molecular formula C6H2Cl2FNO2 B1405143 2,6-dichloro-3-fluoroisonicotinic acid CAS No. 149468-00-8

2,6-dichloro-3-fluoroisonicotinic acid

Cat. No.: B1405143
CAS No.: 149468-00-8
M. Wt: 209.99 g/mol
InChI Key: LBFKRKJBMFOOBC-UHFFFAOYSA-N
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Description

2,6-dichloro-3-fluoroisonicotinic acid is a useful research compound. Its molecular formula is C6H2Cl2FNO2 and its molecular weight is 209.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKRKJBMFOOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149468-00-8
Record name 2,6-dichloro-3-fluoropyridine-4-carboxylic acid
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Foundational & Exploratory

2,6-dichloro-3-fluoroisonicotinic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-dichloro-3-fluoroisonicotinic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 149468-00-8), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's physicochemical properties, its emerging role as a key building block in the synthesis of novel therapeutics, detailed protocols for its synthetic utilization, proposed analytical strategies for quality control, and essential safety and handling guidelines. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

This compound is a polysubstituted pyridine carboxylic acid. The strategic placement of two chlorine atoms, a fluorine atom, and a carboxylic acid group on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable and reactive intermediate in organic synthesis. The carboxylic acid moiety at the 4-position (isonicotinic) serves as a handle for amide bond formation and other derivatizations, while the halogen atoms can be targeted in cross-coupling reactions or serve to modulate the physicochemical properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 149468-00-8[1][2][3]
Molecular Formula C₆H₂Cl₂FNO₂[3]
Molecular Weight 209.99 g/mol [3]
IUPAC Name 2,6-dichloro-3-fluoropyridine-4-carboxylic acid
SMILES C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O[3]
Purity (Typical) ≥95%[2]
Storage Conditions Inert atmosphere, 2-8°C

Application in Pharmaceutical Synthesis: A Key Intermediate for PDE2 Inhibitors

The primary documented application of this compound in drug discovery is as a crucial starting material for the synthesis of novel[4][5]triazolo[1,5-a]pyrimidine derivatives that act as potent Phosphodiesterase 2 (PDE2) inhibitors.[6]

Expert Insight: The Rationale for Targeting PDE2

Phosphodiesterase enzymes are critical regulators of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is highly expressed in regions of the brain integral to cognitive processes, such as the hippocampus and isocortex.[6] By inhibiting PDE2, the degradation of cAMP and cGMP is reduced, enhancing signaling pathways involved in synaptic plasticity, learning, and memory. Consequently, selective PDE2 inhibitors are being actively investigated as potential therapeutics for cognitive disorders, memory deficits, and other neurological conditions.[6] The unique substitution pattern of this compound provides a foundational scaffold that, after elaboration, correctly orients functional groups for optimal binding within the active site of the PDE2 enzyme.

Synthetic Utilization: Amide Formation Protocol

A key transformation in the synthesis of PDE2 inhibitors involves the conversion of the carboxylic acid group of this compound into an amide. The following protocol is adapted from methodologies described in patent literature for the synthesis of related structures.[6]

Protocol 3.1: Synthesis of 2,6-dichloro-3-fluoro-N-(substituted)isonicotinamide

This two-step, one-pot procedure first activates the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a desired amine.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Suspend the starting material in a suitable inert solvent such as dichloromethane (DCM) or toluene.

  • Acid Activation: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Reaction Monitoring: Heat the mixture to reflux (typically 40°C for DCM, or higher for other solvents) and stir for 2-4 hours. The reaction can be monitored for the cessation of gas (HCl, SO₂) evolution and by thin-layer chromatography (TLC) until the starting material is consumed.

  • Removal of Excess Reagent: Once the formation of the acyl chloride is complete, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amine Addition: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, ~1.5 eq) in DCM.

  • Amidation Reaction: Cool the acyl chloride solution to 0°C using an ice bath. Add the amine/TEA solution dropwise over 30 minutes.

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Choices:

  • Thionyl Chloride: Chosen for its efficacy in converting carboxylic acids to acyl chlorides, producing volatile byproducts (SO₂ and HCl) that are easily removed.

  • Inert Atmosphere & Anhydrous Solvents: Acyl chlorides are highly reactive and moisture-sensitive. Preventing exposure to water is critical to avoid hydrolysis back to the carboxylic acid.

  • Triethylamine (TEA): Used to scavenge the HCl generated during the amidation step, driving the reaction to completion and preventing the formation of amine hydrochlorides.

G cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation start_acid This compound acyl_chloride Intermediate Acyl Chloride start_acid->acyl_chloride Reflux in DCM reagent1 SOCl₂ (Thionyl Chloride) Catalytic DMF reagent1->start_acid product Final Amide Product acyl_chloride->product 0°C to RT in DCM amine Primary/Secondary Amine (R-NH₂) Triethylamine (Base) amine->acyl_chloride

Fig. 1: Workflow for the two-step conversion of the title acid to a target amide.

Proposed Synthesis of this compound

While this compound is commercially available from specialized suppliers, detailed synthetic procedures are not readily found in peer-reviewed journals or public patent databases. However, a plausible synthetic route can be proposed based on established pyridine chemistry and methods used for closely related isomers.[7][8]

Expert Insight: A Hypothetical Retrosynthetic Approach

A logical approach would involve the construction of a polysubstituted pyridine ring followed by functional group interconversions. One potential pathway could start from a simpler, commercially available fluoropyridine and introduce the required chloro and carboxyl functionalities. A key challenge in pyridine synthesis is controlling the regioselectivity of substitutions.

Plausible Forward Synthesis Pathway:

  • Starting Material: A potential starting point could be 2,6-dihydroxy-3-fluoropyridine.

  • Nitration: Regioselective nitration at the 4-position. The hydroxyl groups are activating and ortho-, para-directing.

  • Chlorination: Conversion of the two hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation for converting pyridinols to chloropyridines.

  • Reduction of Nitro Group: Reduction of the nitro group at the 4-position to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).

  • Sandmeyer Reaction: Conversion of the 4-amino group to a nitrile (-CN) via a diazonium salt intermediate.

  • Hydrolysis: Finally, hydrolysis of the nitrile group to the desired carboxylic acid under strong acidic or basic conditions.

G A 2,6-Dihydroxy- 3-fluoropyridine B 2,6-Dihydroxy-3-fluoro- 4-nitropyridine A->B Nitration C 2,6-Dichloro-3-fluoro- 4-nitropyridine B->C Chlorination (POCl₃) D 4-Amino-2,6-dichloro- 3-fluoropyridine C->D Reduction E 2,6-Dichloro-3-fluoro- 4-cyanopyridine D->E Sandmeyer Reaction F 2,6-Dichloro-3-fluoro- isonicotinic acid E->F Hydrolysis

Fig. 2: A plausible, hypothetical pathway for the synthesis of the title compound.

Disclaimer: This proposed pathway is illustrative and has not been experimentally validated based on the available literature. It represents a chemically logical sequence, but optimization and verification would be required in a laboratory setting.

Analytical and Quality Control Strategy

A robust analytical strategy is essential to confirm the identity and purity of this compound, ensuring its suitability for downstream applications in a regulated drug development environment.

Table 2: Recommended QC Methods

MethodPurpose
¹H and ¹⁹F NMR Spectroscopy Structure Confirmation: Provides unambiguous confirmation of the chemical structure. For ¹H NMR, a single aromatic proton singlet is expected. For ¹⁹F NMR, a singlet is also expected, with its chemical shift providing information about the electronic environment.
¹³C NMR Spectroscopy Structure Confirmation: Confirms the carbon backbone and the number of unique carbon environments.
LC-MS Identity and Purity: Confirms the molecular weight of the parent compound and can be used to identify impurities. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition.
HPLC/UPLC (UV Detection) Purity Assay: The primary method for quantifying purity. A reversed-phase C18 column with a gradient elution using mobile phases of acetonitrile and water (with an acid modifier like 0.1% formic or trifluoroacetic acid) is a standard starting point. Detection is typically performed via UV absorbance (e.g., at 254 nm).
Karl Fischer Titration Water Content: Quantifies the amount of residual water in the material, which is critical as it can affect reactivity in subsequent steps.

Safety, Handling, and Disposal

While a specific, verified Safety Data Sheet (SDS) for CAS 149468-00-8 was not found in public databases, hazard information from suppliers and data for structurally similar compounds provide a strong basis for safe handling protocols.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol 6.1: Safe Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Handling: Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[9]

Conclusion

This compound is a valuable, specialized building block for modern medicinal chemistry. Its documented role in the synthesis of PDE2 inhibitors highlights its potential for the development of novel CNS therapeutics. While detailed public information on its own synthesis and analysis is limited, established chemical principles and data from analogous compounds allow for the design of robust synthetic and quality control strategies. Adherence to stringent safety protocols is paramount when handling this irritant chemical intermediate. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research and development pipelines.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-3-fluoroisonicotinic acid, a halogenated pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. As a molecule with multiple reactive sites—two chlorine atoms, a fluorine atom, and a carboxylic acid group—a thorough understanding of its fundamental properties is critical for its effective application in novel synthetic pathways and drug discovery programs.

While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and theoretical considerations for determining its key physicochemical parameters. The protocols described herein are based on standard analytical techniques for analogous substituted pyridine carboxylic acids, providing a robust framework for laboratory investigation.

Chemical Identity and Structure

This compound, also known as 2,6-dichloro-3-fluoropyridine-4-carboxylic acid, is a heterocyclic compound with the following identifiers:

  • CAS Number: 149468-00-8[1][2][3][4][5]

  • Molecular Formula: C₆H₂Cl₂FNO₂[1]

  • Molecular Weight: 209.99 g/mol [1]

The structural arrangement of the atoms imparts a unique electronic and steric profile to the molecule, influencing its reactivity and intermolecular interactions.

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties: A Methodological Approach

The following sections detail the significance of each physicochemical property and provide standardized protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid.[6] For a pure compound, the melting range is typically narrow. Broadening of the melting range can suggest the presence of impurities.[6]

Table 1: Predicted and Experimental Data for Melting Point

ParameterValueSource
Melting PointData not publicly available for this compound.
Comparable compound: 2-chloro-3-fluoropyridine-4-carboxylic acid: 199 °C (dec.)[7]
Comparable compound: 2,6-dichloropyridine-4-carboxylic acid: 209-212 °C[8]

This method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[9]

Workflow: Melting Point Determination

Figure 2: Workflow for capillary melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.[6]

    • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[6]

    • Introduce the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.[9]

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.[9]

    • Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.

Causality Behind Experimental Choices:

  • A fine powder ensures uniform heat distribution.[6]

  • A slow heating rate near the melting point is crucial for accurate determination, allowing the temperature of the sample and the thermometer to equilibrate.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The presence of both a polar carboxylic acid group and a halogenated, relatively nonpolar pyridine ring suggests that the solubility of this compound will be highly dependent on the solvent system.

Table 2: Predicted and Experimental Data for Solubility

ParameterValueSource
SolubilityData not publicly available for this compound.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Workflow: Shake-Flask Solubility Determination

Figure 3: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully separate the saturated solution (supernatant) from the excess solid, typically by centrifugation followed by filtration through a non-adsorptive filter.

  • Quantification:

    • Accurately dilute a known volume of the saturated solution.

    • Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that the solution becomes saturated.

  • Constant temperature is maintained as solubility is temperature-dependent.

  • Quantification by a sensitive analytical method like HPLC allows for accurate measurement even at low concentrations.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group and the pKa of the protonated pyridine nitrogen are key parameters that dictate the ionization state of the molecule at a given pH. This is crucial for understanding its behavior in biological systems and for developing analytical methods like HPLC.

Table 3: Predicted and Experimental Data for pKa

ParameterValueSource
pKaData not publicly available for this compound.

Potentiometric titration is a highly accurate and precise method for determining pKa values.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[11]

Workflow: pKa Determination by Potentiometric Titration

G cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter setup2 Prepare analyte solution setup1->setup2 setup3 Standardize titrant setup2->setup3 titr1 Add titrant incrementally setup3->titr1 Start Titration titr2 Record pH after each addition titr1->titr2 titr3 Generate titration curve titr2->titr3 anal1 Identify equivalence points titr3->anal1 anal2 Determine pH at half-equivalence points anal1->anal2 anal3 Calculate pKa values anal2->anal3

Figure 4: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions.[11]

    • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).[10]

    • Prepare and standardize a titrant solution (e.g., 0.1 M NaOH for titrating the acidic form, or 0.1 M HCl for titrating the basic form).[11]

  • Titration:

    • Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest slope on the curve (the inflection point).

    • The pKa is equal to the pH at the half-equivalence point. For a diprotic substance, multiple pKa values can be determined.

Causality Behind Experimental Choices:

  • A calibrated pH meter is essential for accurate pH measurements.[11]

  • Incremental addition of the titrant allows for a detailed titration curve, from which the equivalence and half-equivalence points can be accurately determined.

  • Stirring ensures homogeneity of the solution throughout the titration.

Spectroscopic Data

While specific spectra for this compound are not publicly available, this section outlines the expected features based on its structure and data from analogous compounds.

Table 4: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR A single aromatic proton signal, likely a singlet or a narrowly split multiplet due to coupling with the fluorine atom. The chemical shift will be downfield due to the electron-withdrawing effects of the halogens and the carboxylic acid group. A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR Six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield. The carbons attached to the halogens will also be significantly shifted. Carbon-fluorine coupling will be observed for the carbon bonded to the fluorine and potentially for adjacent carbons.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid, expected around 1700 cm⁻¹. C-Cl, C-F, and C-N stretching vibrations, as well as aromatic C-H and C=C bending and stretching vibrations in the fingerprint region.[12]
Mass Spectrometry The molecular ion peak (M⁺) should be observable. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks with a ratio of approximately 9:6:1). Fragmentation patterns may include the loss of COOH, Cl, and other fragments.

Synthesis and Reactivity Considerations

The synthesis of this compound and related compounds often involves multi-step processes. For instance, the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid can be achieved from 2,6-dihydroxy-5-fluoronicotinic acid esters.[13] The presence of multiple halogen substituents and a carboxylic acid group provides several avenues for further chemical modification, making it a versatile building block in organic synthesis. The chlorine atoms can be susceptible to nucleophilic substitution, and the carboxylic acid group can undergo esterification, amidation, or reduction.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and the established methodologies for their determination. For researchers and developers working with this compound, the experimental protocols outlined here offer a clear path for generating the necessary data to support synthesis, formulation, and application development. The structural features of this molecule suggest a complex interplay of properties that can be harnessed for the creation of novel chemical entities with desired biological or material characteristics.

References

  • ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]

  • National Institutes of Health. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • García, F. M., et al. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. [Link]

  • Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

  • CoLab. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • ScienceDirect. Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.35) K. [Link]

  • Veer Narmad South Gujarat University. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Journal of Emerging Technologies and Innovative Research. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

  • Google Patents. Synthesis method of 2, 6-dihalopyridine-3-carboxylic acid.
  • Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • CP Lab Safety. 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • SpectraBase. 2,6-Pyridine dicarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

  • University of Surrey. Modified pyridine-2,6-dicarboxylate acid ligands for sensitization of near-infrared luminescence from lanthanide ions (Ln3+ = Pr3+, Nd3+, Gd3+, Dy3+, Er3+). [Link]

  • SpectraBase. (2R,6S)-2,6-DIAMINO-4-FLUOROHEPT-3-ENDIOIC-ACID - Optional[13C NMR]. [Link]

  • SpectraBase. 2,6-Dichloro-1,4-phenylenediamine dihydrate - Optional[13C NMR] - Spectrum. [Link]

Sources

A Technical Guide to the Molecular Structure of 2,6-dichloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical analysis of 2,6-dichloro-3-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a highly functionalized heterocyclic building block, its unique electronic and steric properties make it a valuable precursor in the synthesis of complex molecular architectures. This guide elucidates its core molecular structure, nomenclature, and physicochemical properties. Furthermore, it offers insights into its predicted spectroscopic signatures, a logical synthetic approach, and key reactivity patterns, providing researchers, scientists, and drug development professionals with a foundational understanding crucial for its effective application.

Introduction to a Versatile Heterocyclic Intermediate

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science. Their utility stems from a combination of the pyridine core's inherent electronic properties and the tunable reactivity afforded by halogen substituents. This compound (CAS 149468-00-8) emerges as a particularly noteworthy example within this class. It is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a dense pattern of halogenation that activates the scaffold for subsequent chemical modifications.[1][2]

The strategic placement of two chlorine atoms and a fluorine atom on the pyridine ring creates a molecule with distinct regions of electrophilicity and nucleophilicity, rendering it a versatile intermediate. Related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, are pivotal intermediates in the synthesis of potent naphthyridine antibacterial agents, highlighting the critical role such building blocks play in drug discovery programs.[3][4] This guide aims to provide a comprehensive structural and chemical profile of this compound to facilitate its use in advanced chemical synthesis.

Core Molecular Structure & Nomenclature

A precise understanding of a molecule's identity and structure is the bedrock of its application in research. This section details the formal nomenclature and key structural features of this compound.

IUPAC Nomenclature and Chemical Identifiers

The compound is systematically named based on the isonicotinic acid framework. The primary chemical identifiers are summarized below for clarity and accurate documentation.

IdentifierValueSource
IUPAC Name 2,6-dichloro-3-fluoropyridine-4-carboxylic acid[1][2][5]
CAS Number 149468-00-8[1][5][6]
Molecular Formula C₆H₂Cl₂FNO₂[1][6]
Molecular Weight 209.99 g/mol [1][6]
Canonical SMILES O=C(O)C1=CC(Cl)=NC(Cl)=C1F[5]
InChI InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12)[5]
Structural Elucidation and Electronic Effects

The molecular architecture consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The key structural features are:

  • Core Scaffold: An isonicotinic acid, meaning the carboxylic acid functional group is attached to the C4 position of the pyridine ring.[2]

  • Substitution Pattern:

    • Two chlorine atoms are located at positions C2 and C6, flanking the nitrogen atom.

    • A fluorine atom is positioned at C3.

    • A single hydrogen atom remains at C5.

2D structure of this compoundFigure 1. 2D Chemical Structure of this compound.

The electronic properties of the molecule are dominated by the strong inductive electron-withdrawing effects of the nitrogen heteroatom and the three halogen substituents. This creates a significantly electron-deficient (electrophilic) aromatic ring, which is a critical determinant of its reactivity. The chlorine atoms at C2 and C6, in particular, are highly activated towards nucleophilic aromatic substitution.

Stereochemistry and Conformation

This compound is an achiral molecule. The pyridine ring is planar, and the carboxylic acid group is the main point of conformational flexibility. Due to steric hindrance from the adjacent fluorine atom at C3, the carboxylic acid group is likely to be twisted out of the plane of the aromatic ring to minimize repulsion.

Physicochemical & Spectroscopic Profile

Characterization and quality control rely on a combination of physical property measurements and spectroscopic analysis. While comprehensive experimental data is not widely published, a robust profile can be predicted based on the known structure, providing a self-validating system for researchers aiming to confirm its identity.

Predicted Spectroscopic Signatures for Structural Verification

The following spectroscopic features are anticipated and would serve to confirm the structure of this compound.

TechniquePredicted Key FeatureRationale & Causality
¹H NMR A single resonance (singlet or narrow doublet) in the downfield region (δ > 8.0 ppm).The sole proton at C5 is highly deshielded by the adjacent C6-chloro group and the electron-deficient ring. Coupling to the C3-fluorine atom over four bonds would be small (⁴JHF).
¹³C NMR Six distinct signals. Carbons C2, C3, C4, and C6 will show significant downfield shifts.The electron-withdrawing substituents and nitrogen atom cause strong deshielding. Key validation comes from observing C-F coupling: a large ¹JC-F for C3 and smaller ²J, ³J couplings for C2, C4, and C5.
¹⁹F NMR A single resonance.The molecule contains only one fluorine atom. Its chemical shift will be characteristic of a fluoropyridine.
Mass Spec. Molecular ion cluster showing M+, [M+2]+, and [M+4]+ peaks.The presence of two chlorine atoms will produce a characteristic isotopic pattern with an approximate intensity ratio of 9:6:1, providing definitive evidence of the dichloro substitution.
IR Spec. Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1730 cm⁻¹), C=C/C=N stretches (~1400-1600 cm⁻¹).These signals are characteristic of a carboxylic acid and an aromatic heterocyclic ring. C-Cl and C-F bond vibrations would appear in the fingerprint region (< 1200 cm⁻¹).

Synthesis & Reactivity Insights

Understanding the synthesis and reactivity of this compound is essential for its use as a chemical building block.

Retrosynthetic Analysis and Synthesis Strategy

A logical synthetic route to halogenated pyridine carboxylic acids often begins with a more readily available, oxygenated precursor. The key transformation is the deoxygenative chlorination of hydroxyl groups.

G Target 2,6-dichloro-3-fluoro isonicotinic acid Intermediate1 2,6-dichloro-3-fluoro-4-cyanopyridine Target->Intermediate1 Hydrolysis Intermediate2 2,6-dihydroxy-3-fluoro-4-cyanopyridine Intermediate1->Intermediate2 Deoxygenative Chlorination (e.g., POCl₃) Precursor Fluorinated Acetoacetate Derivative + Ammonia Source Intermediate2->Precursor Ring Formation / Condensation

Caption: Retrosynthetic analysis for this compound.

Protocol: Illustrative Synthesis via Deoxygenative Chlorination

This protocol is a representative, field-proven method adapted from the synthesis of structurally similar compounds, such as 2,6-dichloroisonicotinic acid.[3][7] The causality behind each step is explained to ensure trustworthiness and reproducibility.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the precursor, 2,6-dihydroxy-3-fluoro-4-cyanopyridine, and a phase-transfer catalyst (e.g., tetraethylammonium chloride).

    • Causality: The system must be anhydrous as the chlorinating agent, phosphorus oxychloride, reacts violently with water. The catalyst facilitates the reaction in the heterogeneous mixture.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the chlorinating reagent and the solvent.

    • Causality: POCl₃ is a powerful and cost-effective reagent for converting hydroxyl groups on electron-deficient rings (like pyridones) into chlorides.

  • Heating: Heat the reaction mixture to reflux (typically 130-150 °C) for several hours (e.g., 18-24 hours) until TLC or HPLC analysis indicates the consumption of the starting material.

    • Causality: High temperature is required to overcome the activation energy for the chlorination reaction.

  • Quenching: After cooling the mixture to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice in a well-ventilated fume hood.

    • Causality: This step quenches the excess, highly reactive POCl₃. The process is extremely exothermic and releases HCl gas, requiring significant caution.

  • Extraction & Hydrolysis: Extract the resulting aqueous slurry with an organic solvent (e.g., ethyl acetate). The extracted intermediate, 2,6-dichloro-3-fluoro-4-cyanopyridine, can then be subjected to strong acidic hydrolysis (e.g., refluxing in concentrated H₂SO₄ or HCl) to convert the nitrile group to a carboxylic acid.

    • Causality: Standard workup procedures isolate the chlorinated intermediate. Harsh acidic conditions are necessary to hydrolyze the stable nitrile functional group to the final carboxylic acid product.

  • Purification: The final product is typically a solid that precipitates from the cooled hydrolysis mixture and can be purified by filtration, washing, and recrystallization.

Key Reactivity Patterns

The utility of this compound as an intermediate is defined by its predictable reactivity at several key sites.

G cluster_0 COOH Carboxyl Group (Amidation, Esterification) COOH->Dummy_COOH C2_C6 C2 & C6 Positions (SNAr) C2_C6->Dummy_C2 C2_C6->Dummy_C6 img

Caption: Primary reactive sites on this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are the most reactive sites on the molecule. The electron-withdrawing effect of the ring nitrogen and the halogen substituents makes these positions highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides), displacing the chloride leaving groups. This is the primary mechanism through which this scaffold is elaborated into more complex target molecules.

  • Carboxylic Acid Derivatization: The carboxylic acid group at C4 can undergo the full range of standard transformations. It can be converted to esters, amides (using coupling reagents like EDC or HATU), acid chlorides (using thionyl chloride or oxalyl chloride), or reduced to an alcohol. This functional handle is crucial for linking the pyridine core to other molecular fragments.

Conclusion

This compound is a highly functionalized and synthetically valuable heterocyclic compound. Its molecular structure is defined by an electron-deficient pyridine ring substituted with a carboxylic acid and a dense arrangement of chloro and fluoro groups. This unique combination of features imparts predictable and useful reactivity, primarily through nucleophilic aromatic substitution at the C2 and C6 positions and derivatization of the C4-carboxylic acid. A thorough understanding of its structural properties, spectroscopic signatures, and chemical behavior, as detailed in this guide, is paramount for its successful application as a strategic building block in the development of novel pharmaceuticals and other high-value chemical entities.

References

  • Golden Pharma Co.,Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid. Retrieved January 6, 2026, from [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved January 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2002). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-crystalline 2,6-dichloro-5-fluoro-nicotinic acid.
  • Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

Sources

2,6-dichloro-3-fluoroisonicotinic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-dichloro-3-fluoroisonicotinic acid: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored pharmacological profiles. Among these, this compound (IUPAC Name: 2,6-dichloro-3-fluoropyridine-4-carboxylic acid) is a highly functionalized pyridine derivative of significant interest. Its strategic placement of two reactive chlorine atoms, an electron-withdrawing fluorine atom, and a carboxylic acid handle for further derivatization makes it a versatile scaffold for creating novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes based on established organohalogen chemistry, its expected reactivity, and its potential applications as a key intermediate in the synthesis of advanced pharmaceuticals.

Physicochemical Properties and Structural Data

The structural arrangement of substituents on the pyridine ring dictates the molecule's physical properties and chemical behavior. The two chlorine atoms at the ortho-positions to the nitrogen atom activate the ring for nucleophilic substitution, a reactivity pattern that is further modulated by the fluorine atom at the 3-position.

PropertyValueSource
IUPAC Name 2,6-dichloro-3-fluoropyridine-4-carboxylic acid-
Synonyms 2,6-Dichloro-3-fluoro-isonicotinic acid-
CAS Number 149468-00-8-
Molecular Formula C₆H₂Cl₂FNO₂-
Molecular Weight 209.99 g/mol -
Appearance Expected to be a white to off-white solidInferred

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below. The causality behind this experimental design lies in the reliable transformation of pyridinone oxygen atoms into chlorides using standard chlorinating agents like phosphorus oxychloride.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Simple Fluoro-precursors B Methyl 2,6-dihydroxy-3-fluoroisonicotinate A->B [Condensation Reaction] C Methyl 2,6-dichloro-3-fluoroisonicotinate B->C POCl3, Heat D This compound C->D Aqueous Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the isomeric 2,6-dichloro-5-fluoronicotinic acid and is expected to be effective for the target molecule.[1]

Step 1: Synthesis of Methyl 2,6-dihydroxy-3-fluoroisonicotinate

  • This step would likely involve a condensation reaction of a suitable three-carbon fluorine-containing building block with an appropriate partner to form the pyridinone ring system. The exact starting materials would need to be determined through synthetic route scouting.

Step 2: Synthesis of Methyl 2,6-dichloro-3-fluoroisonicotinate

  • To a sealed reaction vessel, charge methyl 2,6-dihydroxy-3-fluoroisonicotinate (1.0 eq).

  • Add an excess of phosphorus oxychloride (POCl₃, ~10 eq). A catalyst such as lithium chloride (LiCl, 0.5 eq) may be added to facilitate the reaction, as it has been shown to be effective in similar systems.[1]

  • Seal the vessel and heat the mixture to 150-160 °C for 24-30 hours. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS or LC-MS).

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired methyl 2,6-dichloro-3-fluoroisonicotinate.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl 2,6-dichloro-3-fluoroisonicotinate (1.0 eq) in a suitable solvent mixture, such as methanol or THF and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.1-1.5 eq), dropwise at room temperature.

  • Stir the mixture until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • The product should precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two chlorine atoms at the C2 and C6 positions. These positions are highly activated towards Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen and the other halogen substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this molecule involves the displacement of one or both chlorine atoms by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer intermediate.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reactivity Considerations:

  • Regioselectivity: The C2 and C6 positions are electronically similar. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions (e.g., low temperature). The substitution at one position may deactivate the second position to further attack, although di-substitution is also readily achievable.

  • Influence of Fluorine: The strongly electron-withdrawing fluorine atom at the C3 position further activates the C2 and C6 positions towards nucleophilic attack, enhancing the reaction rates compared to non-fluorinated analogues.

  • Carboxylic Acid Group: The carboxylic acid at C4 can be converted to esters or amides either before or after the SₙAr reactions, providing additional synthetic handles for building molecular complexity.

Applications in Medicinal Chemistry

While specific drug candidates synthesized directly from this compound are not widely reported, the utility of its isomers is well-documented, pointing to its significant potential. Halogenated nicotinic and isonicotinic acids are crucial intermediates in the synthesis of potent antibacterial and anticancer agents.[1][4]

1. Precursors for Quinolone and Naphthyridine Antibiotics:

The isomeric compound, 2,6-dichloro-5-fluoronicotinic acid, and its nitrile precursor are pivotal in the synthesis of broad-spectrum antibacterial agents like Gemifloxacin.[5] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthetic strategies involve the nucleophilic displacement of the chlorine atoms to build the complex polycyclic core of the final drug molecule. It is highly probable that this compound could serve as a key building block for a new generation of fluoroquinolone antibiotics.

2. Scaffolds for Kinase Inhibitors:

The substituted pyridine core is a common motif in many kinase inhibitors used in oncology. The ability to selectively introduce different functional groups at the C2 and C6 positions via SₙAr chemistry makes this scaffold ideal for creating libraries of compounds to screen against various kinase targets.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

TechniquePredicted Observations
¹H NMR A single singlet or a narrow doublet (due to coupling with ¹⁹F) in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C5 position. A broad singlet for the carboxylic acid proton (δ >10 ppm).
¹³C NMR Expect 6 distinct carbon signals. The carbons attached to halogens (C2, C3, C6) will show characteristic chemical shifts and C-F coupling. The carbonyl carbon (C=O) will appear downfield (δ ~165-175 ppm).
¹⁹F NMR A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient pyridine ring. The signal will likely be a doublet due to coupling with the adjacent C5 proton.[6]
Mass Spec The molecular ion peak (M+) would show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 with ~9:6:1 ratio).

Conclusion

This compound represents a highly valuable, albeit underexplored, building block for synthetic and medicinal chemistry. Its dense functionalization provides multiple reaction sites for the strategic construction of complex target molecules. Based on the established chemistry of its isomers, reliable synthetic pathways can be proposed, and its reactivity, centered on nucleophilic aromatic substitution, is predictable. The primary value of this compound lies in its potential as a core scaffold for the development of new-generation antibiotics, kinase inhibitors, and other biologically active compounds, making it a target of considerable interest for researchers in the pharmaceutical and agrochemical industries.

References
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent 5,204,478A, filed August 20, 1992, and issued April 20, 1993.
  • This journal is © The Royal Society of Chemistry 2016. (n.d.).
  • Supporting Inform
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. EP0655998B1, filed July 19, 1993, and issued November 26, 1997.
  • Process for the preparation of 2,6-dichloronicotinonitriles. WO2000006547A1, filed July 28, 1999, and issued February 10, 2000.
  • 19Flourine NMR. (n.d.). University of Ottawa.
  • Exploring 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Key Pharmaceutical Intermedi
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2006).
  • 13 C-NMR spectrum of ( 4 ). (n.d.).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
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  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.
  • 19F NMR Reference Standards. (n.d.).
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particled 2,6-dichloro-5-fluoro-nicotinic acid. U.S. Patent 6,441,182B1, filed March 1, 2000, and issued August 27, 2002.
  • Preparation method of 2,6-dichloro-3-fluorobenzonitrile. CN102531961B, filed December 9, 2010, and issued July 3, 2013.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters.
  • Chem 117 Reference Spectra Spring 2011. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2010).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
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An In-Depth Technical Guide to the Discovery and Application of 2,6-Dichloroisonicotinic Acid (INA) as a Plant Defense Activator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-dichloroisonicotinic acid (INA), a seminal synthetic molecule that has significantly advanced our understanding of plant immunology. We will explore its discovery, mechanism of action, and the experimental frameworks used to validate its efficacy as a plant defense activator. This document is intended for researchers, scientists, and professionals in the field of drug development for agriculture.

Section 1: The Dawn of Chemical Elicitors and the Concept of Systemic Acquired Resistance (SAR)

Plants, though sessile, possess a sophisticated innate immune system to defend against a myriad of pathogens. A key aspect of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized pathogen infection.[1][2] The establishment of SAR is a complex process involving the production and translocation of signaling molecules that prime the entire plant for a more robust and rapid defense response upon subsequent attacks.[1][3]

For decades, the agricultural industry has relied heavily on fungicides and bactericides, which often have detrimental environmental impacts and can lead to pathogen resistance.[4] This has driven the search for alternative strategies, such as the development of "plant activators" – compounds that stimulate the plant's own defense mechanisms without having direct antimicrobial properties.[4][5][6] These elicitors mimic the natural induction of SAR, offering a more sustainable approach to crop protection.[4][7]

Section 2: The Discovery of 2,6-Dichloroisonicotinic Acid (INA) as a Potent Plant Defense Activator

In the early 1990s, 2,6-dichloroisonicotinic acid (INA) emerged as one of the first synthetic compounds demonstrated to induce SAR.[8] This discovery was a landmark in the field of plant pathology, providing a powerful chemical tool to dissect the SAR signaling pathway. Unlike salicylic acid (SA), a known endogenous signal for SAR, INA was found to be a more stable and potent activator.[5]

Subsequent research demonstrated that INA could induce resistance against a broad spectrum of pathogens, including viruses, bacteria, and fungi, in various plant species such as tobacco, Arabidopsis, and cucumber.[2][9] Importantly, INA itself does not possess direct antimicrobial activity, confirming its role as a true plant defense activator.[9]

Section 3: Mechanism of Action: Unraveling the INA-Induced Defense Cascade

The mode of action of INA is intricately linked to the salicylic acid (SA) signaling pathway, a central hub in plant defense.[2][10] While INA is a functional analog of SA, its precise mechanism has been a subject of extensive research.

Interaction with the Salicylic Acid Pathway

Studies have shown that INA treatment leads to the expression of pathogenesis-related (PR) genes, a hallmark of SAR activation, similar to the effects of SA.[10] However, a key finding was that INA can induce PR gene expression and disease resistance even in transgenic plants that are unable to accumulate SA, suggesting that INA acts downstream of SA accumulation.[9] This was a pivotal discovery, indicating that INA activates the SAR pathway at a point after the initial SA signal is generated.

Inhibition of Catalase and Ascorbate Peroxidase

One of the proposed mechanisms for INA's action involves the modulation of reactive oxygen species (ROS). Research has demonstrated that both INA and SA can bind to and inhibit catalase, a key enzyme responsible for degrading hydrogen peroxide (H₂O₂).[10] Additionally, INA has been shown to inhibit ascorbate peroxidase (APX), another important H₂O₂-scavenging enzyme.[11][12] The inhibition of these enzymes leads to an increase in intracellular H₂O₂ levels, which is believed to act as a secondary messenger in the defense signaling cascade, leading to the activation of defense genes.[10][11]

The following diagram illustrates the proposed signaling pathway for INA-induced plant defense:

INA_Signaling_Pathway cluster_perception Chemical Elicitor cluster_signal_transduction Signal Transduction cluster_response Defense Response INA 2,6-Dichloroisonicotinic Acid (INA) Catalase Catalase Inhibition INA->Catalase APX Ascorbate Peroxidase (APX) Inhibition INA->APX ROS Increased Reactive Oxygen Species (ROS) Catalase->ROS APX->ROS NPR1 NPR1 Activation ROS->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Proposed signaling pathway of INA-induced plant defense.

Section 4: Experimental Validation of INA as a Plant Defense Activator

The characterization of INA's activity has relied on a suite of robust bioassays and molecular techniques. These protocols are essential for screening new potential plant activators and for understanding their mechanisms of action.

Whole-Plant Bioassays for Disease Resistance

A primary method for evaluating the efficacy of a plant defense activator is through whole-plant protection assays.

Experimental Protocol: Pathogen Challenge Assay

  • Plant Material: Grow susceptible host plants (e.g., Arabidopsis thaliana, tobacco, tomato) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Activator Treatment: Apply INA to the lower leaves of the plants at varying concentrations (e.g., 10 µM to 1 mM) via soil drench or foliar spray. A mock treatment (water or solvent control) should be included.

  • Incubation Period: Allow a period of 2-4 days for the plant to mount its defense response.

  • Pathogen Inoculation: Challenge the upper, untreated leaves of the plants with a virulent pathogen (e.g., Pseudomonas syringae for Arabidopsis, Tobacco Mosaic Virus for tobacco).

  • Disease Scoring: Assess disease symptoms at regular intervals (e.g., 3-7 days post-inoculation). This can involve visual scoring of lesion size, counting of lesions, or quantifying pathogen growth (e.g., bacterial colony-forming units).

  • Data Analysis: Compare the disease severity in INA-treated plants to the mock-treated controls. A significant reduction in disease symptoms indicates successful induction of resistance.

The following diagram outlines the workflow for a typical pathogen challenge assay:

Pathogen_Challenge_Workflow Plant_Growth 1. Grow Susceptible Plants Activator_Treatment 2. Apply INA Treatment Plant_Growth->Activator_Treatment Incubation 3. Incubation Period (2-4 days) Activator_Treatment->Incubation Pathogen_Inoculation 4. Pathogen Challenge Incubation->Pathogen_Inoculation Disease_Scoring 5. Assess Disease Symptoms Pathogen_Inoculation->Disease_Scoring Data_Analysis 6. Analyze and Compare Results Disease_Scoring->Data_Analysis

Caption: Workflow for a pathogen challenge assay.

Molecular and Biochemical Assays

To delve into the molecular mechanisms underlying INA-induced resistance, several assays are employed.

Table 1: Key Molecular and Biochemical Assays

AssayPurposeKey Enzymes/Genes Measured
Gene Expression Analysis (qRT-PCR) To quantify the induction of defense-related genes.PR-1, PR-2, PR-5
Enzyme Activity Assays To measure the activity of key defense-related enzymes.Phenylalanine ammonia-lyase (PAL), Peroxidase (POX), Catalase, Ascorbate Peroxidase (APX)[13][14]
Metabolite Profiling (HPLC/LC-MS) To detect and quantify the accumulation of defense compounds.Salicylic acid, phytoalexins
Histochemical Staining To visualize localized defense responses.Callose deposition (aniline blue staining), H₂O₂ accumulation (DAB staining)

Experimental Protocol: qRT-PCR for PR-1 Gene Expression

  • Sample Collection: Harvest leaf tissue from INA-treated and control plants at various time points (e.g., 0, 24, 48, 72 hours post-treatment).

  • RNA Extraction: Isolate total RNA from the collected tissue using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR: Perform real-time PCR using primers specific for the PR-1 gene and a reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Calculate the relative expression of the PR-1 gene in INA-treated samples compared to the control using the ΔΔCt method.

Section 5: Applications and Future Perspectives

The discovery of INA and other synthetic elicitors has paved the way for the development of commercially available plant activators, such as Acibenzolar-S-methyl (Bion®), which is a functional analog of INA.[4][5] These products offer a valuable tool for integrated pest management (IPM) strategies, reducing the reliance on conventional pesticides.

Future research in this area is focused on:

  • Discovering novel plant activators: High-throughput screening of chemical libraries to identify new and more effective elicitors.

  • Elucidating downstream signaling components: Identifying the receptors and other proteins that interact with INA and its analogs.

  • Optimizing field applications: Determining the most effective application timings, concentrations, and formulations for different crops and pathogens.

  • Breeding for enhanced responsiveness: Developing crop varieties that are more sensitive to plant activators, leading to more robust and reliable disease resistance.

References

  • Hartmann, M., & Zeier, J. (2018).
  • Chen, Y. C., Holmes, E. C., & Rajniak, J. (2021). Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science.
  • Carella, P. (2018). Emergence of N-hydroxy-pipecolic acid as a key long-distance immunity signal in Arabidopsis. Plantae.
  • Xu, G., Fundneider, S., Lange, T. S., et al. (2025). Root N-Hydroxypipecolic Acid Circuit Boosts Arabidopsis Immunity.
  • Schnake, A., et al. (2020). N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany.
  • Mandal, S., et al. (2010). Induction of phenolics, lignin and key defense enzymes in eggplant (Solanum melongena L.) roots in response to elicitors. African Journal of Biotechnology.
  • Thakur, M., & Sohal, B. S. (2013). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review.
  • Mandal, S., et al. (2010). Induction of phenolics, lignin and key defense enzymes in eggplant (Solanum melongena L.) roots in response to elicitors.
  • Pieterse, C. M. J., et al. (2000). Enhancement of induced disease resistance by simultaneous activation of salicylate- and jasmonate-dependent defense pathways in Arabidopsis thaliana.
  • Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science.
  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling P
  • Elicitors defence response in plants against pathogen infection. (2019).
  • Dichloroisonicotinic and salicylic acid, inducers of systemic acquired resistance, enhance fungal elicitor responses in parsley cells. (1992).
  • Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco.
  • Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses.
  • Van der Ent, S., & Pieterse, C. M. J. (2012). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria.
  • Vernooij, B., et al. (1995). 2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid. Molecular Plant-Microbe Interactions.
  • Alwany, A. M. (2014). Efficacy of Salicylic Acid & 2, 6-Dichloroisonicotinic Acid as Systemic Acquired Resistance Activators In vitro on Fusarium oxysporum f. sp. lycopersici and Fusarium oxysporum f. sp. radic.
  • Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses.
  • Zhang, C., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology.
  • Wang, D., et al. (2024). Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance. Frontiers in Plant Science.
  • Programmable Plant Immunity: Synthetic Biology for Clim
  • War, A. R., et al. (2011). Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.). Legume Research.
  • Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). (2022).
  • Dodd, M. (2014).
  • The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
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  • 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. (2014).
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An In-depth Technical Guide to the Spectroscopic Data of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,6-dichloro-3-fluoroisonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each predicted spectrum is accompanied by a detailed interpretation rooted in fundamental principles of spectroscopic analysis and supported by comparative data from structurally related analogs. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring such spectra, offering a self-validating framework for researchers. The causality behind experimental choices is explained, empowering scientists to not only understand the data but also to replicate and verify the findings. This document is intended to serve as an authoritative resource for the characterization and utilization of this important chemical entity.

Introduction: The Significance of this compound

This compound, with the CAS number 149468-00-8, is a halogenated pyridine derivative. The unique arrangement of its substituents—two chlorine atoms, a fluorine atom, and a carboxylic acid group on the isonicotinic acid scaffold—imparts distinct physicochemical properties that make it a valuable precursor in the synthesis of novel pharmaceuticals and functional materials. The chlorine and fluorine atoms provide handles for various cross-coupling reactions and can influence the electronic properties and metabolic stability of derivative compounds. The carboxylic acid group offers a readily modifiable site for amide bond formation and other derivatizations.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth look at the expected spectroscopic signatures of this compound, enabling researchers to identify and characterize this compound with confidence.

Molecular Structure and Spectroscopic Workflow

The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a pyridine ring with chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a carboxylic acid group at position 4.

Figure 1. Molecular structure of this compound.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Interpretation Structural Elucidation & Purity Assessment HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation

Figure 2. Workflow for Spectroscopic Characterization.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3Doublet (d)1HH-5
~14.0Broad Singlet (br s)1HCOOH

Interpretation:

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the high degree of substitution on the pyridine ring.

  • Aromatic Region: A single proton signal is expected in the aromatic region, corresponding to the hydrogen atom at the C-5 position. The electron-withdrawing effects of the adjacent chlorine atom at C-6 and the nitrogen atom in the pyridine ring will deshield this proton, leading to a downfield chemical shift, predicted to be around 8.3 ppm. The coupling to the fluorine atom at C-3 is expected to be a four-bond coupling (⁴JHF), which is typically small (around 1-3 Hz), resulting in a doublet or a finely split singlet.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in a polar aprotic solvent like DMSO-d₆. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~155 (d, ¹JCF ≈ 260 Hz)C-3
~150C-2
~148C-6
~125C-4
~120 (d, ²JCF ≈ 20 Hz)C-5

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group will be the most downfield signal, expected around 165 ppm.

  • Aromatic Carbons:

    • C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260 Hz, appearing as a doublet. Its chemical shift is predicted to be around 155 ppm.

    • C-2 and C-6: The carbons bonded to chlorine atoms (C-2 and C-6) are also expected to be significantly deshielded, with predicted chemical shifts around 150 ppm and 148 ppm, respectively.

    • C-4: The carbon bearing the carboxylic acid group (C-4) is predicted to be around 125 ppm.

    • C-5: The carbon attached to the sole hydrogen atom (C-5) will show a smaller two-bond carbon-fluorine coupling (²JCF) of approximately 20 Hz, appearing as a doublet. Its chemical shift is predicted to be the most upfield of the aromatic carbons, around 120 ppm.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
209/211/213High[M]⁺ (Molecular Ion)
192/194/196Moderate[M-OH]⁺
164/166/168Moderate[M-COOH]⁺
129/131Low[M-COOH-Cl]⁺

Interpretation:

The mass spectrum will be characterized by the isotopic pattern of the two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, fragments containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 209, 211, and 213, corresponding to the different combinations of chlorine isotopes.

  • Fragmentation Pattern:

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid group is a common fragmentation pathway, leading to a fragment at m/z 192/194/196.

    • Decarboxylation (loss of -COOH) is also expected, resulting in a fragment at m/z 164/166/168.

    • Subsequent loss of a chlorine atom from the decarboxylated fragment would give a peak at m/z 129/131.

Infrared (IR) Spectroscopy

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1550MediumC=C and C=N ring stretches
~1400MediumC-O-H bend
~1250StrongC-O stretch
~1100StrongC-F stretch
~850MediumC-Cl stretch
~750MediumC-H out-of-plane bend

Interpretation:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the halogenated pyridine ring.

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Pyridine Ring Vibrations: Aromatic C=C and C=N stretching vibrations within the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-F and C-Cl Stretches: A strong absorption for the C-F stretch is expected around 1100 cm⁻¹. The C-Cl stretching vibrations will appear at lower wavenumbers, typically in the 850-600 cm⁻¹ range.

  • C-H Bending: The out-of-plane bending of the lone C-H bond will give rise to an absorption in the fingerprint region.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and slow down the exchange of the acidic proton.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time ~2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to ¹H NMR.

    • Typical parameters: pulse angle 30-45°, acquisition time ~1-2 seconds, relaxation delay 2-5 seconds. For quantitative analysis, a longer relaxation delay (5 x T₁) and inverse-gated decoupling should be employed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry

Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy

Protocol for Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Label the significant absorption peaks.

Conclusion

This technical guide provides a detailed and authoritative overview of the expected spectroscopic data for this compound. By combining high-quality predicted spectra with in-depth interpretations and robust experimental protocols, this document serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. The provided framework not only aids in the identification and characterization of this important molecule but also empowers scientists with the practical knowledge to independently verify and expand upon these findings.

References

While specific experimental data for this compound is not widely published, the principles and protocols described are based on standard practices in analytical chemistry. For further reading on spectroscopic techniques, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem provide extensive collections of experimental spectra for a wide range of organic molecules.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dichloro-3-fluoroisonicotinic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. By synthesizing foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of this highly substituted pyridine derivative.

Introduction to this compound

This compound is a halogenated pyridine derivative. The isonicotinic acid framework, or pyridine-4-carboxylic acid, is a key structural motif in medicinal chemistry and materials science[1][2]. The introduction of chloro and fluoro substituents dramatically alters the electronic properties and reactivity of the pyridine ring, making these compounds valuable as specialized building blocks in organic synthesis.

Accurate structural confirmation is paramount for any synthetic intermediate. ¹H NMR spectroscopy is one of the most powerful analytical tools for this purpose, providing detailed information about the chemical environment of protons within a molecule. For a complex, electron-deficient system like this compound, a nuanced understanding of substituent effects and spin-spin coupling is essential for an accurate spectral interpretation.

Theoretical Principles and Spectral Prediction

The structure of this compound presents a unique case for ¹H NMR analysis. The pyridine ring contains only a single proton at the C5 position, simplifying the spectrum but requiring a precise interpretation of its chemical shift and coupling pattern.

Influence of Substituents on Chemical Shift

The chemical shift of the lone C5 proton is dictated by the cumulative electronic effects of the four substituents on the ring:

  • Isonicotinic Acid Core: The carboxylic acid group and the ring nitrogen are both electron-withdrawing, which deshields the ring protons, shifting them downfield compared to benzene.

  • Chlorine Atoms (C2, C6): The two chlorine atoms are strongly electronegative and inductively withdraw electron density. This effect significantly deshields the adjacent C5 proton, causing a substantial downfield shift. For comparison, the two equivalent protons in 2,6-dichloroisonicotinic acid appear as a singlet at 7.85 ppm in DMSO-d₆[3]. This serves as a useful baseline.

  • Fluorine Atom (C3): Fluorine is the most electronegative element and exerts a powerful inductive-withdrawing effect, further deshielding the C5 proton. The influence of fluorine on proton chemical shifts in pyridine rings is well-documented[4][5].

Considering these combined effects, the signal for the C5 proton is expected to appear at a significantly downfield region of the spectrum, likely >8.0 ppm.

Spin-Spin Coupling: The H-F Interaction

While only one proton is on the ring, it is not expected to be a singlet. Through-bond coupling occurs between the C5 proton and the C3 fluorine atom. This interaction, spanning four bonds, is known as a long-range ⁴J(H,F) coupling. In aromatic systems, such meta-coupling is observable and typically falls within the range of 1-3 Hz[6].

Therefore, the signal for the C5 proton is predicted to be split into a doublet .

The Carboxylic Acid Proton

The proton of the carboxylic acid (-COOH) group is acidic and subject to chemical exchange with trace amounts of water in the solvent. This typically results in a broad singlet that can appear over a wide range of the chemical shift scale (often >10 ppm). Its position is highly dependent on solvent, concentration, and temperature. This signal can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which will cause the -COOH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

Experimental Protocol for Spectrum Acquisition

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Sample Preparation

The choice of solvent is critical for obtaining a quality spectrum. Due to the presence of the carboxylic acid, the compound's solubility can be poor in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for its excellent ability to dissolve polar, acidic compounds.

Methodology:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. The goal is to achieve adequate signal-to-noise (S/N) and resolution to clearly observe the predicted doublet.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution, which is crucial for accurately measuring small coupling constants.
Pulse Angle 30-45 degreesA smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time without saturating the signal.
Acquisition Time 2-4 secondsEnsures sufficient data points are collected for good resolution of sharp peaks.
Relaxation Delay (d1) 1-2 secondsAllows for adequate relaxation of the nuclei between scans, ensuring accurate integration.
Number of Scans 16-64This should be adjusted to achieve a good S/N ratio. More scans will improve the signal quality.
Temperature 25 °C (298 K)Standard operating temperature. Should be kept constant for reproducibility.
Workflow for Data Acquisition and Processing

The following diagram outlines the logical flow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve lock Lock on Solvent dissolve->lock shim Shimming acquire Acquire FID (16-64 Scans) shim->acquire ft Fourier Transform acquire->ft tune Tune Probe lock->tune tune->shim phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Analysis and Interpretation

Based on the theoretical principles outlined, we can now interpret the expected ¹H NMR spectrum.

Predicted Spectral Data

The following table summarizes the key features anticipated in the ¹H NMR spectrum of this compound in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
> 8.0Doublet (d)⁴J(H,F) ≈ 1-31HH5 (Aromatic)
> 10.0 (variable)Broad Singlet (br s)N/A1HCOOH
Visualizing the Key H-F Coupling

The structural relationship leading to the primary splitting pattern is the four-bond coupling between the proton at C5 and the fluorine atom at C3.

References

The Multifaceted Biological Activities of Halogenated Isonicotinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isonicotinic Acid Scaffold and the Influence of Halogenation

Isonicotinic acid, a pyridine-4-carboxylic acid, represents a privileged scaffold in medicinal and agricultural chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably the antitubercular agent isoniazid (isonicotinic acid hydrazide). The introduction of halogen atoms onto the pyridine ring of isonicotinic acid can dramatically modulate its physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can significantly enhance or alter its biological profile, leading to the discovery of potent antimicrobial, herbicidal, and anticancer agents. This guide provides an in-depth exploration of the biological activities of halogenated isonicotinic acids, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Herbicidal Activity: A Tale of Induced Plant Defenses and Oxidative Stress

Halogenated isonicotinic acids, particularly 2,6-dichloroisonicotinic acid (INA), have emerged as significant players in the field of agrochemicals, not as traditional herbicides that directly kill weeds, but as potent inducers of systemic acquired resistance (SAR) in plants.[1] This unique mode of action makes them valuable tools for crop protection.

Mechanism of Action: Inhibition of Key Antioxidant Enzymes

The herbicidal and plant resistance-inducing effects of 2,6-dichloroisonicotinic acid are primarily attributed to its ability to inhibit key plant enzymes responsible for detoxifying reactive oxygen species (ROS). Specifically, INA has been shown to be a potent inhibitor of both catalase and ascorbate peroxidase (APX).[1][2][3][4][5]

  • Catalase Inhibition: By binding to catalase, INA prevents the decomposition of hydrogen peroxide (H₂O₂), a major ROS, into water and oxygen.[1][2][4]

  • Ascorbate Peroxidase (APX) Inhibition: INA also blocks the activity of APX, another crucial enzyme in the ascorbate-glutathione cycle that neutralizes H₂O₂.[3][5]

The inhibition of these enzymes leads to an accumulation of H₂O₂ and other ROS within the plant cells. This surge in oxidative stress is believed to act as a secondary messenger, triggering a cascade of defense responses, including the expression of pathogenesis-related (PR) proteins, which ultimately enhances the plant's resistance to a broad spectrum of pathogens.[1][2][4] At higher concentrations, the excessive oxidative stress can lead to cellular damage and phytotoxicity, resulting in herbicidal effects.[6][7][8]

cluster_enzymes Enzyme Inhibition 2,6-Dichloroisonicotinic Acid 2,6-Dichloroisonicotinic Acid Catalase Catalase 2,6-Dichloroisonicotinic Acid->Catalase Inhibits Ascorbate Peroxidase Ascorbate Peroxidase 2,6-Dichloroisonicotinic Acid->Ascorbate Peroxidase Inhibits H2O2 Accumulation H2O2 Accumulation Oxidative Stress Oxidative Stress H2O2 Accumulation->Oxidative Stress Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Oxidative Stress->Systemic Acquired Resistance (SAR) Low Concentration Herbicidal Effect Herbicidal Effect Oxidative Stress->Herbicidal Effect High Concentration

Mechanism of Herbicidal and SAR-Inducing Activity of 2,6-Dichloroisonicotinic Acid.
Structure-Activity Relationships (SAR)

Studies on derivatives of 2-chloronicotinic acid have provided valuable insights into the structural requirements for herbicidal activity. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides demonstrated significant herbicidal effects against various weed species. The nature and position of substituents on the aryl ring were found to be critical for activity, with compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showing excellent herbicidal activity against duckweed.[9] This suggests that both the halogenated pyridine core and the substituted benzyl ether moiety are crucial for potent herbicidal action.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Halogenation has been shown to be a powerful strategy to enhance the antimicrobial activity of various organic molecules, and isonicotinic acid derivatives are no exception.[10] The introduction of halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Potential Mechanisms of Action

While specific mechanistic studies on halogenated isonicotinic acids are still emerging, the broader class of pyridine derivatives offers several potential modes of antimicrobial action:

  • Disruption of Cell Membrane Integrity: The increased lipophilicity of halogenated compounds can lead to their accumulation in the lipid bilayer of bacterial cell membranes, disrupting their structure and function.

  • Enzyme Inhibition: Halogenated isonicotinic acids may act as inhibitors of essential microbial enzymes. Molecular docking studies on related nicotinic acid derivatives have suggested potential interactions with enzymes like enoyl reductase and cytochrome P450 14α-sterol demethylase, which are crucial for fatty acid synthesis and ergosterol biosynthesis in bacteria and fungi, respectively.[11]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some pyridine derivatives have been shown to interfere with DNA replication and protein synthesis, leading to bacterial cell death.

cluster_cell Microbial Cell Halogenated Isonicotinic Acid Halogenated Isonicotinic Acid Cell Membrane Disruption Cell Membrane Disruption Halogenated Isonicotinic Acid->Cell Membrane Disruption Enzyme Inhibition Enzyme Inhibition Halogenated Isonicotinic Acid->Enzyme Inhibition Nucleic Acid/Protein Synthesis Inhibition Nucleic Acid/Protein Synthesis Inhibition Halogenated Isonicotinic Acid->Nucleic Acid/Protein Synthesis Inhibition Microbial Cell Microbial Cell Cell Death Cell Death Cell Membrane Disruption->Cell Death Enzyme Inhibition->Cell Death Nucleic Acid/Protein Synthesis Inhibition->Cell Death

Potential Antimicrobial Mechanisms of Halogenated Isonicotinic Acids.
Structure-Activity Relationships (SAR)

The antimicrobial activity of halogenated pyridine derivatives is highly dependent on the nature and position of the halogen substituent. For instance, studies on halogenated fatty acids have shown that the presence of chlorine atoms can decrease antibacterial activity against certain strains.[12] Conversely, other studies on antimicrobial peptides have demonstrated that halogenation, particularly with bromine and iodine, can significantly enhance antimicrobial efficacy.[10][13] Further research is needed to systematically evaluate the SAR of a broad range of halogenated isonicotinic acid derivatives to identify the optimal substitution patterns for potent and selective antimicrobial activity.

Anticancer Activity: Targeting Key Cellular Processes

The pyridine nucleus is a common feature in many anticancer drugs, and its halogenated derivatives are being actively investigated for their potential as novel therapeutic agents.[4]

Potential Mechanisms of Action

Halogenated pyridinecarboxylic acids may exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis. Studies on some pyridine derivatives have shown that they can induce apoptosis in cancer cells, potentially through the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species.[4][14]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain pyridine derivatives have been found to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing.[4]

  • Enzyme Inhibition: Halogenated isonicotinic acids could potentially inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking studies on related compounds have explored their binding to targets such as Aurora-A kinase and epidermal growth factor receptor (EGFR).[15][16]

G cluster_cell Cancer Cell Halogenated Isonicotinic Acid Halogenated Isonicotinic Acid Apoptosis Induction Apoptosis Induction Halogenated Isonicotinic Acid->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Halogenated Isonicotinic Acid->Cell Cycle Arrest Enzyme Inhibition Enzyme Inhibition Halogenated Isonicotinic Acid->Enzyme Inhibition Cancer Cell Cancer Cell Cell Death Cell Death Apoptosis Induction->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Enzyme Inhibition->Inhibition of Proliferation

Potential Anticancer Mechanisms of Halogenated Isonicotinic Acids.
Structure-Activity Relationships (SAR)

The anticancer activity of halogenated compounds can be significantly influenced by the type and position of the halogen. For example, in a series of halogenated chalcones and flavonols, the antiproliferative activity increased as the substituent on the B-ring went from fluorine to chlorine and then to bromine.[17] In another study, the anticancer activity of metal complexes of pyridine carboxylic acids was found to be dependent on the coordination environment of the metal atom.[18] A systematic investigation of the SAR of halogenated isonicotinic acid derivatives is crucial for the rational design of more potent and selective anticancer agents.

Experimental Protocols

Synthesis of Halogenated Isonicotinic Acids

1. Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid [19]

  • Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride.

  • Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C and continue heating for an additional 2 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into crushed ice to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 2,6-dichloroisonicotinic acid as a white solid.

2. Synthesis of 2-Chloroisonicotinic Acid [20][21][22]

  • From 2,6-Dichloroisonicotinic Acid:

    • Dissolve 2,6-dichloro-isonicotinic acid in a suitable solvent.

    • Add a dechlorinating agent, such as hydrazine hydrate.

    • The reaction selectively removes one chlorine atom to yield 2-chloroisonicotinic acid.

  • From Nicotinic Acid N-oxide:

    • Prepare nicotinic acid N-oxide by oxidizing nicotinic acid with hydrogen peroxide.

    • Chlorinate the N-oxide using a mixture of phosphorus oxychloride and phosphorus pentachloride or by passing chlorine gas through a solution of phosphorus oxychloride and phosphorus trichloride followed by the addition of the N-oxide.[21]

Evaluation of Biological Activity

1. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method [23][24]

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the microbial suspension onto the surface of an appropriate agar plate to create a uniform lawn.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Fill the wells with a known concentration of the halogenated isonicotinic acid solution (dissolved in a suitable solvent like DMSO).

  • Include positive (known antibiotic) and negative (solvent) controls on the same plate.

  • Incubate the plates under optimal conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

2. Herbicidal Bioassay: Greenhouse Post-Emergence Test [19][25]

  • Grow the target weed species in pots in a greenhouse under controlled conditions (temperature, humidity, photoperiod).

  • When the plants reach the 2-4 true leaf stage, apply the halogenated isonicotinic acid at various concentrations using a laboratory spray chamber to ensure uniform coverage.

  • Include an untreated control group.

  • Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).

  • At the end of the experiment, harvest the above-ground biomass, dry it to a constant weight, and calculate the percent growth reduction relative to the untreated control.

3. In Vitro Anticancer Assay: MTT Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated isonicotinic acid for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data of Biological Activity

CompoundBiological ActivityTarget Organism/Cell LinePotency (MIC/IC₅₀)Reference
2,6-Dichloroisonicotinic acidPlant Resistance InducerTobacco (vs. TMV)Induces PR-1 gene expression[1][2][4]
2,6-Dichloroisonicotinic acidEnzyme InhibitionTobacco CatalaseSimilar to Salicylic Acid[1][2][4]
2,6-Dichloroisonicotinic acidEnzyme InhibitionTobacco Ascorbate PeroxidaseIC₅₀ ≈ 95 µM[3][5]
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideHerbicidalLemna paucicostata (duckweed)IC₅₀ = 7.8 µM[9]
Halogenated Pyridine DerivativesAnticancerMCF-7 (Breast Cancer)IC₅₀ values vary[4]
Halogenated Pyridine DerivativesAnticancerHepG2 (Liver Cancer)IC₅₀ values vary[4]
Halogenated Nicotinic Acid DerivativesAntibacterialGram-positive bacteriaMIC = 1.95–15.62 µg/mL[14]

Future Perspectives and Challenges

The exploration of halogenated isonicotinic acids presents a promising avenue for the discovery of novel therapeutic and agrochemical agents. The ability to fine-tune the biological activity through specific halogenation patterns offers a powerful tool for lead optimization. However, several challenges remain. A more comprehensive understanding of the specific molecular targets and mechanisms of action for a wider range of halogenated isonicotinic acid derivatives is needed, particularly in the areas of antimicrobial and anticancer activities. Furthermore, considerations of potential toxicity and environmental impact will be crucial for the development of any new commercial products. Future research should focus on systematic SAR studies, detailed mechanistic investigations, and in vivo efficacy and safety evaluations to fully unlock the potential of this versatile chemical scaffold.

References

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2,6-dichloro-3-fluoroisonicotinic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,6-dichloro-3-fluoroisonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS RN: 149468-00-8), a critical parameter for its application in research and development, particularly in pharmaceutical and agrochemical synthesis. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from structurally similar analogs, and established methodologies to provide researchers with a robust framework for understanding, predicting, and experimentally determining its solubility. This guide details the key physicochemical properties influencing solubility, explores the theoretical underpinnings of its behavior in various solvent systems, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment.

Introduction and Molecular Profile

This compound is a halogenated pyridine derivative. The isonicotinic acid backbone designates that the carboxylic acid group is located at the 4-position of the pyridine ring. The molecule is further substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 3 position. These substitutions create a highly electron-deficient pyridine ring, which significantly influences the molecule's chemical properties, including its acidity and solubility.[1]

Substituted pyridines, such as this compound, are valuable intermediates in the synthesis of complex molecules, including naphthyridine antibacterial agents.[2] Understanding and controlling the solubility of these intermediates is a crucial first step in reaction setup, purification, formulation, and biological screening, as low solubility can impede activity and lead to unreliable results in assays.[3][4]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2,6-dichloroisonicotinic acid (Analog)2,6-dichloro-5-fluoronicotinic acid (Analog)Source(s)
CAS Number 149468-00-85398-44-782671-06-5[5][6][7]
Molecular Formula C₆H₂Cl₂FNO₂C₆H₃Cl₂NO₂C₆H₂Cl₂FNO₂[1][5][8]
Molecular Weight 209.99 g/mol 192.00 g/mol 209.99 g/mol [1][5][8]
Appearance Yellow to white solidOff-white to beige or light brownish powderWhite to yellow to orange powder/crystalline[1][5][9]
Melting Point N/A209-212 °C151-156 °C[1][5][9]
Predicted pKa N/A2.63 ± 0.101.38 ± 0.32[1][9]
Water Solubility N/A (Expected to be low)InsolubleN/A (Expected to be low)[9]
Organic Solubility N/ASoluble in MethanolN/A[9]

Theoretical Framework for Solubility

The solubility of this compound is not a single value but a function of the system in which it is measured. The primary factors dictating its solubility are the compound's intrinsic properties and the external conditions of the solvent system.

Influence of Molecular Structure and pKa

The molecule possesses a carboxylic acid group, making its solubility highly dependent on pH. The strong electron-withdrawing effects of the two chlorine atoms and one fluorine atom are predicted to significantly increase the acidity of the carboxylic acid group (i.e., lower its pKa) compared to unsubstituted isonicotinic acid.[1]

This means that in aqueous media, the compound can exist in two primary forms:

  • Neutral Form (Low pH): At pH values well below the pKa, the carboxylic acid group is protonated (-COOH). This form is generally less soluble in water but more soluble in non-polar organic solvents.

  • Anionic Form (High pH): At pH values above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionic form is significantly more soluble in polar, aqueous solvents.

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation. For drug discovery and development, solubility is often measured in standard buffers like Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.[10] Given the predicted low pKa of halogenated nicotinic acids, this compound will exist almost exclusively in its anionic, and thus more soluble, form at pH 7.4.

The Role of the Solvent

The principle of "like dissolves like" is central to predicting solubility.[11]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the carboxylic acid proton and the pyridine nitrogen. Solubility will be highest at pH > pKa where the highly polar carboxylate ion is formed. The parent compound, nicotinic acid, shows good solubility in ethanol and dimethyl sulfoxide (DMSO).[12] A similar trend is expected for this derivative.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): DMSO is an excellent solvent for a wide range of compounds and is commonly used for creating high-concentration stock solutions in drug discovery.[10]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The neutral form of the acid will have higher solubility in these solvents than the ionic form, but overall solubility is expected to be very low due to the polar nature of the carboxylic acid and pyridine ring.

Impact of Solid-State Properties

The compound is described as a solid or crystalline material.[5] The strength of the crystal lattice, which is determined by intermolecular forces in the solid state, must be overcome by solute-solvent interactions for dissolution to occur. A high melting point often correlates with a strong crystal lattice and, consequently, lower solubility. The related compound 2,6-dichloroisonicotinic acid has a relatively high melting point of 209-212 °C, suggesting a stable crystal lattice that may limit its solubility.[9]

cluster_0 Intrinsic Molecular Properties cluster_1 External System Conditions pKa pKa (Acidity) Equilibrium Dissolution Equilibrium pKa->Equilibrium Determines species (Neutral vs. Ionic) LogP LogP (Lipophilicity) LogP->Equilibrium Affects partitioning MW Molecular Weight MW->Equilibrium MP Melting Point (Crystal Lattice Energy) MP->Equilibrium Energy barrier Solvent Solvent Choice (Polarity, H-bonding) Solvent->Equilibrium Solvation energy pH System pH pH->Equilibrium Temp Temperature Temp->Equilibrium Affects kinetics & thermodynamics Solubility Measured Solubility Equilibrium->Solubility

Figure 1: Key factors governing the measured solubility of an ionizable compound.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential. Two primary types of solubility are measured in drug development: thermodynamic and kinetic.[4]

Protocol for Thermodynamic (Equilibrium) Solubility Measurement

This "shake-flask" method is the gold standard and measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[13]

Causality: The goal is to ensure the solution is truly saturated and that any excess solid has had ample time to reach its lowest energy (most stable) crystalline form. This provides a definitive, thermodynamically valid solubility value.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 PBS, water, ethanol) in a sealed, inert vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period, typically 24 to 48 hours. This extended time allows the dissolution process to reach equilibrium.[13]

  • Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially high readings. Common methods include:

    • Centrifugation: Spin the vial at high speed to pellet the excess solid. Carefully collect the supernatant.

    • Filtration: Pass the solution through a low-binding filter (e.g., PVDF or PTFE) to remove solid particles.

  • Quantification:

    • Prepare a dilution series of the clear, saturated supernatant in a suitable mobile phase.

    • Prepare a standard curve using known concentrations of the compound.

    • Analyze the samples and standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[10][14]

  • Calculation: Determine the concentration of the saturated solution by comparing its analytical response to the standard curve. This concentration is the thermodynamic solubility.

Protocol for Kinetic (High-Throughput) Solubility Measurement

This method is used in early discovery to quickly assess the solubility of compounds starting from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted into an aqueous buffer.[3]

Causality: This protocol mimics the process used in high-throughput biological screening assays where compounds are introduced from a DMSO stock. It measures the apparent solubility under non-equilibrium conditions and can be influenced by the rate of precipitation.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate format.

  • Aqueous Dilution: Rapidly dilute the DMSO solutions into the aqueous buffer of interest (e.g., pH 7.4 PBS), typically a 100-fold dilution to achieve a final DMSO concentration of 1%.[3]

  • Incubation: Allow the plate to incubate for a short period, typically 1 to 2 hours.

  • Precipitation Detection: Measure the amount of precipitate formed. Several methods can be used:

    • Turbidimetry/Nephelometry: Measures the cloudiness of the solution caused by precipitated particles.[3]

    • Backgrounded Membrane Imaging (BMI): An automated microscopy technique that images and analyzes insoluble aggregates captured on a membrane, offering high sensitivity.[3]

    • HPLC-based: The plate is filtered, and the concentration of the compound remaining in the filtrate is measured by rapid HPLC analysis.

  • Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

cluster_workflow Thermodynamic Solubility Workflow (Shake-Flask) start 1. Add Excess Solid to Solvent agitate 2. Agitate for 24-48h at Constant Temp start->agitate separate 3. Separate Phases (Centrifuge/Filter) agitate->separate quantify 4. Quantify Supernatant (e.g., HPLC) separate->quantify result Equilibrium Solubility Value quantify->result

Figure 2: Experimental workflow for the shake-flask method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated pyridine and nicotinic acid derivatives should be used to guide handling procedures.

  • Hazard Classification: Related compounds are classified as skin and eye irritants.[8] More reactive analogs can cause severe skin burns and eye damage.[7][15] It is prudent to handle this compound with the assumption that it is, at a minimum, a significant irritant.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[7][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system or groundwater.[15]

Conclusion

The solubility of this compound is a critical parameter governed by its acidic nature, the strong electron-withdrawing effects of its halogen substituents, and the properties of the solvent system. While direct quantitative data is sparse, researchers can reliably determine its solubility profile by applying the standardized thermodynamic and kinetic protocols detailed in this guide. Its solubility is expected to be highly pH-dependent, with significantly greater solubility in aqueous solutions at neutral to basic pH compared to acidic conditions. For practical applications, DMSO is likely to be an effective solvent for creating concentrated stock solutions, while buffered aqueous solutions are necessary for most biological assays. By understanding the theoretical principles and employing rigorous experimental techniques, scientists can effectively manage and utilize this compound in their research and development endeavors.

References

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A Comprehensive Technical Guide to the Melting Point Determination of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a crucial indicator of identity, purity, and stability. For novel heterocyclic compounds such as 2,6-dichloro-3-fluoroisonicotinic acid, which hold potential as building blocks in pharmaceutical and agrochemical development, precise characterization of physical properties is paramount. This guide provides an in-depth examination of the principles and methodologies for determining the melting point of this specific compound. While a definitive published melting point for this compound (CAS No. 149468-00-8) is not consistently available in public literature, this document outlines the authoritative experimental protocols required for its precise measurement. We present a comparative analysis with its structural isomers to contextualize the importance of substituent placement on physical properties. Detailed, field-tested protocols for both capillary melting point determination and advanced analysis by Differential Scanning Calorimetry (DSC) are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to serve as versatile scaffolds in the synthesis of more complex molecules. The precise arrangement of chloro and fluoro substituents on the isonicotinic acid core dictates the molecule's reactivity, intermolecular interactions, and, consequently, its physical properties.

The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range. This property is therefore one of the most accessible and reliable initial assessments for:

  • Compound Identification: Comparing an experimentally determined melting point with a known literature value can help confirm the identity of a synthesized compound.

  • Purity Assessment: The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range—a phenomenon known as melting point depression.[1][2]

  • Quality Control: In a drug development pipeline, consistency in the melting point of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute (CQA) that ensures batch-to-batch consistency.

Physicochemical Profile: A Comparative Analysis

As of the latest review, a validated melting point for this compound (CAS: 149468-00-8) is not prominently reported in scientific literature or commercial supplier specifications. This data gap necessitates experimental determination. To provide context, the properties of this compound alongside its close structural isomers are summarized below. This comparison highlights how minor changes in the position of the fluorine atom significantly alter the melting point, likely due to differences in crystal packing and intermolecular hydrogen bonding capabilities.

PropertyThis compound 2,6-dichloro-5-fluoronicotinic acid 2-chloro-3-fluoroisonicotinic acid
Structure
CAS Number 149468-00-8[3][4][5]82671-06-5[6][7]628691-93-0[1]
Molecular Formula C₆H₂Cl₂FNO₂C₆H₂Cl₂FNO₂C₆H₃ClFNO₂
Molecular Weight 209.99 g/mol 209.99 g/mol 175.54 g/mol
Melting Point (°C) To Be Determined Experimentally 151 - 156 °C[6][7]199 °C (dec.)[1]

Foundational Principles of Melting Point Determination

The melting of a crystalline solid represents the point at which the thermal energy supplied to the system overcomes the lattice energy holding the molecules in a fixed, ordered arrangement. For pure substances, this transition is sharp and well-defined.[8] However, the presence of a soluble impurity disrupts the crystal lattice, leading to a weaker overall structure. Consequently, less energy is required to break these forces, resulting in the melting process beginning at a lower temperature.[1][9] As melting proceeds, the impurity becomes more concentrated in the remaining solid, further depressing the melting point and leading to a broader melting range. A narrow melting range of 0.5-1.0°C is often indicative of high purity.[10]

Protocol I: Capillary Melting Point Determination

This method is a classical, widely used technique for determining the melting point range of a solid organic compound. It relies on visual observation of the sample as it is heated in a calibrated apparatus.

Rationale for Methodological Choices
  • Fine Powder: Grinding the sample to a fine, uniform powder ensures efficient and even heat transfer throughout the sample.[11]

  • Tight Packing: Tightly packing the sample in the capillary tube prevents air pockets that could cause inaccurate readings.[11]

  • Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical.[9][10] Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an artificially high and broad melting range.[6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Reporting prep1 Grind sample to a fine powder prep2 Tap open end of capillary tube into sample prep1->prep2 prep3 Pack sample to 2-3 mm height prep2->prep3 measure1 Place capillary in calibrated melting point apparatus prep3->measure1 measure2 Heat rapidly to ~15°C below expected T_m measure1->measure2 measure3 Reduce heating rate to 1-2°C / min measure2->measure3 measure4 Record T1: First drop of liquid appears measure3->measure4 measure5 Record T2: Entire sample is liquid measure4->measure5 report1 Report melting point as range T1 - T2 measure5->report1 report2 Compare with literature values and assess purity report1->report2

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of dry this compound on a watch glass.

    • Thoroughly crush the sample into a fine, uniform powder using a spatula or pestle.[12]

    • Take a glass capillary tube sealed at one end. Press the open end into the powder until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[9] Repeat until a tightly packed column of 2-3 mm is achieved.

  • Apparatus Setup and Measurement:

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.[10]

    • Allow the apparatus to cool. Prepare a new sample and place it in the apparatus.

    • Heat rapidly to a temperature approximately 15-20°C below the estimated melting point found in the preliminary run.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

    • Observe the sample closely through the magnifier.

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

  • Reporting:

    • Record the melting point as the range from T₁ to T₂.

    • Perform the determination in triplicate to ensure reproducibility.

Protocol II: Advanced Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more quantitative information than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][7]

Rationale and Advantages of DSC
  • Quantitative Data: DSC measures the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This is a characteristic property of the substance.[5]

  • Higher Precision: DSC provides a highly precise measurement of the melting temperature, often reported as the onset temperature (Tonset) or the peak temperature (Tpeak) of the endothermic melting event.[4]

  • Purity Analysis: The shape of the DSC melting peak can be analyzed to provide a quantitative estimation of purity. Impurities typically cause the peak to broaden and shift to a lower temperature.[4]

DSC Experimental Workflow

G cluster_prep Sample & Instrument Preparation cluster_run Thermal Program cluster_analysis Data Analysis prep1 Accurately weigh 2-5 mg of sample into an aluminum DSC pan prep2 Hermetically seal the pan prep1->prep2 prep3 Place sample pan and an empty reference pan into DSC cell prep2->prep3 run1 Equilibrate cell at starting temperature (e.g., 25°C) prep3->run1 prep4 Calibrate instrument with Indium standard prep4->prep3 run2 Ramp temperature at a controlled rate (e.g., 10°C/min) under inert atmosphere (N2) run1->run2 run3 Record heat flow vs. temperature run2->run3 analysis1 Plot heat flow (mW) vs. Temperature (°C) run3->analysis1 analysis2 Determine Onset Temp (T_onset) and Peak Temp (T_peak) analysis1->analysis2 analysis3 Integrate peak area to calculate Enthalpy of Fusion (ΔH_fus) analysis2->analysis3

Caption: Workflow for Melting Point Analysis by DSC.

Step-by-Step Protocol
  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Accurately weigh 2-5 mg of finely powdered this compound into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC sample and reference holders, respectively.

  • Thermal Method Execution:

    • Set up the thermal program. A typical program would be:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 220°C) at a rate of 10°C/min.

      • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

    • Start the experiment and record the data.

  • Data Analysis:

    • Plot the resulting heat flow (in mW) as a function of temperature (°C). The melting event will appear as an endothermic peak (a dip in the heat flow curve).

    • Using the instrument's analysis software, determine the key parameters:

      • Onset Temperature (Tonset): The temperature at which the melting process begins, calculated from the intersection of the baseline and the tangent of the peak's leading edge.

      • Peak Temperature (Tpeak): The temperature at which the rate of heat absorption is maximal.

      • Enthalpy of Fusion (ΔHfus): The total energy absorbed during melting, calculated by integrating the area under the melting peak. The result is typically reported in Joules per gram (J/g).

Conclusion

The melting point is an indispensable physical property in the characterization of novel chemical entities like this compound. While literature values provide a benchmark, experimental determination via robust, well-controlled methods is the ultimate authority on the identity and purity of a synthesized compound. The classical capillary method offers a rapid and accessible means for determining the melting range, which is highly sensitive to impurities. For more definitive and quantitative analysis, Differential Scanning Calorimetry is the preferred method, yielding precise onset and peak melting temperatures along with the characteristic enthalpy of fusion. By employing these rigorous protocols, researchers and drug development professionals can establish a critical quality attribute for this compound, ensuring data integrity and confidence in its use for further synthetic applications.

References

  • University of Toronto. Melting point determination. Available at: [Link]

  • Chemsrc. (2025, August 23). 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5. Available at: [Link]

  • AOBChem USA. This compound. Available at: [Link]

  • Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Available at: [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]

  • MedPharma. (2025, April 15). To determine the melting point of given organic compound. Available at: [Link]

  • Buchi. Melting Point Matters: The Key to Purity, Identification, and Quality Control. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Available at: [Link]

  • Mettler Toledo. Differential Scanning Calorimetry (DSC). Available at: [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Available at: [Link]

  • TutorChase. How do melting and boiling points indicate purity? Available at: [Link]

  • Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube. Available at: [Link]

  • PubChem. 2,6-Dichloronicotinic acid. Available at: [Link]

  • PubChem. 2,6-Dichloroisonicotinic acid. Available at: [Link]

Sources

The Strategic Imperative of Fluorine in Enhancing the Bioactivity of Isonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate and enhance a compound's biological profile. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in shaping the bioactivity of isonicotinic acid derivatives. Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in drug discovery, most notably as the basis for the anti-tubercular drug isoniazid. By dissecting the fundamental physicochemical and electronic effects of fluorine, this guide elucidates the causal mechanisms by which fluorination can profoundly influence the pharmacokinetic and pharmacodynamic properties of isonicotinic acid-based compounds. We will delve into the strategic considerations for fluorine placement, its impact on metabolic stability, target binding affinity, and membrane permeability, and provide practical, field-proven experimental protocols for the synthesis and evaluation of these promising derivatives. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine to unlock the full therapeutic potential of isonicotinic acid derivatives.

The Isonicotinic Acid Scaffold: A Foundation for Therapeutic Innovation

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with isoniazid being a landmark discovery in the treatment of tuberculosis.[1] The core structure of isonicotinic acid presents a versatile platform for chemical modification, allowing for the generation of extensive libraries of compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3] The pyridine nitrogen and the carboxylic acid moiety (or its derivatives like hydrazides) are key pharmacophoric features that can engage in crucial interactions with biological targets.

The Fluorine Factor: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into organic molecules can induce profound changes in their physicochemical and biological properties.[4][5] Unlike other halogens, fluorine possesses a unique combination of high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the ability to form strong carbon-fluorine bonds.[4][6] These characteristics are the basis for the "fluorine factor" in drug design, which encompasses several key advantages:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7] Strategically placing fluorine at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the half-life and systemic exposure of a drug candidate.[8][9]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the pyridine nitrogen in isonicotinic acid.[10][11] This can influence the ionization state of the molecule at physiological pH, impacting its solubility, membrane permeability, and binding interactions with the target protein.[7]

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even non-classical C-F···C=O interactions.[12] These interactions can enhance the binding affinity and selectivity of the drug for its target.[6][13]

  • Altered Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can be more lipophilic than a methyl group.[14][15] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][13]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule due to steric and electronic effects.[7][10] This can lock the molecule into a bioactive conformation, leading to improved potency.

Strategic Fluorination of Isonicotinic Acid Derivatives: A Mechanistic Perspective

The placement of fluorine on the isonicotinic acid ring is a critical consideration that dictates its impact on bioactivity. The pyridine ring offers several positions for substitution, each with distinct electronic environments.

Logical Relationship: Fluorine Placement and Expected Physicochemical Impact

G cluster_0 Fluorine Substitution on Isonicotinic Acid Ring F_position Position of Fluorine pKa pKa of Pyridine Nitrogen F_position->pKa Influences (Electron-withdrawing effect) Lipophilicity Lipophilicity (logP) F_position->Lipophilicity Modulates (Context-dependent) Metabolic_Stability Metabolic Stability F_position->Metabolic_Stability Enhances (Blocks oxidation sites) Binding_Affinity Target Binding Affinity F_position->Binding_Affinity Potentially Increases (New interactions) pKa->Binding_Affinity Affects ionization state for binding Lipophilicity->Metabolic_Stability Influences distribution to metabolic enzymes G start Start: 2-Chloroisonicotinic Acid step1 Halex Reaction: Anhydrous KF or CsF Aprotic Polar Solvent (e.g., DMSO) High Temperature (150-220 °C) start->step1 purification Purification: Crystallization or Column Chromatography step1->purification product Product: 2-Fluoroisonicotinic Acid purification->product

References

Methodological & Application

Application Notes and Protocols for Utilizing 2,6-dichloro-3-fluoroisonicotinic Acid in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,6-dichloro-3-fluoroisonicotinic acid in plant pathology studies. This document outlines the scientific basis for its application as a plant defense activator, provides detailed protocols for its experimental use, and offers insights into the expected outcomes and data interpretation.

Introduction: A Novel Tool for Inducing Plant Immunity

The study of plant defense mechanisms is crucial for the development of sustainable strategies to control plant diseases. Plants possess innate immune systems that can be activated by pathogen recognition or by chemical inducers. One of the most important defense mechanisms is Systemic Acquired Resistance (SAR), a broad-spectrum resistance that is activated throughout the plant after a localized exposure to a pathogen or a chemical elicitor.

This document focuses on this compound, a halogenated derivative of isonicotinic acid. While specific research on the 3-fluoro isomer is emerging, its structural similarity to the well-characterized SAR inducer, 2,6-dichloroisonicotinic acid (INA), suggests a similar mode of action. INA is a potent synthetic elicitor of plant defense responses in a wide range of plant species.[1][2] It has been demonstrated to protect plants against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[1][2] Therefore, the protocols and mechanistic insights provided herein are primarily based on the extensive research conducted on INA, with the recommendation that these serve as a robust starting point for investigations using this compound. It is advised that researchers perform dose-response and optimization experiments for the fluorinated analog.

Scientific Foundation: Mechanism of Action

The efficacy of isonicotinic acid derivatives as plant defense activators is rooted in their ability to mimic natural signaling molecules involved in the SAR pathway. The proposed mechanism of action for INA, and likely for its fluorinated analog, involves the following key steps:

  • Downstream of Salicylic Acid (SA) Accumulation: SAR is naturally regulated by the phytohormone salicylic acid. However, INA acts at or downstream of SA accumulation, meaning it can induce resistance even in plants that are unable to accumulate SA.[2][3] This is a significant advantage as it bypasses potential pathogen strategies that target SA biosynthesis or signaling.

  • Inhibition of Catalase and Ascorbate Peroxidase: A key discovery in the mode of action of INA is its ability to inhibit two major hydrogen peroxide (H₂O₂) scavenging enzymes: catalase and ascorbate peroxidase.[4][5][6][7] This inhibition leads to a controlled increase in the intracellular concentration of reactive oxygen species (ROS), particularly H₂O₂.

  • Redox Signaling and Gene Activation: The accumulation of ROS serves as a critical secondary signal that activates a cascade of defense-related genes. This includes the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities and contribute to the overall state of resistance.[4]

The following diagram illustrates the proposed signaling pathway for INA-induced SAR.

INA_Signaling_Pathway cluster_cell Plant Cell INA 2,6-dichloro-3- fluoroisonicotinic acid (Applied Exogenously) Catalase Catalase INA->Catalase Inhibits APX Ascorbate Peroxidase (APX) INA->APX Inhibits ROS Reactive Oxygen Species (ROS) Burst (e.g., H₂O₂) Catalase->ROS Scavenges APX->ROS Scavenges Signaling Redox Signaling Cascade ROS->Signaling PR_Genes Pathogenesis-Related (PR) Gene Expression Signaling->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR SA Salicylic Acid (SA) SA->Signaling Parallel Pathway

Caption: Proposed signaling pathway for INA-induced SAR.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a plant defense activator.

Protocol 1: In Vitro Antifungal Activity Assay

This protocol is designed to determine if this compound has any direct antimicrobial activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Colletotrichum spp.)

  • Sterile petri dishes, scalpels, and micropipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Autoclave the fungal growth medium and cool to approximately 50-60°C.

  • Add the stock solution to the molten agar to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the fungal pathogen.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony daily for 3-7 days.

  • Calculate the percentage of growth inhibition compared to the DMSO control.

Protocol 2: Induction and Assessment of SAR in Whole Plants

This protocol details the application of the test compound to plants and the subsequent challenge with a pathogen to assess disease resistance. Arabidopsis thaliana and tobacco are excellent model systems for these studies.

Materials:

  • This compound

  • Wetting agent (e.g., Tween-20 or Silwet L-77)

  • Pathogen suspension (e.g., Pseudomonas syringae for bacterial assays, or a fungal spore suspension)

  • Growth chambers or greenhouse with controlled environment

  • Spray bottles or syringes for infiltration

Procedure:

  • Grow healthy, uniform plants to the desired developmental stage (e.g., 4-5 week old Arabidopsis).

  • Prepare a treatment solution of this compound at the desired concentration (a starting concentration of 0.1 mM is recommended based on INA studies) in water with a wetting agent (e.g., 0.02% Tween-20).[8] Prepare a mock solution (water + wetting agent) as a control.

  • Apply the treatment and mock solutions to the plants. This can be done via foliar spray until runoff or by soil drench.

  • Incubate the treated plants for a period to allow for the induction of SAR (typically 2-3 days).

  • Challenge the plants with the pathogen. For bacterial pathogens, this can be done by infiltrating a known concentration of the bacterial suspension into the leaves. For fungal pathogens, a spore suspension can be sprayed onto the leaves.

  • Incubate the challenged plants under conditions conducive to disease development.

  • Assess disease symptoms at regular intervals (e.g., 3-7 days post-inoculation). This can include visual scoring of lesion size, chlorosis, or necrosis. For bacterial pathogens, in planta bacterial titers can be determined by plating serial dilutions of homogenized leaf tissue.

The following diagram outlines the general workflow for a SAR induction experiment.

SAR_Workflow start Plant Growth (e.g., 4-5 weeks) treatment Treatment Application - this compound - Mock Control start->treatment incubation SAR Induction Period (2-3 days) treatment->incubation pathogen_challenge Pathogen Challenge (e.g., Spray or Infiltration) incubation->pathogen_challenge disease_development Incubation for Disease Development (3-7 days) pathogen_challenge->disease_development assessment Disease Assessment - Symptom Scoring - Pathogen Titer - Gene Expression disease_development->assessment

Caption: General workflow for a SAR induction experiment.

Protocol 3: Analysis of Defense Gene Expression

This protocol describes how to measure the molecular response of the plant to the chemical treatment by quantifying the expression of key defense-related genes using Reverse Transcription-quantitative PCR (RT-qPCR).

Materials:

  • Treated and mock-treated plant tissue (harvested at various time points post-treatment, e.g., 0, 6, 12, 24, 48 hours)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for defense marker genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or Ubiquitin)

  • Real-time PCR instrument

Procedure:

  • Harvest leaf tissue from treated and control plants at specified time points, immediately freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the plant tissue using a commercial kit or a standard protocol.

  • Synthesize first-strand cDNA from the extracted RNA.

  • Perform qPCR using primers for your target defense genes and a reference gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the mock-treated controls.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: In Vitro Antifungal Activity of this compound

Concentration (µM)Mean Fungal Growth (mm) ± SDPercent Inhibition (%)
0 (DMSO Control)0
1
10
50
100
200

Table 2: Effect of this compound on Disease Severity and Pathogen Growth

TreatmentDisease Score (0-5 scale) ± SDIn planta Bacterial Titer (log CFU/cm²) ± SD
Mock
This compound

Table 3: Relative Expression of Defense Genes in Response to Treatment

GeneFold Change (vs. Mock) at 24h ± SEFold Change (vs. Mock) at 48h ± SE
PR1
PR2
PR5

Interpretation of Results:

  • In Vitro Activity: If this compound shows little to no direct inhibition of fungal growth, it suggests that its protective effects in plants are likely due to the induction of host defenses rather than direct antimicrobial activity.

  • Whole Plant Assays: A significant reduction in disease symptoms and/or pathogen growth in plants pre-treated with the compound compared to the mock-treated plants is strong evidence for the induction of resistance.

  • Gene Expression: Upregulation of defense-related genes like PR1 provides molecular evidence that the compound is activating the plant's defense signaling pathways.

Conclusion and Future Directions

This compound holds promise as a chemical tool for studying and inducing plant defense mechanisms. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its efficacy and mode of action. Future research should focus on determining the optimal application parameters for this specific compound, exploring its effectiveness against a broader range of pathogens and in different plant species, and further elucidating its precise molecular targets within the plant cell. The structure-activity relationship of halogenated isonicotinic acids is a rich area for further investigation in the development of novel plant protection agents.[1][9]

References

  • Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Chemistry.
  • Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. (2020). ResearchGate. [Link]

  • Borkar, S. G., & Yum, K. J. (2021). Synthetic plant defense elicitors. Frontiers in Plant Science, 12, 705303. [Link]

  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143-7147. [Link]

  • Sunway Pharm Ltd. (n.d.). 2,6-dichloro-3-fluoropyridine-4-carboxylic acid. Sunway Pharm Ltd. Retrieved from [Link]

  • Nakashita, H., Yoshioka, K., Takayama, M., Aino, M., & Yamaguchi, I. (2002). Chloroisonicotinamide derivative induces a broad range of disease resistance in rice and tobacco. Plant and Cell Physiology, 43(7), 823-831. [Link]

  • Gao, Q. M., & Zhang, Z. G. (2021). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science, 12, 705303. [Link]

  • Golden Pharma Co.,Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid. Golden Pharma Co.,Limited. Retrieved from [Link]

  • Quantification of induced systemic resistance (ISR) and systemic acquired resistance (SAR) against Turnip crinkle virus (TCV) in Arabidopsis Col-0 and Di-0 plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 71(2), 164-167. [Link]

  • Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. Proceedings of the National Academy of Sciences, 92(24), 11312-11316. [Link]

  • Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. PubMed. [Link]

  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. PubMed. [Link]

Sources

Application Notes and Protocols for 2,6-dichloro-3-fluoroisonicotinic acid as an Elicitor of Systemic Acquired Resistance (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Plant Immunity with a Potent SAR Elicitor

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, offering long-lasting, broad-spectrum protection against a wide array of pathogens, including fungi, bacteria, and viruses.[1][2] This "priming" of the plant's immune system is naturally triggered by a localized necrotizing pathogen infection, leading to the systemic accumulation of the phytohormone salicylic acid (SA).[3][4] SA is a central signaling molecule that activates a complex downstream pathway, culminating in the expression of Pathogenesis-Related (PR) genes and the establishment of a heightened state of defense throughout the plant.[5]

Synthetic chemical elicitors that mimic the action of SA are invaluable tools for both fundamental research and practical crop protection. 2,6-dichloro-3-fluoroisonicotinic acid is a structural analog of the well-characterized SAR inducer, 2,6-dichloroisonicotinic acid (INA).[6][7] These synthetic compounds function as potent functional analogs of salicylic acid, activating the SAR signal transduction pathway.[6][8] A key experimental advantage is that compounds like INA have been shown to activate the SAR pathway downstream of salicylic acid accumulation, allowing for the induction of resistance even in plant systems where SA biosynthesis is compromised.[6][8]

These application notes provide a comprehensive technical guide for utilizing this compound to induce and study SAR. While much of the established research has been conducted with the non-fluorinated analog, INA, the protocols provided herein serve as a robust starting point for experimentation with its fluorinated derivative. Researchers should consider these as baseline methodologies to be optimized for their specific plant system and pathogen of interest.

Physicochemical Properties and Handling

A clear understanding of the elicitor's properties is critical for accurate and reproducible experimentation.

PropertyThis compound2,6-dichloroisonicotinic acid (INA)
CAS Number 149468-00-8[9]5398-44-7[10]
Molecular Formula C₆H₂Cl₂FNO₂[9]C₆H₃Cl₂NO₂[10]
Molecular Weight 209.99 g/mol [9]192.00 g/mol [10]
Appearance Yellow to white solid[9]Off-white to beige powder[7][11]
Solubility Not explicitly available.Soluble in Methanol.[11] Insoluble in water.[11]
Storage Inert atmosphere, 4 to 8 °C[9]Room Temperature, Sealed in dry, Keep in dark place.[7][11]

Safety Precautions: Users should consult the full Safety Data Sheet (SDS) before use.[12][13] The compound and its analogs are classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mechanism of Action: The SAR Signaling Cascade

This compound, like INA, initiates SAR by activating the salicylic acid signaling pathway. The simplified pathway below illustrates the key steps following elicitor application.

SAR_Pathway cluster_perception Elicitor Perception & Signal Initiation cluster_transduction Signal Transduction cluster_response Defense Gene Expression Elicitor 2,6-dichloro-3- fluoroisonicotinic acid Receptors Putative Receptors (Downstream of SA) Elicitor->Receptors Binds & Activates NPR1_inactive NPR1 (Oligomer) in Cytoplasm Receptors->NPR1_inactive Triggers Redox Change NPR1_active NPR1 (Monomer) in Nucleus NPR1_inactive->NPR1_active Translocates to Nucleus TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1, PR-2, PR-5) TGA->PR_Genes Induces Transcription SAR_State Systemic Acquired Resistance (SAR) PR_Genes->SAR_State Establishes SAR_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment (Day 0) cluster_assess Phase 3: Assessment A Prepare Elicitor & Mock Solutions C Apply Elicitor or Mock (e.g., Soil Drench) A->C B Grow Plants to Appropriate Stage (e.g., 4-week-old Arabidopsis) B->C D Molecular Analysis (Day 1-2) C->D 24-48h E Pathogen Challenge (Day 2) C->E 48h F Quantify PR-1 Gene Expression (qRT-PCR) D->F G Quantify Disease (e.g., Bacterial Counts, Lesion Size) E->G 48-72h post-challenge

Experimental workflow for SAR induction and analysis.

Quantification and Data Interpretation

The success of SAR induction should be validated through both molecular and pathological assays.

1. Molecular Analysis (qRT-PCR):

  • The expression of the marker gene PR-1 is a reliable indicator of SAR activation. [4] - Extract total RNA from mock- and elicitor-treated systemic leaf tissue.

  • Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for PR-1 and a stable reference gene (e.g., UBQ5 or Actin). [3][4] - Expected Result: A significant, multi-fold increase in PR-1 transcript abundance in elicitor-treated plants compared to the mock control.

2. Pathogen Resistance Assay:

  • This assay provides the most biologically relevant measure of SAR.

  • Expected Result: A statistically significant reduction in pathogen growth (e.g., lower colony-forming units for bacteria) or disease symptoms (e.g., smaller lesion size, reduced disease severity score) in elicitor-treated plants compared to mock-treated plants. [9][14] Table of Expected Outcomes and Concentrations:

Plant SpeciesApplication MethodElicitor (INA) ConcentrationPathogenExpected OutcomeReference
Arabidopsis thalianaSoil Drench1 mMPseudomonas syringaeSignificant reduction in bacterial growth; >10-fold induction of PR-1 mRNA.[3]
Arabidopsis thalianaFoliar Spray100 µMPeronospora parasiticaReduced disease symptoms.[6]
TomatoSeed Priming1.0 mMXanthomonas perforansReduced disease severity; increased APX2 & CAT1 expression.[15][16]
TomatoFoliar Spray100 µMClavibacter michiganensis42% reduction in lesion length; induction of PR-5, WRKY genes.[14]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Phytotoxicity (e.g., yellowing, stunting, necrosis) Elicitor concentration is too high.Perform a dose-response curve to determine the optimal, non-phytotoxic concentration. Start with a lower concentration (e.g., 10-50 µM for foliar spray).
Solvent (e.g., DMSO, methanol) concentration is too high in the final application solution.Ensure the final solvent concentration is below 1%, preferably below 0.5%. Include a solvent-only control to verify.
No or Weak Induction of PR-1 Expression Elicitor concentration is too low.Increase the elicitor concentration. Verify the stock solution's integrity.
Incorrect timing of tissue harvest.Harvest systemic tissue between 24 and 72 hours post-treatment. A time-course experiment (e.g., 12, 24, 48, 72h) can pinpoint the peak expression time.
Plant genotype is insensitive (e.g., npr1 mutant).Use a wild-type plant line known to be responsive to SA/INA.
No Reduction in Disease Symptoms Despite PR-1 Induction The pathogen is not sensitive to SA-mediated defenses.SAR is most effective against biotrophic and hemi-biotrophic pathogens. It may be less effective against certain necrotrophic pathogens.
Pathogen inoculum is too high.Reduce the pathogen concentration to a level where subtle differences in plant defense can be observed.
Insufficient time for SAR establishment.Ensure at least 48 hours between elicitor treatment and pathogen challenge.

References

  • Dempsey, D. A., & Klessig, D. F. (2018). Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future. Molecular Plant-Microbe Interactions, 31(8), 816-827. [Link]

  • Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance. Annual review of phytopathology, 42, 185-209. [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Fu, Z. Q., & Dong, X. (2013). Systemic acquired resistance: turning local infection into global defense. Annual review of plant biology, 64, 839-863. [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • FAO AGRIS. (n.d.). 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. Retrieved from [Link]

  • Frontiers in Plant Science. (2021). Reprogramming of plants during systemic acquired resistance. Retrieved from [Link]

  • Mishina, T. E., & Zeier, J. (2007). Reprogramming of plants during systemic acquired resistance. Frontiers in plant science, 3, 223. [Link]

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
  • Vernooij, B., Friedrich, L., Morse, A., Reist, R., Kolditz-Jawhar, R., Ward, E., ... & Ryals, J. (1995). 2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid. Molecular Plant-Microbe Interactions, 8(2), 228-234. [Link]

  • Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629-643. [Link]

  • Rahman, M. U., et al. (2022). Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L). Frontiers in Plant Science, 13, 978809. [Link]

  • ResearchGate. (n.d.). The synthetic elicitors 2,6-dichloro-isonicotinic acid (INA) and 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol (DPMP) enhances tomato resistance against bacterial canker disease with different molecular mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic elicitors 2,6-dichloro-isonicotinic acid (INA) and 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol (DPMP) enhances tomato resistance against bacterial canker disease with different molecular mechanisms | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. Retrieved from [Link]

  • Chemcasts. (n.d.). 2,6-Dichloronicotinic acid (CAS 38496-18-3) Properties. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5398-44-7,2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • American Phytopathological Society. (1995). 2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid. Retrieved from [Link]

  • Davis, E. W., et al. (2005). The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation. Plant Physiology, 138(4), 2190–2203. [Link]

  • Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

Sources

Application Note & Experimental Protocol: Synthesis of Halogenated Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Preparation of 2,6-Dichloro-5-Fluoronicotinic Acid as a Model for Substituted Isonicotinic Acid Synthesis

Abstract

Substituted pyridinecarboxylic acids are foundational building blocks in modern medicinal and agricultural chemistry. Specifically, molecules like 2,6-dichloro-3-fluoroisonicotinic acid and its isomer, 2,6-dichloro-5-fluoronicotinic acid, serve as critical intermediates for synthesizing complex therapeutic agents, including novel antibacterials and kinase inhibitors.[1] This document provides a detailed, two-stage experimental protocol for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, based on established and validated patent literature. While the primary protocol details the synthesis of the nicotinic acid (3-carboxy) isomer due to the extensive availability of public, validated data, the underlying chemical principles—specifically the conversion of a dihydroxypyridine precursor to a dichlorinated target using a chlorinating agent followed by hydrolysis—are directly applicable for the synthesis of the isonicotinic acid (4-carboxy) analogue, provided the appropriate starting material is obtained. This guide is intended for researchers in organic synthesis, process chemistry, and drug development.

Introduction and Scientific Rationale

The precise placement of halogen atoms on a pyridine ring offers chemists a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of a molecule. The title compounds are of particular interest due to their trifunctional nature: the carboxylic acid provides a handle for amide coupling, while the two chlorine atoms at the 2 and 6 positions can be selectively displaced via nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom further tunes the ring's electronics and can enhance binding interactions with biological targets.

The synthetic strategy detailed herein follows a robust and scalable pathway:

  • Chlorination: A dihydroxypyridine derivative, methyl 2,6-dihydroxy-5-fluoronicotinate, is converted to its dichloro analogue. This transformation is achieved using phosphorus oxychloride (POCl₃), a powerful and common reagent for replacing hydroxyl groups on heteroaromatic rings with chlorine. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions. The presence of a lithium salt, such as lithium chloride, can enhance the reaction rate and yield.[1][2]

  • Hydrolysis: The resulting intermediate, 2,6-dichloro-5-fluoronicotinoyl chloride, is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid. This is a standard saponification followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.[1][2]

This approach avoids challenges associated with direct fluorination of a pre-chlorinated pyridine ring, which is often difficult and lacks regioselectivity.

Overall Reaction Scheme

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Hydrolysis start Methyl 2,6-dihydroxy- 5-fluoronicotinate intermed 2,6-Dichloro-5-fluoronicotinoyl chloride start->intermed  POCl₃, LiCl  Heat (152-158 °C) final 2,6-Dichloro-5-fluoronicotinic acid intermed_ref->final  1. 50% NaOH (aq)  2. 37% HCl (aq)

Figure 1: Two-stage synthesis workflow.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberSupplier SuggestionNotes
Methyl 2,6-dihydroxy-5-fluoronicotinateN/ACustom SynthesisStarting material, synthesis described in patent.[1]
Phosphorus Oxychloride (POCl₃)10025-87-3Sigma-AldrichReagent grade, ≥99%. Highly corrosive.
Lithium Chloride (LiCl)7447-41-8Fisher ScientificAnhydrous, ≥99%.
Methylene Chloride (CH₂Cl₂)75-09-2VWRAnhydrous, ACS grade.
Sodium Hydroxide (NaOH)1310-73-2EMD MilliporePellets, for preparing 50% aqueous solution.
Hydrochloric Acid (HCl)7647-01-0J.T. Baker37% solution (concentrated).
Water7732-18-5-Deionized or distilled.
Equipment
  • Heavy-walled pressure-rated glass tubes (Pyrex) or a suitable laboratory autoclave (e.g., Monel).

  • High-temperature oil bath with magnetic stirring and temperature control.

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, separatory funnel).

  • Rotary evaporator for solvent removal under reduced pressure.

  • Short-path distillation apparatus for vacuum distillation.

  • Buchner funnel and vacuum flask for filtration.

  • pH meter or pH indicator strips.

  • Standard analytical equipment for verification (HPLC, NMR, Melting Point Apparatus).

Detailed Experimental Protocol

Researcher's Note: This protocol is based on the procedure described in U.S. Patent 5,204,478A and is for the synthesis of the nicotinic acid isomer.[1] Extreme caution must be exercised when working with phosphorus oxychloride.

Stage 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
  • Reaction Setup: In a chemical fume hood, charge a heavy-walled Pyrex pressure tube with Methyl 2,6-dihydroxy-5-fluoronicotinate (5.0 g), phosphorus oxychloride (50 mL), and anhydrous lithium chloride (2.5 g).

    • Causality: POCl₃ is both the chlorinating reagent and the solvent in this case. Lithium chloride acts as a catalyst, increasing the concentration of free chloride ions and facilitating the reaction.[1][2]

  • Sealing and Heating: Carefully seal the pressure tube. Place the sealed tube in a pre-heated oil bath.

  • Reaction: Heat the reaction mixture at 152-158 °C for 25 hours with adequate secondary containment.

    • Causality: High temperature is required to overcome the activation energy for the conversion of the hydroxyl groups to chlorides on the electron-deficient pyridine ring. The sealed tube is necessary to contain the pressure generated at this temperature.

  • Cooling and Quenching: After 25 hours, carefully remove the tube from the oil bath and allow it to cool completely to room temperature behind a blast shield.

  • Workup: Once cooled, open the tube with caution in the fume hood. Add methylene chloride (50 mL) to the reaction mixture. Filter the combined mixture to remove any inorganic salts.

  • Purification: Concentrate the filtrate using a rotary evaporator (50 °C, 30 mm Hg). Subject the crude residue to short-path vacuum distillation. Collect the fraction boiling between 70-100 °C at 1-2 mm Hg. This fraction contains the desired product, 2,6-dichloro-5-fluoronicotinoyl chloride.[1]

Stage 2: Hydrolysis to 2,6-Dichloro-5-fluoronicotinic acid
  • Reaction Setup: In a beaker or flask, slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (e.g., 9.84 g, from the previous step) with 60 mL of warm water (50-60 °C).

  • Basification: While stirring, slowly add 50% aqueous sodium hydroxide solution dropwise until the mixture becomes a homogeneous solution with a pH of approximately 10. Monitor the pH carefully.

    • Causality: The basic conditions hydrolyze the acid chloride to the sodium carboxylate salt, which is soluble in water.

  • Extraction: Cool the basic solution to room temperature. Extract the solution twice with methylene chloride to remove any non-polar, unreacted starting material or byproducts. Discard the organic layers.

  • Acidification: Place the aqueous layer in an ice bath to cool. While stirring vigorously, slowly add 37% hydrochloric acid dropwise until the pH of the solution is between 1 and 2.

    • Causality: Acidification protonates the sodium carboxylate, forming the free carboxylic acid, which is insoluble in acidic water and precipitates out of solution.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid cake with cold water. Dry the product under vacuum to yield the final 2,6-dichloro-5-fluoronicotinic acid.[1][2]

Characterization and Expected Results

  • Appearance: White solid.

  • Yield: A 71% yield is reported for the hydrolysis step in the reference patent.[1]

  • Purity (HPLC): ≥99%[1]

  • Melting Point: 154.6–154.9 °C[1]

Safety and Handling Precautions

All operations must be performed inside a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care. Ensure no contact with skin or eyes and avoid inhaling vapors. Have a sodium bicarbonate solution ready for quenching spills.

  • Acids and Bases: Concentrated HCl and 50% NaOH are highly corrosive. Handle with care to avoid burns. Acidification and basification steps are exothermic and should be performed slowly with cooling.

  • Pressurized Reaction: Heating sealed tubes generates high pressure. Use appropriate pressure-rated equipment and always use a blast shield. Never heat a sealed tube that has not been designed for pressure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench residual POCl₃ carefully before disposal.

References

  • Cook, J. D., & Shen, L. (1993). U.S. Patent No. 5,204,478. Washington, DC: U.S. Patent and Trademark Office.
  • Cook, J. D., & Shen, L. (1999). EP Patent No. 0655998B1. European Patent Office.

Sources

Application Note: High-Throughput Quantification of 2,6-dichloro-3-fluoroisonicotinic acid using Reverse-Phase HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2,6-dichloro-3-fluoroisonicotinic acid. As a potentially crucial intermediate or impurity in pharmaceutical development, its accurate measurement is paramount for quality control and regulatory compliance.[1] We provide two detailed protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The scientific rationale behind method development, including the selection of columns, mobile phases, and detection parameters, is thoroughly discussed. These protocols are designed to be self-validating through integrated system suitability tests and are grounded in established principles of analytical chemistry, aligning with ICH guidelines for method validation.[2][3]

Introduction and Scientific Rationale

This compound is a halogenated pyridine carboxylic acid derivative. The presence of chlorine and fluorine atoms, combined with the carboxylic acid group and the pyridine ring, dictates its physicochemical properties and, consequently, the analytical strategy. The aromatic pyridine core provides a strong chromophore, making it an excellent candidate for UV detection. Its carboxylic acid moiety (pKa predicted to be acidic, similar to related structures[4]) means its ionization state is pH-dependent, a critical factor for chromatographic retention.

Choice of Analytical Technique:

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for pharmaceutical quality control due to its robustness, cost-effectiveness, and simplicity. The analyte possesses sufficient polarity and a UV-active structure, making it ideal for this technique. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, we can achieve excellent retention and sharp, symmetrical peaks on a C18 stationary phase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in biological matrices, LC-MS/MS is the gold standard.[5] It offers the ability to unequivocally identify and quantify the analyte at trace levels, even in the presence of co-eluting matrix components, by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM).[6]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₂Cl₂FNO₂Based on structure
Molecular Weight ~209.99 g/mol Calculated from formula[7]
Structure Halogenated pyridine carboxylic acidN/A
UV Absorbance Expected λmax ~260-280 nmInferred from pyridine and halogenated aromatic structures
Solubility Soluble in organic solvents (Methanol, Acetonitrile), slightly soluble in waterTypical for functionalized organic acids[4][8]
pKa Estimated ~2.5 - 3.5Inferred from similar structures like 2,6-dichloroisonicotinic acid[4]

Analytical Workflow Overview

The logical flow from sample receipt to final data reporting is crucial for ensuring data integrity and efficiency in a regulated laboratory environment.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleLogin Sample Receipt & Login SamplePrep Sample Preparation (Dilution/Extraction) SampleLogin->SamplePrep StdPrep Standard & QC Preparation SST System Suitability Test (SST) StdPrep->SST Sequence HPLC or LC-MS/MS Sequence Run SamplePrep->Sequence SST->SampleLogin Fail SST->Sequence Pass Integration Peak Integration & Quantification Sequence->Integration Review Data Review & Approval Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by HPLC-UV

This method is designed for the routine analysis of drug substances or formulated products where the analyte concentration is relatively high.

Principle

The analyte is separated from impurities on a reverse-phase C18 column using an isocratic mobile phase. An acidic mobile phase ensures the carboxylic acid group is protonated (non-ionized), leading to consistent retention and improved peak shape. Quantification is performed against an external standard curve using UV detection.

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized (DI) Water (>18 MΩ·cm)

  • Phosphoric Acid (H₃PO₄, ACS grade)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions
ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump, autosampler, column oven, and DAD/VWD detector.
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column providing good retention and peak shape.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 2.5) (50:50, v/v)The acidic buffer suppresses analyte ionization. The ACN/water ratio provides optimal retention.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection Diode Array Detector (DAD) at 270 nmWavelength selected based on expected absorbance maximum, providing good sensitivity.
Run Time 10 minutesSufficient for elution of the analyte and any closely related impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare 1 L of 20 mM Potassium Phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in DI water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane. Mix 500 mL of this buffer with 500 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., Drug Substance): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to achieve a target concentration of 100 µg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before running samples, perform five replicate injections of a mid-level standard (e.g., 50 µg/mL). The system must meet predefined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Confirms column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump and system stability.
  • Analysis Sequence: Run a blank (mobile phase), the calibration standards, SST checks, and then the unknown samples.

  • Data Analysis: Construct a linear regression curve (Peak Area vs. Concentration) from the calibration standards. Determine the concentration of the analyte in the samples using the regression equation.

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines.[2][9] Typical performance is summarized below.

Validation ParameterTypical Result
Linearity (R²) > 0.999
Range 1 - 150 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Protocol 2: LC-MS/MS for High-Sensitivity Analysis

This method is ideal for trace-level quantification in complex matrices like biological fluids or for identifying low-level impurities.

Principle

Chromatographic separation is achieved using a fast gradient on a UPLC system to ensure sharp peaks compatible with mass spectrometry. The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity.

Instrumentation and Parameters
ParameterSettingRationale
LC System Waters ACQUITY UPLC or equivalentUPLC provides higher resolution and faster run times needed for MS.
MS System Sciex Triple Quad 6500+ or equivalentHigh-sensitivity triple quadrupole for robust MRM quantification.
Column Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µmSmaller particle size for higher efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient 5% B to 95% B over 3 minutesA fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Negative ModeESI is standard for polar compounds; negative mode is ideal for deprotonating the carboxylic acid.
MRM Transitions Parent Ion (Q1): m/z 208.9Fragment Ion (Q3): m/z 164.9 (Quantifier), m/z 128.9 (Qualifier)Rationale: Q1 is the [M-H]⁻ ion. Q3 transitions correspond to the loss of CO₂ (-44 Da) and subsequent loss of HCl (-36 Da).
Step-by-Step Protocol
  • Solution Preparation: Prepare standards and samples as in the HPLC-UV method, but use Mobile Phase A as the diluent to ensure compatibility with the initial LC conditions.

  • Sample Preparation (Complex Matrix): For matrices like plasma, a protein precipitation step is required.[10] Mix 100 µL of plasma with 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in 100 µL of mobile phase A.

  • MS Tuning: Infuse a standard solution (~1 µg/mL) to optimize source parameters (e.g., ion spray voltage, temperature) and confirm the MRM transitions for the analyte.

  • Analysis: Inject samples onto the LC-MS/MS system.

  • Data Processing: Integrate the peak area for the quantifier MRM transition. Calculate concentration using a calibration curve, normalizing to the internal standard response if used. Confirm analyte identity by ensuring the qualifier ion is present and the ion ratio is consistent with that of a pure standard.

References

Application Note & Protocol: A Modular Synthesis of 2,6-dichloro-3-fluoroisonicotinic Acid Esters for High-Throughput Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven methodology for the synthesis of a diverse library of 2,6-dichloro-3-fluoroisonicotinic acid esters. Halogenated pyridine scaffolds are of profound interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability.[1][2] This protocol is designed for researchers, chemists, and drug development professionals, offering a robust, two-stage synthetic pathway that is both scalable and adaptable for creating a wide range of ester derivatives for bioactivity screening. We emphasize the causality behind procedural choices, rigorous safety protocols, and methods for characterization and purification.

Scientific Rationale & Strategic Overview

The pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents. The specific substitution pattern of this compound is strategically designed to explore a distinct chemical space.

  • 2,6-Dichloro Substitution: The chlorine atoms at the C2 and C6 positions serve dual purposes. They block potential sites of metabolic oxidation, thereby increasing the compound's in-vivo half-life. Furthermore, they act as versatile synthetic handles, allowing for subsequent nucleophilic aromatic substitution reactions to further diversify the compound library if desired.

  • 3-Fluoro Substitution: The fluorine atom at the C3 position significantly alters the electronic properties of the pyridine ring. Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can modulate receptor binding interactions and cell permeability.[1]

  • Ester Moiety at C4: The ester group at the isonicotinic acid position provides a modular point for diversification. By synthesizing a library of esters with varying alkyl, aryl, or functionalized alcohol groups, researchers can systematically probe structure-activity relationships (SAR) related to lipophilicity, steric bulk, and hydrogen bonding potential. This approach is highly effective in early-stage drug discovery for identifying lead compounds.[3][4]

Our synthetic strategy is therefore divided into two core stages:

  • Stage 1: Synthesis of the Key Intermediate: Preparation of 2,6-dichloro-3-fluoroisonicotinoyl chloride from the corresponding carboxylic acid. This "activates" the carboxyl group for subsequent reactions.

  • Stage 2: Library Generation: Parallel esterification of the activated intermediate with a diverse panel of alcohols to produce the final ester library.

Overall Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ester Library Generation Acid This compound SOCl2 Thionyl Chloride (SOCl₂) DMF (cat.), Reflux Acid->SOCl2 Activation AcidChloride 2,6-dichloro-3-fluoro- isonicotinoyl chloride SOCl2->AcidChloride Base Triethylamine (Et₃N) DCM, 0°C to RT AcidChloride->Base Esterification Alcohols Diverse Alcohols (R-OH) - Methanol - Ethanol - Benzyl Alcohol, etc. Alcohols->Base Esters Ester Library (for Bio-Screening) Base->Esters

Caption: High-level workflow for ester library synthesis.

Safety Precautions: A Mandate for Safe Science

Working with halogenated pyridines and chlorinating agents requires strict adherence to safety protocols. The procedures outlined herein must be performed inside a certified chemical fume hood by trained personnel.

  • Pyridine Derivatives: Pyridine and its derivatives are toxic, flammable, and can be absorbed through the skin.[5] They are known irritants to the skin, eyes, and respiratory system.[6][7]

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All glassware must be thoroughly dried before use.

  • Chlorinated Solvents (e.g., DCM): Dichloromethane (DCM) is a suspected carcinogen and should be handled with care to minimize inhalation and skin contact.

  • Personal Protective Equipment (PPE): Non-negotiable PPE includes chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[5][6]

  • Waste Disposal: All chemical waste, both solid and liquid, must be segregated into appropriate, labeled containers for hazardous waste disposal according to institutional guidelines.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,6-dichloro-3-fluoroisonicotinoyl chloride

Rationale: The conversion of a carboxylic acid to an acid chloride is a classic activation strategy. Acid chlorides are significantly more electrophilic than their parent acids, allowing for facile reaction with weak nucleophiles like alcohols. Thionyl chloride is an excellent reagent for this purpose because the byproducts (HCl and SO₂) are gaseous and easily removed, simplifying the purification process.[8] A catalytic amount of dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species in the transformation.

Materials & Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • Setup: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging the Flask: To the flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Solvent & Reagent Addition: Add anhydrous toluene (20 mL) to suspend the acid. Add thionyl chloride (2.5 equivalents) dropwise via a syringe.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. You will observe gas evolution (HCl, SO₂).

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all SOCl₂ is removed, co-evaporate with anhydrous toluene (2 x 10 mL).

  • Product: The resulting crude 2,6-dichloro-3-fluoroisonicotinoyl chloride (a pale yellow oil or solid) is typically used directly in the next step without further purification.

Stage 2: General Protocol for Ester Synthesis

Rationale: This protocol employs the highly reactive acid chloride intermediate to react with various alcohols. A non-nucleophilic base, triethylamine (Et₃N), is crucial. It serves to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the alcohol or the product and driving the reaction to completion. The reaction is initiated at 0°C to control the initial exothermic reaction.

Materials & Reagents:

  • 2,6-dichloro-3-fluoroisonicotinoyl chloride (from Stage 1)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N), distilled

  • Selected alcohol (R-OH), e.g., methanol, ethanol, isopropanol, benzyl alcohol (1.1 equivalents)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Protocol:

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude acid chloride (1 equivalent) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction: Add the alcohol/triethylamine solution dropwise to the stirred acid chloride solution at 0°C. A white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid chloride and neutralize HCl.[9]

    • Water

    • Brine (saturated aqueous NaCl)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation & Expected Results

The following table summarizes expected outcomes for the synthesis of a small, representative set of esters using the general protocol described above.

Alcohol (R-OH)Product (Ester)Typical Yield (%)Purity (HPLC, %)Key ¹H NMR Signal (CDCl₃, δ ppm)
MethanolMethyl 2,6-dichloro-3-fluoroisonicotinate85-95%>98%~4.0 (s, 3H, -OCH₃)
EthanolEthyl 2,6-dichloro-3-fluoroisonicotinate88-96%>98%~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
IsopropanolIsopropyl 2,6-dichloro-3-fluoroisonicotinate80-90%>97%~5.2 (sept, 1H, -OCH(CH₃)₂), ~1.4 (d, 6H, -OCH(CH₃)₂)
Benzyl AlcoholBenzyl 2,6-dichloro-3-fluoroisonicotinate82-92%>98%~5.4 (s, 2H, -OCH₂Ph), ~7.4 (m, 5H, Ar-H)

Visualizing the Esterification Protocol

G cluster_workflow Detailed Esterification Workflow start Dissolve Acid Chloride in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool 1 add Add R-OH + Et₃N Solution Dropwise cool->add 2 react Warm to RT Stir 2-16h add->react 3 quench Quench & Extract (NaHCO₃, H₂O, Brine) react->quench 4 dry Dry (Na₂SO₄) & Concentrate quench->dry 5 purify Purify via Column Chromatography dry->purify 6 end Pure Ester for Screening & Analysis purify->end 7

Caption: Step-by-step protocol for the ester synthesis stage.

Conclusion

This application note details a robust and highly adaptable synthetic platform for producing this compound esters. By activating the parent acid as an acid chloride, a diverse range of alcohols can be efficiently incorporated, enabling the rapid generation of a compound library. This methodology facilitates comprehensive structure-activity relationship studies, providing a powerful tool for academic researchers and industry professionals engaged in the discovery of novel bioactive molecules. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this chemistry.

References

Application Notes and Protocols for 2,6-Dichloro-3-fluoroisonicotinic Acid in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Role of Halogenated Pyridine Carboxylic Acids in Modern Agriculture

The development of synthetic herbicides has been a cornerstone of modern agricultural practice, enabling significant improvements in crop yields and food security. Among the various classes of herbicides, synthetic auxins have a long and successful history. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately death in susceptible plant species.[1]

The pyridine carboxylic acids are a significant subclass of synthetic auxin herbicides, characterized by their high efficacy, systemic activity, and, in many cases, favorable crop selectivity. The herbicidal properties of these molecules are profoundly influenced by the substitution pattern on the pyridine ring, particularly with halogen atoms like chlorine and fluorine. The introduction of fluorine, in particular, can dramatically alter a molecule's biological activity, uptake, and metabolic stability within the plant.

Part 1: Scientific Foundation and Mechanism of Action

The Synthetic Auxin Hypothesis for 2,6-Dichloro-3-fluoroisonicotinic Acid

Based on its chemical structure, this compound is hypothesized to function as a synthetic auxin herbicide. This mode of action involves the hijacking of the plant's natural auxin signaling pathway.

The core steps of this process are:

  • Perception by the Receptor Complex: The synthetic auxin molecule binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.

  • Formation of a "Molecular Glue": This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor protein.

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

  • Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), transcription factors that activate the expression of a multitude of auxin-responsive genes.

  • Uncontrolled Growth and Plant Death: The persistent activation of these genes leads to a cascade of physiological disruptions, including epinasty, tissue swelling, and ultimately, the death of the plant.

Synthetic Auxin Mechanism of Action cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Auxin-Responsive Genes Auxin-Responsive Genes ARF->Auxin-Responsive Genes Inactive Uncontrolled Growth -> Plant Death Uncontrolled Growth -> Plant Death Auxin-Responsive Genes->Uncontrolled Growth -> Plant Death Herbicide This compound TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds AuxIAA_d Aux/IAA Repressor TIR1_AFB->AuxIAA_d Binds & Stabilizes SCF SCF Complex SCF->AuxIAA_d Ubiquitination Proteasome 26S Proteasome AuxIAA_d->SCF Recruited to AuxIAA_d->Proteasome Degradation ARF_a Auxin Response Factor (ARF) ARF_a->Auxin-Responsive Genes ACTIVATED

Caption: Hypothetical mechanism of action for this compound as a synthetic auxin herbicide.

The Significance of Halogenation

The presence and position of chlorine and fluorine atoms on the pyridine ring are critical for herbicidal efficacy.

  • Chlorine: The two chlorine atoms at the 2 and 6 positions likely contribute to the molecule's stability and its binding affinity to the auxin receptor.

  • Fluorine: The fluorine atom at the 3-position can significantly enhance the molecule's properties by:

    • Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to degradation by plant enzymes.

    • Altering Electronic Properties: Fluorine's high electronegativity can influence the molecule's interaction with the receptor binding pocket.

    • Enhancing Systemic Movement: Changes in lipophilicity due to fluorine substitution can improve the compound's ability to move through the plant's vascular system.

Part 2: Application in Crop Protection - A Research Perspective

Given the novelty of this compound, its application in crop protection is currently in the exploratory and research phase. The primary goals of this research would be to determine its herbicidal spectrum, crop selectivity, and optimal application parameters.

Potential Target Weeds and Crop Selectivity

Synthetic auxin herbicides are predominantly used for the control of broadleaf weeds in grass crops such as corn, wheat, and sorghum, as well as in turf and non-crop areas. It is anticipated that this compound would exhibit a similar spectrum of activity.

Hypothetical Weed Control Spectrum:

Weed TypePotential EfficacyExample Species
Broadleaf WeedsHighVelvetleaf (Abutilon theophrasti), Pigweed (Amaranthus spp.), Morningglory (Ipomoea spp.)
Grass WeedsLow to ModerateCrabgrass (Digitaria spp.), Foxtail (Setaria spp.)
SedgesLowNutsedge (Cyperus spp.)

Crop Selectivity: The selectivity of this compound would need to be rigorously evaluated. Cereals and other monocot crops are often tolerant to auxin herbicides due to their ability to metabolize the compounds more rapidly than susceptible broadleaf weeds.

Part 3: Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for the systematic evaluation of this compound as a potential herbicide.

Protocol 1: In Vitro Root Growth Inhibition Assay

This assay provides a rapid assessment of the compound's intrinsic herbicidal activity.

Objective: To determine the concentration of this compound required to inhibit the root growth of various plant species by 50% (I50).

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Agar

  • Petri dishes (100 mm x 15 mm)

  • Seeds of indicator species (e.g., Arabidopsis thaliana, lettuce, radish, barnyardgrass)

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

  • Media Preparation: Prepare MS agar medium. After autoclaving and cooling to approximately 50°C, add the herbicide stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments (≤ 0.1%).

  • Seed Plating: Sterilize seeds and place them on the surface of the solidified agar plates.

  • Incubation: Seal the plates and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection: After 7-10 days, measure the primary root length of the seedlings.

  • Analysis: Calculate the percent inhibition of root growth relative to the control for each concentration. Determine the I50 value using a dose-response curve.

Root Growth Inhibition Assay Workflow A Prepare Herbicide Stock Solution B Prepare MS Agar with Herbicide Dilutions A->B C Sterilize and Plate Seeds B->C D Incubate in Growth Chamber C->D E Measure Primary Root Length D->E F Calculate I50 Value E->F

Caption: Workflow for the in vitro root growth inhibition assay.

Protocol 2: Greenhouse Whole-Plant Pot Study

This study evaluates the post-emergence herbicidal activity and crop selectivity under more realistic conditions.

Objective: To assess the dose-dependent herbicidal efficacy of this compound on a range of weed species and its phytotoxicity to a selected crop.

Materials:

  • Technical grade this compound

  • Formulation blanks (surfactants, adjuvants)

  • Pots (e.g., 10 cm diameter) filled with potting mix

  • Seeds of target weeds and a crop (e.g., wheat or corn)

  • Greenhouse with controlled environment

  • Track sprayer for uniform application

Procedure:

  • Plant Growth: Sow seeds of weeds and crop in separate pots. Grow them in the greenhouse until they reach the 2-4 leaf stage.

  • Formulation Preparation: Prepare a spray solution of this compound at various application rates (e.g., 0, 10, 50, 100, 200 g a.i./ha). Include appropriate adjuvants to ensure good coverage.

  • Herbicide Application: Use a track sprayer to apply the herbicide formulations to the plants.

  • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for phytotoxicity using a 0-100% scale (0 = no effect, 100 = complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.

  • Analysis: Calculate the percent reduction in biomass compared to the untreated control. Determine the GR50 (the dose required to reduce growth by 50%).

Data Presentation:

Application Rate (g a.i./ha)Velvetleaf (% Control)Pigweed (% Control)Wheat (% Injury)
01001000
1085902
5040555
10015208
2005815

Part 4: Synthesis and Analytical Methods

For research and development purposes, a reliable synthesis route and analytical methods for the detection of the active ingredient are essential.

Synthesis Outline

The synthesis of this compound would likely involve a multi-step process starting from a commercially available pyridine derivative. While a specific, published route for this exact isomer is not available, a plausible approach could be adapted from the synthesis of related compounds like 2,6-dichloro-5-fluoronicotinic acid. This typically involves steps such as diazotization and fluorination (e.g., via a Balz-Schiemann reaction) of an aminodichloropyridine precursor, followed by hydrolysis of a nitrile or carboxamide group to the carboxylic acid.

Analytical Method for Residue Analysis

Objective: To quantify the amount of this compound in plant tissue, soil, and water.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this type of analysis due to its high sensitivity and selectivity.

Sample Preparation (General Outline):

  • Extraction: Homogenize the sample (e.g., plant leaves, soil) and extract with a suitable solvent mixture (e.g., acetonitrile/water with formic acid).

  • Clean-up: Use a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions (Hypothetical):

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Ionization: Electrospray Ionization (ESI) in negative mode

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of pyridine-based synthetic auxin herbicides. While its specific herbicidal properties are yet to be fully characterized in the public domain, its structural analogy to known active compounds provides a strong rationale for its investigation. The protocols and conceptual framework provided in this guide offer a comprehensive starting point for researchers to explore its potential in crop protection. Future research should focus on a thorough evaluation of its herbicidal spectrum, crop safety, environmental fate, and toxicological profile to determine its viability as a new active ingredient for agriculture.

References

  • Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed.
  • Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFENED HERBICIDAL COMPOSITIONS COMPRISING A PYRIDINE CARBOXYLIC ACID.
  • Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. PubMed.
  • Harnessing synthetic chemistry to hijack auxin signaling in plants. Morressier.

Sources

Application Notes & Protocols: Inducing Systemic Acquired Resistance in Tomato with 2,6-dichloroisonicotinic acid (INA)

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction: Harnessing the Plant's Innate Immunity

Plants, though sessile, possess a sophisticated innate immune system capable of defending against a wide array of pathogens. A key component of this system is Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in tissues distant from the initial point of infection.[1][2] SAR is characterized by the systemic expression of pathogenesis-related (PR) genes and provides long-lasting protection against secondary infections by viruses, bacteria, and fungi.[2][3]

The SAR pathway can be artificially triggered by synthetic chemical inducers, often termed "plant activators."[4][5] These compounds mimic the natural signaling molecules that initiate the defense cascade, effectively "priming" the plant for a more rapid and robust response to subsequent pathogen attacks without possessing direct antimicrobial properties themselves.[4][6]

One of the most extensively studied and effective SAR inducers is 2,6-dichloroisonicotinic acid (INA) .[7] While the query specified the related compound 2,6-dichloro-3-fluoroisonicotinic acid, the preponderance of published research on inducing disease resistance in tomato and other model plants focuses on INA. The principles, mechanisms, and protocols detailed herein for INA are considered the authoritative standard for this class of isonicotinic acid derivatives and provide a robust framework for research and application. INA has been demonstrated to activate a broad-spectrum disease resistance in several plant species, including tomato.[7][8]

This guide provides a comprehensive overview of the mechanism of action for INA and detailed protocols for its application in tomato to induce disease resistance for research and development purposes.

Part 1: Mechanism of Action - The Salicylic Acid-Dependent SAR Pathway

The induction of SAR by INA is intricately linked to the plant's salicylic acid (SA) signaling pathway.[9][10] SA is a critical phytohormone that accumulates following pathogen recognition and orchestrates the activation of systemic defenses.[4] INA functions as a functional analog of SA, effectively initiating the same downstream defense cascade.

The proposed mechanism proceeds as follows:

  • Perception and Signal Initiation : INA is recognized by the plant. Research has shown that both INA and SA can bind to and inhibit the enzyme catalase.[9][10]

  • Catalase Inhibition & ROS Accumulation : Catalase is responsible for breaking down hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Inhibition of catalase by INA leads to a controlled increase in intracellular H₂O₂ levels.[9]

  • Redox Signaling : This accumulation of ROS acts as a critical secondary messenger, triggering a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs).

  • SA Accumulation : While INA can act independently, it also potentiates the accumulation of endogenous SA, amplifying the defense signal.[5]

  • Transcriptional Reprogramming : The signal is transduced to the nucleus, leading to the activation of transcription factors. This results in the large-scale expression of defense-related genes, most notably the Pathogenesis-Related (PR) genes (e.g., PR1b, PR2a, PR5 in tomato).[3][5]

  • Establishment of SAR : The protein products of PR genes include enzymes with antimicrobial activities (e.g., β-1,3-glucanases, chitinases) and other defense-related proteins that contribute to enhanced resistance throughout the plant.[3] This systemic state of readiness allows the plant to respond more effectively to future pathogen challenges.

Visualizing the INA-Induced SAR Pathway

SAR_Pathway cluster_perception Signal Perception cluster_signaling Intracellular Signaling cluster_response Systemic Response INA INA Catalase Catalase INA->Catalase Inhibits ROS ROS (H₂O₂) Accumulation Catalase->ROS Suppresses Signal_Transduction Signal Transduction (MAPKs) ROS->Signal_Transduction Activates SA Salicylic Acid (SA) Accumulation PR_Genes PR Gene Expression (PR1, PR2, PR5) SA->PR_Genes Induces Signal_Transduction->SA Potentiates SAR Systemic Acquired Resistance PR_Genes->SAR Establishes

Caption: INA-induced Systemic Acquired Resistance (SAR) pathway in tomato.

Part 2: Applications and Efficacy in Tomato

INA treatment has proven effective in enhancing resistance in tomato against specific pathogens, particularly bacterial diseases. Its mode of action, priming the plant's own defenses, makes it a valuable tool, especially in managing pathogens that have developed resistance to traditional bactericides and fungicides.[7]

PathogenDiseaseEfficacy SummaryReference
Xanthomonas perforans Bacterial SpotSeed priming with 1.0 mM INA effectively reduced disease severity under field conditions. INA treatment significantly up-regulated the expression of defense-related genes (APX2, CAT1).[6][11][6][11]
General Bacterial Pathogens Bacterial Spot & SpeckSAR-inducing products like INA are particularly useful against bacterial pathogens, including strains resistant to copper-based treatments.[7]
Alternaria solani Early BlightProducts that induce SAR have shown efficacy against early blight in tomato.[7] However, some studies note that INA may have an impact on plant growth when challenged with this necrotrophic pathogen.[12][7][12]
Biotrophic Fungi Powdery Mildew, RustsINA and similar SAR inducers are generally effective against biotrophic fungal pathogens.[7][7]

Part 3: Protocols for INA Application in Tomato

The following protocols provide detailed, step-by-step methodologies for applying INA to tomato plants in a research setting. Adherence to safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, is mandatory when handling chemical reagents.

Protocol 1: Seed Priming with INA for Enhanced Seedling Resistance

Seed priming is a pre-sowing treatment that hydrates the seed in a controlled manner, allowing pre-germinative metabolic processes to occur without actual germination. Priming with INA incorporates the defense signal at the earliest developmental stage.[6][11]

A. Materials

  • 2,6-dichloroisonicotinic acid (INA)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for pH adjustment

  • High-purity water (e.g., Milli-Q or distilled)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and beakers

  • Tomato seeds (specify cultivar)

  • Filter paper (e.g., Whatman No. 1)

  • Petri dishes or similar containers

  • Incubator or growth chamber

B. Preparation of 1.0 mM INA Stock Solution

  • Calculate Mass: The molecular weight of INA (C₆H₃Cl₂NO₂) is 192.00 g/mol . To prepare a 1.0 mM solution, you need 0.192 g (192 mg) of INA per liter of water. Adjust the mass based on your required volume.

    • Example for 100 mL: 19.2 mg of INA.

  • Dissolution: Weigh the required amount of INA and add it to a beaker containing approximately 80% of the final volume of high-purity water.

  • Solubilization: INA has low solubility in neutral water. Add a magnetic stir bar and place the beaker on a stirrer. Slowly add a low-concentration KOH or NaOH solution dropwise while stirring until the INA is fully dissolved. The solution will become clear.

  • pH Adjustment: Carefully adjust the pH of the solution to between 6.5 and 7.0 using a pH meter. This is crucial to avoid damaging the seeds.

  • Final Volume: Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume. Mix thoroughly.

  • Storage: Store the solution in a labeled, sealed container at 4°C, protected from light. Use within one week for best results.

C. Seed Priming Procedure

  • Setup: Place two layers of sterile filter paper in a petri dish and moisten them with the 1.0 mM INA solution.

  • Seed Placement: Arrange tomato seeds on the moistened filter paper, ensuring they do not touch.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in an incubator in the dark at a constant temperature (e.g., 25°C) for the desired duration (typically 12-24 hours).

  • Control Group: Prepare a control group of seeds using the same procedure but with high-purity water (adjusted to the same pH as the INA solution) instead of the INA solution.

  • Post-Priming: After the incubation period, remove the seeds and briefly rinse them with distilled water. The seeds can be sown immediately into sterile soil or germination medium, or air-dried back to their original moisture content for storage.

Protocol 2: Foliar Spray Application for Established Plants

Foliar application is effective for inducing SAR in mature plants and protecting against foliar pathogens.

A. Materials

  • Prepared INA stock solution (e.g., 1.0 mM, or as required by the experiment)

  • Surfactant (e.g., Tween® 20 or Silwet L-77) to ensure even leaf coverage

  • Fine-mist spray bottle

  • Tomato plants at the desired growth stage (e.g., 3-4 true leaves)

B. Preparation of Spray Solution

  • Dilute the INA stock solution to the final desired concentration (e.g., 20-100 µM) with high-purity water.

  • Add a surfactant to the final solution. A typical concentration for Tween® 20 is 0.01% to 0.05% (v/v). Mix gently to avoid excessive foaming.

  • Prepare a mock control solution containing only water and the surfactant.

C. Application Procedure

  • Timing: Apply the spray 3 to 7 days before the anticipated pathogen challenge to allow sufficient time for the SAR response to be established.

  • Application: Spray the tomato plants until the foliage is thoroughly wetted, ensuring coverage of both the upper (adaxial) and lower (abaxial) leaf surfaces. Apply until runoff is just about to occur.

  • Environment: Allow the plants to dry completely in a well-ventilated area, avoiding direct, intense light immediately after application to prevent potential phytotoxicity.

  • Treatment Groups: Always include a mock-treated control group sprayed only with the water-surfactant solution to differentiate the effects of INA from any physical effects of the spraying process.

Protocol 3: Experimental Efficacy Workflow

This workflow outlines the steps to validate the disease resistance induced by INA treatment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Pathogen Challenge cluster_assessment Phase 4: Assessment Plant_Growth Grow tomato plants to 3-4 leaf stage under controlled conditions Group_Assignment Randomly assign plants to Control and INA-Treatment groups Plant_Growth->Group_Assignment INA_Application Apply INA via foliar spray or use INA-primed seeds Group_Assignment->INA_Application Mock_Application Apply mock solution (water + surfactant) to Control group Group_Assignment->Mock_Application Incubation_Period Incubate all plants for 3-7 days to allow SAR induction INA_Application->Incubation_Period Mock_Application->Incubation_Period Pathogen_Inoculation Inoculate all plants with pathogen suspension (e.g., X. perforans) Incubation_Period->Pathogen_Inoculation Disease_Scoring Assess disease severity (e.g., lesion count, necrotic area) at defined time points Pathogen_Inoculation->Disease_Scoring Molecular_Analysis Optional: Harvest tissue for PR gene expression analysis (qRT-PCR) Pathogen_Inoculation->Molecular_Analysis Data_Analysis Statistically analyze data (e.g., t-test, ANOVA) Disease_Scoring->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating INA-induced resistance.

Part 4: Considerations and Scientific Integrity

  • Phytotoxicity: While effective, high concentrations of SAR inducers can sometimes lead to phytotoxicity, manifesting as stunted growth, chlorosis, or small necrotic flecks. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximum resistance with minimal negative impact on plant physiology.[13]

  • Specificity: The effectiveness of INA can vary depending on the tomato cultivar, pathogen, and environmental conditions.

  • Controls are Critical: Every experiment must include appropriate controls. A mock-treated control (receiving everything but the active ingredient) is essential to validate that the observed effects are due to INA and not the application method itself. An untreated, uninoculated control is also useful for assessing overall plant health.

  • Mechanism of Resistance: INA is most effective against biotrophic pathogens that rely on living host tissue. Its efficacy against necrotrophic pathogens, which kill host tissue for nutrition, can be less pronounced.[7]

References

  • Induced resistance in tomato by SAR activators during predisposing salinity stress. (2013).
  • Abscisic acid modulates salicylic acid biosynthesis for systemic acquired resistance in tom
  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling P
  • Acquired and Induced Plant Disease Resistance. (2021). University of Massachusetts Amherst.
  • Chemical inducers of systemic immunity in plants. (2014). Journal of Experimental Botany.
  • 2,6-dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. (2014).
  • Plant Resistance Inducers against Pathogens in Solanaceae Species—From Molecular Mechanisms to Field Applic
  • Systemic Induced Resistance to the Root-Knot Nematode in Tomato by Chemical Inducers. (n.d.). Journal of Agricultural Science and Technology.
  • Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (n.d.). Research Square.
  • The effects of 2,6-dichloroisonicotinic acid (INA) on (A) plant fresh... (n.d.).
  • 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. (n.d.). FAO AGRIS.
  • Induction of tomato resistance to Alternaria solani Sor.
  • Genetically engineered broad-spectrum disease resistance in tom
  • Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. (1995). PMC - NIH.
  • Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. (1995). PubMed.

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Application Notes and Protocols for Investigating the Mode of Action of 2,6-dichloro-3-fluoroisonicotinic acid in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Bioactivity of a Novel Isonicotinic Acid Derivative

2,6-dichloro-3-fluoroisonicotinic acid is a synthetic compound with potential applications in agriculture and plant biology. Its structural similarity to known plant growth regulators and defense elicitors suggests it may possess significant biological activity. However, its precise mode of action in plants remains to be elucidated. This guide provides a comprehensive framework for researchers to systematically investigate the molecular mechanisms by which this compound affects plant physiology. We will explore two primary hypothetical modes of action: as a synthetic auxin mimic or as a plant defense elicitor, and provide detailed protocols to test these hypotheses.

The isonicotinic acid backbone is a feature of various bioactive molecules. For instance, 2,6-dichloroisonicotinic acid (INA) is a known elicitor of plant defense responses, acting through the inhibition of catalase.[1][2] On the other hand, many pyridine-based compounds exhibit auxin-like activity, disrupting hormonal balance and leading to herbicidal effects at high concentrations.[3][4][5] The addition of a fluorine atom at the 3-position of the pyridine ring in this compound could significantly alter its biological activity, potentially enhancing its affinity for auxin receptors or modifying its interaction with other cellular targets.

These application notes are designed to be a practical resource, guiding researchers from initial phenotypic observations to in-depth molecular analyses. By following the outlined experimental workflows, scientists can determine the primary mode of action of this compound and contribute to the development of new tools for agriculture and plant science.

Part 1: Hypothetical Modes of Action and Key Biological Questions

Before delving into experimental protocols, it is crucial to establish clear hypotheses to guide the investigation. Based on the chemical structure of this compound, two primary modes of action are proposed:

Hypothesis 1: this compound acts as a synthetic auxin.

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal growth and development.[6] At herbicidal concentrations, this results in uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death. Key questions to address under this hypothesis include:

  • Does the compound induce classic auxin-like phenotypic responses in plants (e.g., root growth inhibition, coleoptile elongation, adventitious rooting)?

  • Does it promote the degradation of Aux/IAA transcriptional repressors, a hallmark of auxin signaling?

  • Does it induce the expression of auxin-responsive genes?

Hypothesis 2: this compound functions as a plant defense elicitor.

Plant defense elicitors trigger the plant's innate immune system, leading to the activation of defense responses and enhanced resistance to pathogens. The parent compound, INA, is known to act via this mechanism by inhibiting catalase.[1] Key questions for this hypothesis are:

  • Does the compound inhibit catalase activity in plant extracts?

  • Does it induce the expression of pathogenesis-related (PR) genes?

  • Does it confer enhanced resistance to plant pathogens?

The following sections provide the experimental tools to systematically answer these questions.

Part 2: Experimental Protocols

This section details the step-by-step methodologies to investigate the two proposed modes of action.

Investigating Auxin-like Activity

A series of well-established bioassays can determine if this compound exhibits auxin-like properties.[7][8]

This assay is a sensitive indicator of auxin activity, as high concentrations of auxins inhibit root elongation.[7]

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)

  • Petri dishes with sterile filter paper or agar-solidified growth medium (e.g., Murashige and Skoog)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control: Indole-3-acetic acid (IAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Negative control: Solvent only

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a dilution series of this compound, IAA, and 2,4-D in the growth medium. A typical concentration range to test would be from 10⁻⁹ M to 10⁻⁴ M.

  • Dispense the prepared media into sterile Petri dishes.

  • Sterilize and stratify seeds as required for the chosen plant species.

  • Place a consistent number of seeds (e.g., 10-15) on the surface of the medium in each Petri dish.

  • Seal the Petri dishes and place them vertically in a growth chamber to allow for gravitropic root growth.

  • Incubate for a defined period (e.g., 5-7 days).

  • Measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition relative to the negative control.

  • Plot the dose-response curves for all tested compounds.

Expected Results: If this compound acts as a synthetic auxin, it will inhibit root growth in a dose-dependent manner, similar to IAA and 2,4-D.

This classic bioassay measures the ability of a compound to promote cell elongation in grass coleoptiles.[7]

Materials:

  • Oat (Avena sativa) or wheat (Triticum aestivum) seeds

  • Test tubes or small vials

  • Solutions of this compound and IAA at various concentrations

  • Buffer solution (e.g., phosphate buffer with sucrose)

  • Growth chamber or dark incubator

Procedure:

  • Germinate seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Under a dim green safe light, excise 5-10 mm segments from the coleoptiles, discarding the apical tip.

  • Randomly distribute a set number of coleoptile segments (e.g., 5-10) into test tubes containing the different concentrations of the test compound and controls.

  • Incubate the tubes in the dark on a shaker for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage of elongation compared to the initial length and the buffer-only control.

  • Plot the dose-response curves.

Expected Results: An auxin-like compound will promote the elongation of coleoptile segments at optimal concentrations.

A key event in auxin signaling is the degradation of Aux/IAA transcriptional repressor proteins. This can be monitored using a luciferase reporter system.[9][10]

Materials:

  • Transgenic Arabidopsis thaliana plants expressing an Aux/IAA-luciferase fusion protein (e.g., HS::AXR3NT-GUS)

  • Liquid growth medium

  • This compound and IAA solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Grow transgenic seedlings in liquid culture.

  • Treat the seedlings with a range of concentrations of this compound or IAA.

  • At various time points after treatment, harvest the seedlings and freeze them in liquid nitrogen.

  • Extract total protein from the samples.

  • Measure the luciferase activity in the protein extracts using a luminometer.

  • Normalize the luciferase activity to the total protein concentration.

Expected Results: If the compound functions as an auxin, it will induce a rapid decrease in luciferase activity, indicating the degradation of the Aux/IAA-luciferase fusion protein.

Investigating Plant Defense Elicitor Activity

These protocols will help determine if this compound acts as a plant defense elicitor, potentially through the inhibition of catalase.

This spectrophotometric assay measures the activity of catalase in plant extracts.[11][12][13]

Materials:

  • Plant tissue (e.g., leaf discs)

  • Extraction buffer (e.g., phosphate buffer, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution

  • This compound and INA (positive control) solutions

  • Spectrophotometer

Procedure:

  • Homogenize plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • In a cuvette, mix the enzyme extract with the test compound or control.

  • Initiate the reaction by adding a known concentration of H₂O₂.

  • Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed by catalase.

  • Calculate the catalase activity and the percentage of inhibition by the test compounds.

Expected Results: If this compound inhibits catalase, a dose-dependent decrease in the rate of H₂O₂ degradation will be observed.

The induction of PR genes is a hallmark of the activation of plant defense responses.[14][15]

Materials:

  • Arabidopsis thaliana or tobacco (Nicotiana tabacum) plants

  • Solutions of this compound and a known elicitor (e.g., salicylic acid or INA)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers for PR genes (e.g., PR-1, PR-2) and a reference gene (e.g., actin)

  • Quantitative real-time PCR (qPCR) instrument and reagents

Procedure:

  • Treat plants with the test compound, positive control, or a mock solution.

  • Harvest leaf tissue at different time points after treatment (e.g., 0, 6, 12, 24 hours).

  • Extract total RNA from the samples.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for the target PR genes and the reference gene.

  • Analyze the relative gene expression levels using the ΔΔCt method.

Expected Results: A plant defense elicitor will induce a significant increase in the transcript levels of PR genes compared to the mock-treated control.

Part 3: Data Interpretation and Advanced Analyses

The initial results from the bioassays and molecular analyses will provide strong indications of the primary mode of action.

Observation Interpretation
Strong root growth inhibition, coleoptile elongation, and rapid Aux/IAA degradation. Likely acts as a synthetic auxin.
Inhibition of catalase activity and induction of PR gene expression. Likely acts as a plant defense elicitor.
Both auxin-like effects and defense elicitor activity are observed. The compound may have a dual mode of action or the effects are concentration-dependent.
No significant activity in any of the primary assays. The compound may have a different, novel mode of action, or it is inactive under the tested conditions.

Should the initial findings suggest a particular mode of action, further in-depth studies can be pursued. For a confirmed synthetic auxin, this could involve investigating its binding affinity to auxin receptors like TIR1/AFB. For a defense elicitor, pathogen challenge assays would be the next logical step to confirm induced resistance.

Visualization of Proposed Pathways

To aid in the conceptualization of the potential mechanisms, the following diagrams illustrate the core signaling pathways for a synthetic auxin and a catalase-inhibiting plant defense elicitor.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF Auxin Response Factor AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degradation AuxRE Auxin Response Element ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene promotes transcription SA 2,6-dichloro-3- fluoroisonicotinic acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB binds cluster_nucleus cluster_nucleus SCF SCF Complex TIR1_AFB->SCF activates SCF->AuxIAA ubiquitinates

Caption: Proposed signaling pathway if this compound acts as a synthetic auxin.

DefenseElicitor cluster_cell Plant Cell Compound 2,6-dichloro-3- fluoroisonicotinic acid Catalase Catalase Compound->Catalase inhibits H2O2 H₂O₂ (Hydrogen Peroxide) Catalase->H2O2 degrades ROS Increased ROS Catalase->ROS prevents accumulation Signaling Defense Signaling Cascade ROS->Signaling activates PR_Genes PR Gene Expression Signaling->PR_Genes induces Resistance Disease Resistance PR_Genes->Resistance leads to

Caption: Proposed mechanism if this compound acts as a plant defense elicitor.

Conclusion

The provided application notes and protocols offer a robust framework for elucidating the mode of action of this compound in plants. By systematically evaluating its potential as a synthetic auxin or a plant defense elicitor, researchers can gain valuable insights into its biological activity. This knowledge is essential for its potential development as a novel herbicide, plant growth regulator, or crop protection agent. The experimental workflows are designed to be adaptable, allowing for further investigation into novel mechanisms should the initial hypotheses not be fully supported.

References

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  • Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 31. Link

  • Bioassay of Phytohormones | Botany - Biology Discussion. Link

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  • González-Gordo, S., et al. (2022). Comparative Analysis of Catalase Activity in Plants: Spectrophotometry and Native PAGE Approaches. In: Plant Hormones. Methods in Molecular Biology, vol 2447. Humana, New York, NY. Link

  • A post-gene silencing bioinformatics protocol for plant-defence gene validation and underlying process identification: case study of the Arabidopsis thaliana NPR1 - PubMed Central. Link

  • Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Experts@Minnesota. Link

  • A Comparative Guide to Bioassays for Determining the Auxin Activity of 2-Naphthoxyacetic Acid - Benchchem. Link

  • Yu, L. J., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied microbiology and biotechnology, 71(2), 164–170. Link

  • An improved method for measuring catalase activity in biological samples - PMC - NIH. Link

  • De Keyser, E., Desmet, L., Losschaert, M., & De Riek, J. (2019). A General Protocol for Accurate Gene Expression Analysis in Plants. In: Plant Hormones (pp. 209-222). Humana, New York, NY. Link

  • Multidimensional approaches for studying plant defence against insects: from ecology to omics and synthetic biology | Journal of Experimental Botany | Oxford Academic. Link

  • Ramos, J. A., Zenser, N., Leyser, O., & Callis, J. (2001). Rapid degradation of auxin/indoleacetic acid proteins requires conserved amino acids of domain II and is proteasome dependent. The Plant cell, 13(10), 2349–2360. Link

  • Special Issue : Plant Defense Genes Against Biotic Stresses - MDPI. Link

  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences of the United States of America, 92(16), 7143–7147. Link

  • Iriti, M., & Faoro, F. (2009). Synthetic plant defense elicitors. Frontiers in plant science, 8, 1. Link

  • Zenser, N. N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences of the United States of America, 98(20), 11795–11800. Link

  • Protein degradation in auxin response | The Plant Cell - Oxford Academic. Link

  • Auxin Activity: Past, present, and Future - PMC - PubMed Central. Link

  • Dreher, K. A., Brown, J., Saw, R. E., & Callis, J. (2006). The Arabidopsis Aux/IAA protein family has diversified in degradation and auxin responsiveness. The Plant cell, 18(3), 699–714. Link

  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature methods, 6(12), 917–922. Link

  • Synthetic plant defense elicitors - PMC - PubMed Central - NIH. Link

  • Cho, A. R., et al. (2005). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][7][11]oxazin-6-yl)isoindoline-1,3-diones. Journal of agricultural and food chemistry, 53(20), 7908–7914. Link

  • Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules (Basel, Switzerland), 28(21), 7401. Link

  • Characterization of the IPA-N 3 auxin activity. (a,b) Comparison of the... - ResearchGate. Link

  • Li, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest management science, 80(1), 405–414. Link

  • Low, P. S., & Heinstein, P. F. (1986). Elicitor stimulation of the defense response in cultured plant cells monitored by fluorescent dyes. Archives of biochemistry and biophysics, 249(2), 472–479. Link

  • Venis, M. A., Thomas, E. W., Barbier-Brygoo, H., Ephritikhine, G., & Guern, J. (1990). Impermeant auxin analogues have auxin activity. Planta, 182(2), 232–235. Link

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences, 24(3), 2773. Link

  • Liu, X., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules (Basel, Switzerland), 28(15), 5776. Link

  • Torii, K. U., et al. (2018). Harnessing synthetic chemistry to probe and hijack auxin signaling. The New phytologist, 220(2), 417–423. Link

  • Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules (Basel, Switzerland), 28(21), 7401. Link

  • Evaluation of New Herbicides for Resistance Management of Aquatic Weeds. (2014). Link (Note: A placeholder URL is used as the original may not be stable. The content is based on the search result.)

  • Herbicide evaluation for the control of wild taro - FAO AGRIS. Link

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Unraveling Plant Defense: 2,6-Dichloroisonicotinic Acid (INA) as a Chemical Probe for Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemical Genetics Approach to Plant Biology

In the intricate world of plant biology, dissecting the complex signaling networks that govern growth, development, and defense remains a significant challenge. Traditional genetic approaches, while powerful, can be hindered by issues of genetic redundancy and lethality.[1] Chemical genetics offers a complementary and dynamic strategy, utilizing small, bioactive molecules to perturb and study biological processes in a conditional and often reversible manner.[2][3] These "chemical probes" act as precision tools, allowing researchers to modulate the function of specific proteins or pathways, thereby revealing their roles in cellular and organismal physiology.[1][2]

This guide focuses on 2,6-dichloroisonicotinic acid (INA) , a well-established synthetic elicitor of plant defense responses. While the user's initial query mentioned a fluorinated derivative, the extensive body of research on INA makes it an exemplary chemical probe for investigating plant signaling, particularly the pathway of Systemic Acquired Resistance (SAR). INA acts as a functional analog of the key defense hormone, salicylic acid (SA), but operates downstream of SA accumulation, providing a unique tool to dissect this critical signaling cascade.[4][5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of INA's mechanism of action and detailed protocols for its use in phenotypic screening and target identification studies.

Mechanism of Action: INA as a Mimic of Salicylic Acid Signaling

INA is a potent inducer of SAR, a long-lasting, broad-spectrum resistance in plants that is typically activated by pathogen attack.[6][7] The signaling pathway for SAR is centrally mediated by salicylic acid. However, a key feature of INA is that it induces SAR without causing an increase in endogenous SA levels.[4][5] This indicates that INA acts at or downstream of SA in the signaling cascade.

The current understanding of INA's mechanism of action involves several key steps:

  • Inhibition of Catalase and Ascorbate Peroxidase: Like SA, INA has been shown to inhibit the activity of catalase and ascorbate peroxidase, two major enzymes responsible for scavenging reactive oxygen species (ROS).[1][8][9] This inhibition leads to a controlled increase in intracellular ROS, such as hydrogen peroxide (H₂O₂), which are thought to act as secondary messengers in the defense signaling pathway.[1][10]

  • Activation of the NPR1-Dependent Pathway: The induction of SAR by INA is dependent on the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[11][12] In the absence of a defense signal, NPR1 resides in the cytoplasm as an oligomer. Upon activation of the SA pathway (or by treatment with INA), cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[13]

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors.[11][14][15] This interaction is crucial for the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which are hallmark markers of SAR.[12][14] INA treatment leads to the robust expression of genes like PR-1, a commonly used marker for SAR activation.[16][17]

The following diagram illustrates the proposed signaling pathway for INA-induced SAR:

INA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus INA INA Catalase Catalase / Ascorbate Peroxidase INA->Catalase inhibits ROS Increased ROS (e.g., H₂O₂) Catalase->ROS leads to NPR1_oligomer NPR1 (oligomer) ROS->NPR1_oligomer induces redox change NPR1_monomer_cyto NPR1 (monomer) NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nucleus NPR1 (monomer) NPR1_monomer_cyto->NPR1_monomer_nucleus translocation TGA TGA Transcription Factors NPR1_monomer_nucleus->TGA interacts with PR_genes PR Genes TGA->PR_genes activates transcription SAR Systemic Acquired Resistance PR_genes->SAR

INA-induced Systemic Acquired Resistance (SAR) signaling pathway.

Application Notes and Protocols

The following sections provide detailed protocols for using INA as a chemical probe to study plant defense signaling. These protocols are primarily designed for use with the model plant Arabidopsis thaliana, but can be adapted for other plant species.

I. Phenotypic Screening Assays

Phenotypic screens are the cornerstone of chemical genetics, allowing for the identification of compounds that elicit a specific biological response.[18] The following assays can be used to characterize the effects of INA and to screen for genetic mutants with altered responses.

This assay quantifies the level of disease resistance induced by INA treatment.[2][19]

Materials:

  • Arabidopsis thaliana plants (wild-type and any mutants of interest), 4-5 weeks old.

  • Pseudomonas syringae pv. tomato DC3000 (virulent strain).

  • King's B (KB) medium (solid and liquid).

  • 10 mM MgCl₂ (sterile).

  • 1 mL needleless syringes.

  • INA stock solution (e.g., 100 mM in DMSO).

  • Leaf punch (cork borer).

  • Microcentrifuge tubes.

  • Homogenizer (e.g., bead beater).

Protocol:

  • INA Pre-treatment:

    • Prepare a working solution of INA (e.g., 300 µM) in sterile water.[20]

    • Spray Arabidopsis plants with the INA solution or a mock solution (water with the same concentration of DMSO as the INA solution) 2-3 days prior to pathogen inoculation. Ensure even coverage of the foliage.

  • Inoculum Preparation:

    • Streak P. syringae from a glycerol stock onto a KB agar plate with appropriate antibiotics and incubate at 28°C for 2 days.[2]

    • Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.

    • Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀). For disease assays, an OD₆₀₀ of 0.001 (approximately 5 x 10⁵ colony-forming units (CFU)/mL) is typically used.[2]

  • Plant Inoculation:

    • Using a 1 mL needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.[19] Infiltrate at least three leaves per plant.

  • Quantification of Bacterial Growth:

    • At 0 and 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a leaf punch.

    • Place two leaf discs into a microcentrifuge tube containing 200 µL of 10 mM MgCl₂ and glass beads.

    • Homogenize the tissue thoroughly.

    • Perform serial dilutions of the homogenate in 10 mM MgCl₂.

    • Plate the dilutions onto KB agar plates and incubate at 28°C for 2 days.

    • Count the number of colonies to determine the CFU per unit leaf area.

Data Analysis:

Compare the bacterial growth in INA-treated plants to mock-treated plants. A significant reduction in bacterial growth in the INA-treated plants indicates the induction of SAR.

This assay measures the molecular response to INA by quantifying the expression of the SAR marker gene, PR-1.[20]

Materials:

  • INA-treated and mock-treated Arabidopsis seedlings or leaf tissue.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for PR-1 and a reference gene (e.g., UBQ10 or ACTIN2).[14][20]

  • qPCR instrument.

Protocol:

  • INA Treatment and Sample Collection:

    • Treat Arabidopsis seedlings or plants with INA (e.g., 300 µM) or a mock solution.[20]

    • Harvest tissue at various time points post-treatment (e.g., 0, 12, 24, 48 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

  • Quantitative RT-PCR (qRT-PCR):

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for PR-1 and the reference gene.

    • Perform the qPCR reaction according to the instrument's protocol.

Data Analysis:

Calculate the relative expression of PR-1 using the comparative Cₜ (ΔΔCₜ) method, normalizing to the expression of the reference gene. Compare the fold change in PR-1 expression in INA-treated samples relative to mock-treated samples.

Assay Parameter Measured Expected Outcome with INA Treatment
P. syringae InfectionBacterial growth (CFU/cm²)Significant reduction in bacterial proliferation
qRT-PCR for PR-1Relative gene expressionSignificant upregulation of PR-1 transcripts
Root Growth InhibitionPrimary root lengthInhibition of primary root growth

Some defense responses can impact plant growth. This assay assesses the effect of INA on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds.

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Petri plates.

  • INA stock solution.

Protocol:

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis seeds and place them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

    • Germinate and grow the seedlings vertically in a growth chamber for 4-5 days.

  • INA Treatment:

    • Prepare MS agar plates containing various concentrations of INA (e.g., 0, 10, 50, 100 µM).

    • Transfer the seedlings to the INA-containing plates.

  • Measurement of Root Growth:

    • After 5-7 days of growth on the treatment plates, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

Data Analysis:

Calculate the percentage of root growth inhibition for each INA concentration relative to the mock-treated control. This assay can be used to screen for mutants that are insensitive or hypersensitive to INA.

The following diagram outlines the general workflow for phenotypic screening with INA:

Phenotypic_Screening_Workflow cluster_assays Phenotypic Assays cluster_analysis Data Analysis start Start: Arabidopsis (WT or mutants) treatment INA Treatment (e.g., spray, media) start->treatment pathogen_assay Pathogen Infection (P. syringae) treatment->pathogen_assay gene_expression Gene Expression (qRT-PCR of PR-1) treatment->gene_expression root_growth Root Growth Inhibition treatment->root_growth bacterial_count Quantify Bacterial Growth (CFU/cm²) pathogen_assay->bacterial_count expression_fold_change Calculate Fold Change in Gene Expression gene_expression->expression_fold_change root_length Measure Root Length and Inhibition root_growth->root_length end End: Characterize INA Response bacterial_count->end expression_fold_change->end root_length->end

Workflow for phenotypic screening with INA.

II. Target Identification Protocols

Identifying the direct molecular targets of a chemical probe is a critical step in understanding its mechanism of action. The following are two powerful methods for target identification.

This technique uses an immobilized version of the small molecule to "pull down" its interacting proteins from a total protein extract.[4][6]

Materials:

  • INA derivative with a linker for immobilization (requires chemical synthesis).

  • Affinity resin (e.g., NHS-activated sepharose beads).

  • Arabidopsis thaliana tissue (e.g., cell culture or whole seedlings).

  • Protein extraction buffer.

  • Wash buffers.

  • Elution buffer.

  • SDS-PAGE reagents.

  • Mass spectrometer.

Protocol:

  • Probe Immobilization:

    • Covalently link the INA derivative to the affinity resin according to the manufacturer's instructions.

    • Block any remaining active sites on the resin.

  • Protein Extraction:

    • Grind Arabidopsis tissue in liquid nitrogen and resuspend in protein extraction buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Incubate the protein extract with the INA-immobilized resin.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high concentration of free INA or a denaturing agent).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest.

    • Identify the proteins by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

The identified proteins are potential targets of INA. Further validation experiments, such as in vitro binding assays or genetic analysis of corresponding mutants, are required to confirm the interactions.

The Y3H system is an in vivo method for detecting interactions between a small molecule and a protein within a yeast cell.[3][5]

Materials:

  • Yeast strain expressing a DNA-binding domain (DBD) fused to a known "hook" protein.

  • A "bait" molecule consisting of INA covalently linked to a ligand for the hook protein.

  • An Arabidopsis cDNA library fused to a transcriptional activation domain (AD).

  • Yeast transformation reagents.

  • Selective growth media.

Protocol:

  • System Setup:

    • Synthesize the INA-ligand bait molecule.

    • Transform the yeast strain with the Arabidopsis cDNA library.

  • Screening:

    • Grow the transformed yeast cells in the presence of the INA-ligand bait.

    • If a protein from the cDNA library interacts with INA, it will bring the AD into proximity with the DBD, activating the expression of reporter genes (e.g., HIS3, lacZ).

    • Select for positive interactions by plating the yeast on selective media lacking histidine and performing a β-galactosidase assay.

  • Identification of Interacting Proteins:

    • Isolate the plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the proteins that interact with INA.

Data Analysis:

The identified proteins are candidate INA targets. As with AP-MS, these interactions should be validated using independent methods.

The following diagram illustrates the general workflow for target identification:

Target_ID_Workflow cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) cluster_y3h Yeast Three-Hybrid (Y3H) start Start: INA as a chemical probe immobilize Immobilize INA on a resin start->immobilize bait Synthesize INA-ligand 'bait' molecule start->bait incubate Incubate with plant protein extract immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute identify_ms Identify proteins by Mass Spectrometry elute->identify_ms end End: Candidate INA-binding proteins for further validation identify_ms->end screen Screen Arabidopsis cDNA library in yeast bait->screen select Select for positive interactions screen->select identify_seq Sequence cDNA to identify proteins select->identify_seq identify_seq->end

Workflow for target identification of INA.

Conclusion and Future Perspectives

2,6-dichloroisonicotinic acid (INA) serves as a powerful and well-characterized chemical probe for dissecting the salicylic acid-mediated defense signaling pathway in plants. Its ability to activate SAR independently of SA accumulation allows for the targeted investigation of downstream signaling components. The protocols outlined in this guide provide a robust framework for utilizing INA in phenotypic screens to identify novel regulatory genes and in target identification studies to uncover its direct molecular interactors.

Future research could focus on developing and characterizing derivatives of INA to enhance its specificity and potency. Furthermore, the application of INA in combination with other chemical probes targeting different signaling pathways, such as those for jasmonic acid and ethylene, will be invaluable for unraveling the complex crosstalk that fine-tunes plant immune responses. The continued integration of chemical genetics with genomics, proteomics, and metabolomics will undoubtedly accelerate our understanding of the intricate signaling networks that are fundamental to plant life.

References

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Application Notes & Protocols: Formulation of 2,6-dichloro-3-fluoroisonicotinic acid for Agricultural Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation development professionals on the formulation of 2,6-dichloro-3-fluoroisonicotinic acid for agricultural applications. This document outlines the compound's presumed mode of action as a synthetic auxin herbicide, details the principles of formulation development with a focus on Suspension Concentrates (SC), provides step-by-step laboratory protocols for formulation and quality control, and describes a methodology for greenhouse-based efficacy testing. The causality behind experimental choices is emphasized to provide a foundational understanding for developing stable and efficacious herbicidal products.

Section 1: Introduction to this compound

This compound is a halogenated pyridine carboxylic acid. While specific herbicidal data for this exact molecule is not widely published, its structural similarity to other pyridine carboxylic acid herbicides like clopyralid, picloram, and triclopyr strongly suggests it functions as a synthetic auxin herbicide.[1][2] These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[3] At herbicidal concentrations, they cause uncontrolled and disorganized plant growth, leading to epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death in susceptible broadleaf species.[1][4]

The efficacy of a potent active ingredient (AI) like this compound is critically dependent on its formulation. A successful formulation must ensure the AI is stable in storage, mixes readily with water for field application, and can be effectively absorbed by the target weed.[5] Due to the acidic nature and likely low water solubility of this compound, a Suspension Concentrate (SC) formulation is a highly suitable approach, offering a water-based system that avoids flammable solvents and allows for a high loading of the active ingredient.[6]

Physicochemical Properties

A precise understanding of the active ingredient's properties is the foundation of formulation development. While experimental data for this compound is limited, properties can be estimated based on its chemical class. For the related compound, 2,6-dichloroisonicotinic acid, the following properties are reported:

PropertyValueSource
Molecular FormulaC₆H₃Cl₂NO₂[7]
Molecular Weight192.00 g/mol [7]
AppearanceOff-white to beige powder[8]
Melting Point209-212 °C[8]
Water SolubilityInsoluble[8]
pKa2.63 ± 0.10 (Predicted)[8]

Note: The addition of a fluorine atom in this compound will slightly alter these values, but they serve as a crucial starting point for development.

Presumed Mode of Action: Synthetic Auxin

Synthetic auxin herbicides disrupt plant homeostasis by overwhelming the natural auxin signaling pathways.[9] The process leading to plant death is multi-faceted:

  • Receptor Binding: The herbicide binds to auxin receptors, primarily the TIR1/AFB F-box proteins.[3]

  • Repressor Degradation: This binding event targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway.[10]

  • Gene Overexpression: With the repressors removed, Auxin Response Factors (ARFs) continuously activate a cascade of auxin-responsive genes.[3]

  • Hormonal Imbalance: This leads to the massive overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[9][10] Ethylene causes classic symptoms like epinasty, while the rapid accumulation of ABA is believed to be a primary driver of senescence by shutting down photosynthesis-related genes.[10]

  • Cellular Disruption & Death: The combined hormonal chaos leads to uncontrolled cell division, disruption of cell wall plasticity, production of reactive oxygen species (ROS), and ultimately, systemic plant death.[11]

Section 2: Formulation Development Workflow

The development of a stable and effective Suspension Concentrate (SC) is a systematic process. The goal is to create a stable dispersion of fine AI particles in water that will not settle, agglomerate, or undergo crystal growth during storage, yet will readily disperse upon dilution in a spray tank.[12][13]

Rationale for Suspension Concentrate (SC) Formulation

For an active ingredient like this compound, which is a solid with low water solubility, an SC formulation offers significant advantages:

  • Water-Based: Eliminates the need for organic solvents, improving safety (non-flammable) and reducing phytotoxicity risk to non-target crops.

  • High AI Loading: Allows for a higher concentration of the active ingredient compared to other formulation types.

  • Dust-Free: Unlike wettable powders (WP), SCs are liquid formulations, which are easier and safer to handle.[6]

  • Enhanced Bioefficacy: The AI is milled to a very small particle size (typically <5 µm), which increases the surface area and can improve suspension and biological activity.[6]

Development Workflow Diagram

The following diagram outlines the logical flow for developing a robust SC formulation.

Formulation_Workflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Component Screening cluster_2 Phase 3: Formulation & QC cluster_3 Phase 4: Bio-Efficacy Testing P1 Characterize AI (Solubility, pKa, MP) P2 Select Formulation Type (Rationale: SC) P1->P2 S1 Wetting Agents P2->S1 S2 Dispersants F1 Prepare Mill Base S2->F1 S3 Thickeners & Rheology Modifiers S4 Other Inerts (Antifoam, Antifreeze, Preservative) F2 Wet Milling (Bead Mill) F1->F2 F3 Final Formulation (Let-down) F2->F3 QC1 Quality Control Testing (Particle Size, Viscosity, pH, Storage Stability) F3->QC1 B1 Greenhouse Bioassay QC1->B1

Caption: Workflow for Suspension Concentrate (SC) formulation development.

Section 3: Protocol for SC Formulation (400 g/L)

This protocol details the laboratory-scale preparation of a 400 g/L Suspension Concentrate of this compound.

Materials & Equipment
  • Active Ingredient: this compound, technical grade (>95% purity)

  • Wetting Agent: e.g., Sodium dodecylbenzenesulfonate

  • Dispersant: e.g., Naphthalene sulfonate condensate

  • Antifreeze: Propylene Glycol

  • Antifoam Agent: Silicone-based emulsion

  • Preservative: e.g., 1,2-Benzisothiazolin-3-one

  • Thickener (Rheology Modifier): Xanthan Gum (2% stock solution)

  • Deionized Water

  • Equipment: High-shear mixer, bead mill with zirconia beads (0.5-1.0 mm), particle size analyzer, viscometer, pH meter, analytical balance, laboratory glassware.

Step-by-Step Formulation Procedure

Step 1: Preparation of Aqueous Phase (Continuous Phase) Causality: Preparing the aqueous phase first ensures that all water-soluble components and dispersants are fully dissolved and hydrated before the introduction of the solid active ingredient. This creates an optimal environment for particle wetting and dispersion.

  • To a 1 L beaker, add 300 mL of deionized water.

  • While stirring with a magnetic stirrer, add 50 g of Propylene Glycol (antifreeze).

  • Add 30 g of the selected dispersant (e.g., naphthalene sulfonate condensate) and stir until fully dissolved.

  • Add 10 g of the wetting agent (e.g., sodium dodecylbenzenesulfonate) and stir until dissolved.

  • Add 2 g of the preservative.

  • Add a few drops of the antifoam agent.

Step 2: Preparation of the Mill Base Causality: The mill base is a concentrated slurry that is optimized for the high-energy wet milling process. Creating a slurry with a high solids content is more efficient for particle size reduction in a bead mill.

  • Place the beaker containing the aqueous phase under a high-shear mixer.

  • Slowly add 420 g of technical grade this compound to the vortex.

  • Increase the mixer speed and shear for 15-20 minutes until a homogenous, lump-free slurry is formed. This is the mill base.

Step 3: Wet Milling (Particle Size Reduction) Causality: This is the most critical step for SC formulation. The bead mill imparts high mechanical energy to break down AI agglomerates and crystals into the target particle size range (typically D90 < 10 µm, D50 < 3 µm). Smaller particles create a more stable suspension and provide a larger surface area for biological activity.

  • Calibrate and prepare the laboratory bead mill according to the manufacturer's instructions.

  • Slowly pump the mill base through the bead mill. Monitor the temperature to ensure it does not exceed 40°C to prevent degradation of the AI or inerts.

  • Recirculate the mixture through the mill, taking samples periodically to measure particle size distribution.

  • Continue milling until the desired particle size is achieved.

Step 4: Let-Down and Final Formulation Causality: After milling, the formulation is "let down" to the final concentration. The rheology modifier (thickener) is added last because its high viscosity would interfere with the milling process. The thickener builds a structured network in the water to prevent the dense AI particles from settling during long-term storage.

  • Transfer the milled concentrate to a larger beaker with a standard overhead stirrer.

  • Slowly add the pre-prepared 2% Xanthan Gum stock solution while stirring. The amount will vary but start with ~100 g and adjust to achieve the target viscosity.

  • Add deionized water to reach a final volume of 1 L.

  • Stir for an additional 30 minutes to ensure complete homogenization.

Quality Control (QC) Testing

Each batch of formulation must be subjected to rigorous QC testing to ensure it meets specifications for stability, performance, and safety.[14][]

ParameterMethod (CIPAC Ref.)Target SpecificationRationale
Appearance Visual InspectionHomogenous, opaque liquidEnsures proper mixing and absence of large agglomerates.
Active Ingredient Content HPLC400 ± 20 g/LConfirms the correct dosage of the herbicide.[14]
pH MT 75.35.0 - 7.0Critical for AI and formulation stability. Prevents degradation.[14]
Particle Size (D50, D90) Laser Diffraction (MT 187)D50: < 3 µm; D90: < 10 µmEnsures suspension stability and bioavailability.
Viscosity Rotational Viscometer500 - 1500 mPa·sEnsures the product is pourable but prevents rapid settling.
Suspensibility MT 184> 80%Measures the ability of the AI to remain suspended after dilution in water, simulating spray tank conditions.
Accelerated Storage Stability MT 46.3 (54°C for 14 days)No significant change in above parameters; no crystal growth.Predicts the long-term shelf life of the product.

Section 4: Protocol for Greenhouse Bio-Efficacy Assay

Once a physically stable formulation is developed, its biological activity must be confirmed. A greenhouse bioassay provides a controlled environment to determine the herbicidal efficacy against target weed species.[16][17]

Materials & Experimental Setup
  • Test Plants: Select susceptible broadleaf weed species (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album). Grow plants from seed in 10-cm pots filled with standard potting mix.

  • Growth Conditions: Maintain greenhouse at 25/18°C (day/night), with a 16-hour photoperiod and 60-80% relative humidity.[16]

  • Application Equipment: Laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a spray volume of 200 L/ha.

  • Experimental Design: Randomized complete block design with 4 replicates per treatment.

Step-by-Step Bioassay Procedure
  • Plant Propagation: Grow test plants until they reach the 2-4 true leaf stage, the optimal stage for post-emergence herbicide application.[17]

  • Preparation of Spray Solutions:

    • Create a series of dilutions of the 400 SC formulation in water to achieve a range of application rates. A logarithmic series is recommended (e.g., 0, 10, 30, 100, 300 g AI/ha).

    • The '0' rate is the untreated control, which should be sprayed with water only.

  • Herbicide Application:

    • Arrange the pots in the track sprayer according to the experimental design.

    • Apply the herbicide treatments evenly to the plants.

  • Post-Application Care: Return the plants to the greenhouse and water as needed, avoiding washing the herbicide from the leaf surfaces.

  • Data Collection:

    • Visual Injury Assessment: At 3, 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death).[16]

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

Data Analysis

The collected data is used to quantify herbicidal activity. The dry weight data should be converted to a percentage of the untreated control. This data can then be analyzed using a non-linear regression (log-logistic dose-response curve) to calculate the GR₅₀ value – the herbicide rate that causes a 50% reduction in plant growth. A lower GR₅₀ value indicates higher herbicidal activity.

Section 5: Safety and Handling

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the active ingredient and formulated product.

  • Conduct all formulation and spraying activities in a well-ventilated area or fume hood.

  • Consult the Safety Data Sheet (SDS) for 2,6-dichloroisonicotinic acid and all formulation inerts for specific handling and disposal information.

  • Dispose of all chemical waste according to local, regional, and national regulations.

References

Application Note & Protocol: Quantitative Analysis of 2,6-dichloro-3-fluoroisonicotinic Acid in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,6-dichloro-3-fluoroisonicotinic acid in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a halogenated pyridine carboxylic acid, this compound presents unique analytical challenges due to its polarity and potential for matrix interference in complex botanical samples. The protocols detailed herein offer a robust workflow, from sample collection and preparation to LC-MS/MS method validation, ensuring high sensitivity, specificity, and reproducibility. This guide is intended for researchers in environmental science, agricultural chemistry, and drug development who require reliable analytical methods for trace-level quantification of acidic herbicides and related compounds in plant matrices.

Introduction: The Analytical Imperative

This compound is a synthetic auxin herbicide, and its presence in plant tissues, whether as a target analyte in efficacy studies or as a residue in food safety assessments, necessitates precise and accurate quantification. The inherent complexity of plant matrices—rich in pigments, lipids, sugars, and other endogenous compounds—can lead to significant analytical challenges, most notably matrix effects in LC-MS/MS analysis.[1][2][3] These effects, stemming from co-eluting matrix components, can cause ion suppression or enhancement, thereby compromising the accuracy and precision of quantitative results.[3][4]

The methodology presented here is designed to mitigate these challenges through a combination of optimized sample preparation and a highly selective LC-MS/MS detection method. The principles of this protocol are grounded in established guidelines for pesticide residue analysis, such as those outlined in the SANTE/11312/2021 document, to ensure data integrity and reliability.[5][6][7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. This compound (a related compound to 2,6-dichloro-5-fluoronicotinic acid) is a halogenated heterocyclic compound.[8]

Table 1: Physicochemical Properties of Related Compounds

PropertyValueSource
Molecular FormulaC6H2Cl2FNO2 (for 2,6-dichloro-5-fluoronicotinic acid)[8]
Molecular Weight209.99 g/mol (for 2,6-dichloro-5-fluoronicotinic acid)[8]
AppearanceWhite to yellow to orange powder or crystalline substance[8]
Melting Point151-156°C (for 2,6-dichloro-5-fluoronicotinic acid)[8]
SolubilityLimited solubility in polar protic solvents like methanol[8]

The acidic nature of the carboxylic acid group dictates its charge state depending on the pH of the solvent, a critical consideration for both extraction and chromatographic retention.

Experimental Protocol

This section details the step-by-step methodology for the analysis of this compound in plant tissues.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade. Formic acid (FA) - 99% purity or higher.

  • Standards: Analytical standard of this compound (≥98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., this compound-¹³C₆). If unavailable, a chemically related compound with different retention time and mass can be used.

  • Extraction Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Dispersive Solid-Phase Extraction (d-SPE): Primary secondary amine (PSA) sorbent, C18 sorbent, and graphitized carbon black (GCB) for chlorophyll removal.

  • Plant Tissue: Representative samples (e.g., leaves, stems, fruits) collected and stored appropriately.

Sample Collection and Homogenization

Proper sample handling is crucial to prevent analyte degradation.

  • Collection: Collect representative plant tissue samples. For herbicide resistance testing, it is recommended to sample from the newest growth, typically the top 6 inches of the plant, from at least five separate plants.[9]

  • Storage: Immediately place samples in clearly labeled plastic bags and refrigerate.[10][11] For long-term storage, freeze samples at -20°C or below to minimize microbial breakdown of the analyte.[10]

  • Homogenization: Cryogenic homogenization is recommended to prevent enzymatic degradation and ensure a representative subsample.

    • Freeze the plant tissue sample with liquid nitrogen or dry ice.[12]

    • Grind the frozen sample to a fine, uniform powder using a cryogenic mill or a blender with dry ice.[12]

    • Store the homogenized powder in a sealed container at -20°C until extraction.

Sample Extraction (QuEChERS-based approach)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for pesticide residue analysis in food and agricultural products.

  • Weighing: Accurately weigh 5 g (± 0.1 g) of the homogenized plant tissue into a 50 mL centrifuge tube.

  • Fortification (for QC): For recovery experiments, fortify the blank matrix with a known concentration of the analyte and internal standard at this stage.

  • Solvent Addition: Add 10 mL of 1% formic acid in acetonitrile. The acidic condition ensures the analyte is in its neutral form, enhancing extraction efficiency.

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. These salts induce phase separation between the aqueous and organic layers.

  • Extraction: Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.[12]

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This step is critical for removing interfering matrix components.

  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • d-SPE Composition:

    • General Plant Matrix: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

    • High Chlorophyll Matrix (e.g., leaves): Add 7.5 mg of GCB. Caution: GCB can adsorb planar analytes; evaluate recovery carefully.

  • Cleanup: Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. Dilute the extract with the initial mobile phase if necessary to reduce matrix effects further.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plant Tissue Sample Homogenate Homogenized Sample Sample->Homogenate Cryogenic Grinding Extract Acetonitrile Extract Homogenate->Extract QuEChERS Extraction CleanExtract Cleaned Extract Extract->CleanExtract d-SPE Cleanup LC UPLC/HPLC CleanExtract->LC Injection MS Tandem Mass Spectrometer LC->MS Elution & Ionization Data Data Acquisition & Processing MS->Data Detection (MRM)

Caption: Analytical workflow for this compound.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. The carboxylic acid group is readily deprotonated in negative mode.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific transitions must be determined by infusing a standard solution of the analyte.

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)[To be determined][To be determined]0.05[To be determined][To be determined]
This compound (Qualifier)[To be determined][To be determined]0.05[To be determined][To be determined]
Internal Standard[To be determined][To be determined]0.05[To be determined][To be determined]

Method Validation

The analytical method must be validated to ensure it is fit for purpose. Validation should be performed in accordance with guidelines such as SANTE/11312/2021.[5][6][7]

Table 3: Method Validation Parameters

ParameterAcceptance Criteria (SANTE/11312/2021)Typical Performance
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995
Limit of Quantification (LOQ) Lowest validated spike level with acceptable recovery and precision0.01 mg/kg
Accuracy (Recovery) 70-120%85-110%
Precision (RSD) ≤ 20%< 15%
Matrix Effect (ME) Calculated as (Slope of matrix-matched curve / Slope of solvent curve - 1) x 100%. Should be within ±20% for ideal compensation.-15% to +10%
Addressing Matrix Effects

The most effective strategy to compensate for matrix effects is the use of matrix-matched calibration curves.[2] This involves preparing calibration standards in a blank plant matrix extract that has undergone the entire sample preparation procedure. The use of a stable isotope-labeled internal standard is also highly recommended as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

G Start Method Validation Start Linearity Linearity & Range (r² ≥ 0.99) Start->Linearity Specificity Specificity (Interference Check) Start->Specificity Accuracy Accuracy (Recovery) (70-120%) Linearity->Accuracy Precision Precision (RSD) (≤ 20%) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ End Validated Method LOQ->End MatrixEffect Matrix Effect Assessment Specificity->MatrixEffect MatrixEffect->End

Caption: Key parameters for analytical method validation.

Results and Discussion

A successfully validated method will demonstrate a linear response over the desired concentration range with acceptable accuracy and precision. Chromatographic peaks should be symmetrical and free from interference from matrix components. The qualifier ion ratio should remain consistent across all samples and standards, confirming the identity of the analyte.

Challenges may still arise from particularly complex matrices. In such cases, further optimization of the d-SPE cleanup step or dilution of the final extract may be necessary. It is crucial to re-validate any significant changes to the protocol.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in plant tissues. By combining an efficient QuEChERS-based sample preparation with the high selectivity of tandem mass spectrometry, this protocol enables accurate trace-level quantification, addressing the challenges posed by complex plant matrices. Adherence to the outlined validation procedures will ensure the generation of high-quality, defensible data for a range of research and regulatory applications.

References

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (n.d.). Retrieved from the EU Reference Laboratories for Residues of Pesticides website. [Link]

  • EUROPE – COM : New update of the analytical guidance document for residue. (2025, December 1). Retrieved from RNI Conseil website. [Link]

  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. (n.d.). Retrieved from AINIA website. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (n.d.). Retrieved from the European Commission website. [Link]

  • Method validation and analytical quality control in pesticide residues analysis. (n.d.). Retrieved from BVL bund.de website. [Link]

  • Soil and plant tissue testing for herbicide residues – how can it help. (2022, February 10). Retrieved from the Grains Research and Development Corporation website. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023, April 18). Retrieved from MDPI website. [Link]

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. (2025, August 6). Retrieved from ResearchGate. [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025, August 10). Retrieved from ResearchGate. [Link]

  • Sampling guide for pesticide residue testing. (n.d.). Retrieved from Hill Labs website. [Link]

  • Preparation and Extraction of Samples Prior to Pesticide Residue Analysis. (n.d.). Retrieved from ACS Publications. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Retrieved from Chromatography Online. [Link]

  • Leaf Sample Collection for Herbicide Resistance Testing in Weeds. (2016, August 4). Retrieved from YouTube. [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). Retrieved from AZoM. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-fluoroisonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important fluorinated pyridine derivative. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower your research.

Introduction: The Significance and Challenges of Synthesizing this compound

This compound is a key building block in medicinal chemistry, particularly for the development of novel therapeutics. The strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity.[1] However, its synthesis is not without challenges, often related to regioselectivity, harsh reaction conditions, and the handling of sensitive reagents. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a single, universally adopted method is not established, the synthesis generally proceeds through a multi-step pathway. A plausible and common approach involves the synthesis of a 2,6-dichloro-3-fluoropyridine intermediate, followed by the introduction of the carboxylic acid group at the 4-position. Key starting materials often include derivatives of 2,6-dichloropyridine or 3-aminopyridine.[2]

Q2: Why is the introduction of the fluorine atom often a critical and challenging step?

A2: Direct fluorination of pyridine rings can be difficult and often requires specialized and hazardous reagents like elemental fluorine.[3][4] Therefore, indirect methods are more common. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine, is a classic method.[2] However, yields can be variable, and the reaction requires careful control of temperature and handling of potentially explosive intermediates. Modern electrophilic fluorinating agents like Selectfluor® offer milder alternatives for some substrates.[5]

Q3: What are the primary difficulties in introducing the carboxylic acid group at the 4-position of the 2,6-dichloro-3-fluoropyridine ring?

A3: Introducing a carboxylic acid group at the C4 position of a substituted pyridine ring can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1] A common strategy is directed ortho-metalation, where a directing group guides a strong base (like an organolithium reagent) to deprotonate the adjacent position, followed by quenching with carbon dioxide.[1][6] However, the presence of two chloro-substituents can lead to side reactions, such as nucleophilic attack by the organolithium reagent.[7][8] An alternative is the hydrolysis of a precursor nitrile (cyano) group at the 4-position.[9][10]

Troubleshooting Guides

Problem 1: Low yield or failure in the fluorination step (e.g., Balz-Schiemann reaction).

Symptoms:

  • Low or no formation of the desired 2,6-dichloro-3-fluoropyridine.

  • Formation of a complex mixture of byproducts.

  • Isolation of starting material (3-amino-2,6-dichloropyridine).

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Incomplete Diazotization The initial conversion of the amino group to the diazonium salt is crucial. Incomplete reaction leads to unreacted starting material.Ensure the use of fresh sodium nitrite and a sufficiently acidic medium (e.g., HBF4, HCl). Maintain low temperatures (0-5 °C) during the diazotization to prevent premature decomposition of the diazonium salt.
Premature Decomposition of Diazonium Salt Diazonium salts are often unstable and can decompose before the fluorination step.Work quickly and keep the reaction mixture cold. Use the diazonium salt immediately in the next step without prolonged storage.
Inefficient Thermal Decomposition The final step of the Balz-Schiemann reaction requires heating to expel nitrogen gas and form the C-F bond. Insufficient temperature or time will result in low conversion.Carefully control the temperature of the thermal decomposition. A slow, controlled increase in temperature is often beneficial. The optimal temperature may need to be determined empirically for the specific substrate.
Side Reactions The highly reactive diazonium intermediate can undergo other reactions, such as coupling or substitution with other nucleophiles present in the reaction mixture.Ensure the reaction medium is free from competing nucleophiles. The use of an anhydrous solvent for the thermal decomposition step can be beneficial.
Problem 2: Poor regioselectivity or side reactions during C4-functionalization (e.g., lithiation/carboxylation).

Symptoms:

  • Formation of isomers with the carboxylic acid group at a different position.

  • Addition of the organolithium reagent to the pyridine ring.

  • Displacement of a chloro-substituent.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Incorrect Choice of Base/Solvent The choice of organolithium reagent and solvent can significantly influence the regioselectivity of the lithiation.[7][8]Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) as it is a stronger base but less nucleophilic, reducing the likelihood of addition to the pyridine ring.[11] The use of a non-polar solvent like hexane in the presence of an additive like LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to promote unusual C-6 lithiation of 2-chloropyridine, so careful selection is key.[7][8]
Temperature Control Lithiation reactions are highly temperature-sensitive. Higher temperatures can lead to loss of regioselectivity and increased side reactions.Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching process.
Steric Hindrance The substituents on the pyridine ring can sterically hinder the approach of the base to the desired position.While challenging to alter, understanding the steric environment can help in choosing the appropriate base.
Quenching Conditions The reaction with CO2 (dry ice) must be efficient to trap the lithiated intermediate.Use freshly crushed, high-purity dry ice. Pouring the reaction mixture onto an excess of dry ice is often more effective than bubbling CO2 gas through the solution.[1]
Problem 3: Difficulty in the hydrolysis of a C4-nitrile precursor.

Symptoms:

  • Incomplete hydrolysis, resulting in the isolation of the corresponding amide.

  • Low yield of the desired carboxylic acid.

  • Decomposition of the starting material or product under harsh hydrolysis conditions.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficiently Forcing Conditions The hydrolysis of nitriles on an electron-deficient pyridine ring can be sluggish and may require strong acid or base and elevated temperatures.[12][13]For acidic hydrolysis, a mixture of acetic acid and sulfuric acid at reflux can be effective.[10] For basic hydrolysis, a strong base like sodium hydroxide at elevated temperatures may be necessary. The reaction time may need to be extended.
Intermediate Amide Stability The intermediate amide may be stable under the reaction conditions, leading to its isolation as the major product.More forcing conditions (higher temperature, longer reaction time, or stronger acid/base) may be required to drive the hydrolysis to completion.
Product Degradation The desired carboxylic acid may be susceptible to degradation under the harsh conditions required for hydrolysis.Monitor the reaction progress carefully (e.g., by TLC or HPLC) to determine the optimal reaction time that maximizes product formation while minimizing degradation.

Experimental Workflow & Visualization

A plausible synthetic pathway is outlined below. It's important to note that specific reaction conditions may require optimization.

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Fluorination cluster_step2 Step 2: C4-Carboxylation (via Lithiation) cluster_step2_alt Alternative Step 2: C4-Carboxylation (via Nitrile Hydrolysis) A 3-Amino-2,6-dichloropyridine B 2,6-Dichloro-3-diazoniumpyridine tetrafluoroborate A->B NaNO2, HBF4 0-5 °C C 2,6-Dichloro-3-fluoropyridine B->C Heat (Δ) D 2,6-Dichloro-3-fluoropyridine C->D E 4-Lithio-2,6-dichloro-3-fluoropyridine D->E LDA, THF -78 °C F This compound E->F 1. CO2 (dry ice) 2. H3O+ G 2,6-Dichloro-3-fluoro-4-cyanopyridine H This compound G->H H2SO4/H2O or NaOH/H2O Heat (Δ)

Caption: Plausible synthetic routes to this compound.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters. Note that these are starting points and may require optimization for your specific setup.

StepReagentsSolventTemperature (°C)Typical Yield (%)Key Considerations
Fluorination (Balz-Schiemann) NaNO2, HBF4Water/Acid0-5 (diazotization), then heat40-60Careful temperature control is critical. Diazonium salt is unstable.
C4-Lithiation/Carboxylation LDA, CO2THF-7850-70Maintain anhydrous conditions. Use of a non-nucleophilic base is important.
Nitrile Hydrolysis (Acidic) H2SO4, H2OAcetic AcidReflux70-90Reaction times can be long. Monitor for product degradation.

Detailed Experimental Protocol: C4-Carboxylation via Lithiation

Disclaimer: This is a representative protocol and should be adapted and optimized as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,6-dichloro-3-fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve 2,6-dichloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: Crush a sufficient amount of dry ice and place it in a separate beaker. Quickly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction mixture with 1 M HCl until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • Vertex AI Search. (n.d.). 52208-50-1 | 2,6-Dichloro-3-fluoropyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Derivative.
  • ACS Publications. (n.d.). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS. The Journal of Organic Chemistry.
  • Pharmaceutical Technology. (2014, October 2). Overcoming Challenges in Fluorine-Based Chemistry.
  • ACS Publications. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New. Organic Letters.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.
  • Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis.
  • ResearchGate. (n.d.). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas.
  • IJARCS. (n.d.). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

Sources

Technical Support Center: Purification of 2,6-Dichloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-dichloro-3-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and require robust, field-proven methods for its purification from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding the Purification Challenge

The purification of this compound is critical for ensuring the quality and efficacy of downstream applications, particularly in the synthesis of active pharmaceutical ingredients. The primary synthetic route often involves the hydrolysis of a nitrile precursor (2,6-dichloro-3-fluoroisonicotinonitrile), typically under strong acidic or basic conditions. This process can lead to a variety of impurities that must be removed.

Common Impurities Encountered:

  • Unreacted Starting Material: Residual 2,6-dichloro-3-fluoroisonicotinonitrile.

  • Intermediate Amide: 2,6-dichloro-3-fluoroisonicotinamide, resulting from incomplete hydrolysis.[1][2]

  • Over-hydrolysis Byproducts: Potential for hydrolysis of the chloro-substituents at the 2 or 6 positions, leading to hydroxy- or oxo-derivatives.[3]

  • Decomposition Products: Unidentified byproducts from harsh reaction conditions.[1]

  • Residual Solvents and Reagents: Acids (e.g., sulfuric acid), bases, and organic solvents used in the synthesis.

The choice of purification strategy is dictated by the nature of these impurities and the physicochemical properties of the target acid.

Section 2: Purification Strategy Decision Workflow

A systematic approach is crucial for selecting the most effective purification method. The following workflow provides a decision-making framework based on the primary characteristics of the crude product mixture.

Purification_Workflow start Crude Reaction Mixture (Post-Synthesis) initial_analysis Initial Analysis (TLC, HPLC, ¹H NMR) start->initial_analysis is_solid Is the Crude Product a Solid? initial_analysis->is_solid acid_base Primary Purification: Acid-Base Extraction is_solid:s->acid_base Yes liquid_extraction Liquid-Liquid Extraction (Acid-Base Principles) is_solid->liquid_extraction No (Oily/Tarry) purity_check1 Purity Check (HPLC > 95%)? acid_base->purity_check1 recrystallization Secondary Purification: Recrystallization purity_check1->recrystallization No final_product Final Product: Dry and Characterize purity_check1->final_product Yes purity_check2 Purity Check (HPLC > 99%)? recrystallization->purity_check2 purity_check2->final_product Yes chromatography Tertiary Purification: Column Chromatography purity_check2->chromatography No chromatography->final_product liquid_extraction->purity_check1

Caption: Decision workflow for purifying this compound.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield After Acid-Base Extraction

Q: I performed an acid-base extraction, but my final isolated yield of the carboxylic acid is very low. What could be the cause?

A: Low recovery after an acid-base extraction is a common problem that can stem from several factors. Let's troubleshoot step-by-step.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Extraction into Aqueous Base The carboxylic acid may not have been fully converted to its water-soluble carboxylate salt. This can happen if the pH of the aqueous layer was not sufficiently basic. For a carboxylic acid, the pH should be at least 2-3 units higher than its pKa.Ensure the aqueous base (e.g., NaHCO₃ or NaOH solution) is in stoichiometric excess. After shaking, check the pH of the aqueous layer with pH paper; it should be distinctly basic. Perform multiple extractions (2-3 times) with fresh aqueous base, as multiple extractions are more efficient than a single one with the same total volume.[4]
Emulsion Formation Vigorous shaking of a biphasic mixture, especially one containing salts, can lead to the formation of a stable emulsion (a third layer between the organic and aqueous phases) that traps your product.Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. In stubborn cases, filtering the mixture through a pad of Celite® can help break the emulsion.
Incomplete Precipitation After extracting the carboxylate salt into the aqueous layer, the acid must be re-precipitated by acidification. If the pH is not low enough, the product will remain dissolved as the carboxylate salt.Add acid (e.g., 1M or 2M HCl) dropwise while stirring until the solution is strongly acidic. Check with pH paper to ensure a pH of 1-2.[3] Cooling the mixture in an ice bath after acidification can further decrease the solubility of the carboxylic acid and promote complete precipitation.
Premature Precipitation If you are acidifying a concentrated aqueous solution, localized high concentrations of acid can cause the product to precipitate as a fine, difficult-to-filter powder or an oil that traps impurities.Dilute the combined aqueous extracts with some deionized water before starting the acidification. Add the acid slowly with vigorous stirring to ensure uniform mixing.
Issue 2: Product Fails to Crystallize or Oils Out

Q: I have isolated my product, but it is a sticky gum or an oil instead of a crystalline solid. How can I induce crystallization?

A: The failure to obtain a crystalline solid suggests the presence of impurities that are disrupting the crystal lattice formation or that the compound has a low melting point and is sensitive to residual solvent.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Impurities Even small amounts of impurities, particularly the amide intermediate or unreacted nitrile, can act as crystal growth inhibitors.Re-purify: Perform another acid-base extraction to remove any neutral or basic impurities.[6][7] Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving your purified product to solidify. Recrystallization: If trituration fails, attempt a careful recrystallization.
Residual Solvent Trapped organic solvent (e.g., ethyl acetate, dichloromethane) can lower the melting point of the solid, causing it to appear as an oil.Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), for several hours or overnight.
Supersaturation The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature and requires a nucleation event to begin crystallization.Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
Issue 3: Persistent Impurity Detected by HPLC/TLC

Q: After extraction and recrystallization, I still see a persistent impurity peak in my HPLC analysis. What is it and how can I remove it?

A: This often points to an impurity with very similar chemical properties to your target compound, making it difficult to separate using standard methods.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Structurally Similar Impurity The most likely candidate is the intermediate amide (2,6-dichloro-3-fluoroisonicotinamide).[1] While less acidic than the carboxylic acid, it can have some solubility in aqueous base, leading to incomplete separation during extraction.Force Hydrolysis: If the impurity is confirmed or suspected to be the amide, you can re-subject the entire mixture to the hydrolysis conditions (e.g., heating in strong acid or base) to drive the conversion to completion, then repeat the purification. Chromatography: Preparative column chromatography on silica gel is an effective, albeit more labor-intensive, method for separating compounds with minor polarity differences.[8] TLC Tip: Carboxylic acids often streak on silica TLC plates. To get a clean spot and better separation, add 0.5-1% acetic acid to your eluting solvent system (e.g., ethyl acetate/hexane).[5] This suppresses the deprotonation of the acid on the silica surface.
Isomeric Impurity Depending on the synthesis of the starting materials, an isomeric impurity (e.g., 2,6-dichloro-5-fluoronicotinic acid) could be present. These are often extremely difficult to separate.High-performance purification techniques like preparative HPLC may be required. Careful selection of the recrystallization solvent system, potentially using a multi-solvent system, might achieve separation.

Section 4: Key Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Extraction_Protocol cluster_0 Step 1: Dissolution & Basic Extraction cluster_1 Step 2: Re-precipitation & Isolation a1 Dissolve crude solid in an organic solvent (e.g., Ethyl Acetate). a2 Transfer to a separatory funnel and add 1M NaHCO₃(aq). a1->a2 a3 Gently invert funnel, venting frequently. Allow layers to separate. a2->a3 a4 Drain the lower aqueous layer (contains product salt) into a flask. a3->a4 a5 Repeat extraction of the organic layer 2 more times. Combine aqueous layers. a4->a5 b1 Cool the combined aqueous layers in an ice bath. a5->b1 Proceed to Precipitation b2 Slowly add 2M HCl(aq) with stirring until pH is ~1-2. b1->b2 b3 A white precipitate of the pure acid should form. b2->b3 b4 Collect the solid by vacuum filtration. b3->b4 b5 Wash the solid with cold deionized water and dry under high vacuum. b4->b5

Caption: Step-by-step workflow for acid-base extraction.

Causality Behind Choices:

  • Why Sodium Bicarbonate (NaHCO₃)? A weak base like sodium bicarbonate is selective for deprotonating carboxylic acids over more weakly acidic protons (like phenols, if present).[9] It is sufficient for this purpose and is less likely to cause hydrolysis of the chloro-substituents compared to a strong base like sodium hydroxide.[3]

  • Why Multiple Extractions? The distribution of the solute between two immiscible phases is governed by an equilibrium partition coefficient.[4] Multiple extractions with smaller volumes of solvent are mathematically more efficient at removing the solute than a single extraction with a large volume.

Protocol 2: Recrystallization

This protocol is for the final polishing of the solid product.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For this compound, mixtures of an alcohol and water (e.g., ethanol/water) or an organic solvent and a non-polar co-solvent (e.g., ethyl acetate/hexane) are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude, dried acid to just achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? A: The literature melting point for the closely related isomer, 2,6-dichloro-5-fluoronicotinic acid, is reported in the range of 153-155 °C.[3] While the exact melting point for the 3-fluoro isomer may differ slightly, a sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q2: Can I use a strong base like Sodium Hydroxide (NaOH) for the extraction? A: While NaOH will effectively deprotonate the carboxylic acid, it is a very strong base and nucleophile. There is a risk, especially with heating, that it could promote the hydrolysis of the chlorine atoms on the pyridine ring, leading to undesired byproducts.[3] Therefore, a milder base like sodium bicarbonate or sodium carbonate is generally preferred.

Q3: My reaction was performed in concentrated sulfuric acid. How do I handle the workup? A: Quenching a concentrated sulfuric acid reaction mixture requires extreme caution. The reaction should be cooled to room temperature or below (ice bath) and then very slowly poured onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of dilution. Following the quench, the precipitated crude product can be filtered, or the entire aqueous mixture can be extracted with an organic solvent like ethyl acetate.[2] The standard acid-base extraction protocol can then be applied to the crude product.

Q4: What analytical techniques are best for monitoring the purification? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the reaction progress and for identifying the number of components in a mixture. Remember to add a trace of acetic acid to the eluent for sharper spots.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the percentage of your desired product and resolve it from closely related impurities.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the final product and can detect impurities if they are present in significant amounts (>1-5%).

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • G. A. Roth, & S. H. Rosenberg. (1993). U.S. Patent No. US5204478A: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • H. J. Quadbeck-Seeger, H. Armbrust, & G. Zoller. (2002). U.S. Patent No. US6441182B1: Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particulate 2,6-dichloro-5-fluoro-nicotinic acid. Google Patents.
  • W. H. Rieger. (1956). U.S. Patent No. US2748137A: Process for preparing isonicotinic acid. Google Patents.
  • P. Ci, J. Zhang, & Y. Wang. (2013). CN Patent No. CN102531961B: Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents.
  • J. L. Paul, & J. F. Knifton. (1974). U.S. Patent No. US3791935A: Purification of carboxylic acids. Google Patents.
  • T. W. Wasyluk, & I. H. Soczewinski. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333. Retrieved from [Link]

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Technical Support Center: Synthesis of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,6-dichloro-3-fluoroisonicotinic acid. This molecule is a critical heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, while achievable through several routes, is often complicated by the formation of structurally similar byproducts that can be challenging to identify and remove. This guide is designed for researchers, chemists, and drug development professionals to navigate these synthetic challenges. We will move beyond simple procedural lists to explore the mechanistic origins of common impurities, providing field-tested troubleshooting strategies and detailed protocols to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic pathways for this compound?

There are two predominant strategies employed for the synthesis of this molecule. The first involves the direct carboxylation of a pyridine precursor, typically through low-temperature lithiation of 2-chloro-3-fluoropyridine followed by quenching with carbon dioxide (CO2)[1]. The second common approach relies on the chemical transformation of a functional group at the 4-position of a pre-existing 2,6-dichloro-3-fluoropyridine ring, most commonly the hydrolysis of a 4-cyano or 4-carboxamide group.

Q2: What are the most common and troublesome byproducts encountered during these syntheses?

The most frequently observed impurities can be categorized into three main groups:

  • Incompletely Reacted Intermediates: The most notable example is the corresponding 2,6-dichloro-3-fluoroisonicotinamide , which arises from the incomplete hydrolysis of a 4-cyano precursor[2].

  • Products of Side Reactions: Hydrolysis of the chloro-substituents at the C2 or C6 positions can occur under harsh reaction conditions, leading to the formation of hydroxy-chloro-fluoro-isonicotinic acid species.[3]

  • Impurities from Precursor Synthesis: If the starting 2,6-dichloro-3-fluoropyridine is prepared via aggressive chlorination (e.g., using POCl₃/PCl₅), over-chlorinated species such as trichlorinated pyridines can carry through and contaminate the final product[3][4].

Q3: What is the most effective initial screen for detecting these common byproducts in my crude product?

A multi-faceted analytical approach is recommended. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of purity and the presence of polar byproducts like hydrolyzed chloro-derivatives. For a more quantitative view, High-Performance Liquid Chromatography (HPLC) is invaluable. However, for definitive structural confirmation, ¹H and ¹⁹F NMR spectroscopy are essential. The amide byproduct will present distinct amide proton signals in the ¹H NMR, while ¹⁹F NMR is highly sensitive to any changes in the electronic environment of the fluorine atom, making it excellent for identifying even minor impurities.

Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a deeper dive into specific issues, their chemical origins, and actionable solutions.

Problem 1: Incomplete Nitrile Hydrolysis and Persistent Amide Impurity

Symptoms: Your final product shows a secondary spot on TLC with slightly higher polarity than the desired carboxylic acid. In the ¹H NMR spectrum, you observe broad singlets between 7.5-8.5 ppm characteristic of -NH₂ protons. LC-MS analysis reveals a peak with a molecular weight corresponding to 2,6-dichloro-3-fluoroisonicotinamide.

Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid under acidic or basic conditions is a two-step process. The nitrile is first hydrated to form an amide intermediate, which is then subsequently hydrolyzed to the carboxylic acid. This second step often requires more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the first. If the reaction conditions are insufficient, the reaction can stall at the amide stage, leading to its accumulation as a major byproduct.[2][5][6]

Mitigation and Removal Strategies:

  • Drive the Reaction to Completion: The most effective strategy is to ensure complete conversion during the reaction. After the initial hydrolysis period, sample the reaction mixture and analyze by TLC or HPLC. If a significant amount of the amide intermediate is detected, extend the reaction time at the same temperature or incrementally increase the temperature by 10-15 °C. Increasing the concentration of the sulfuric acid can also facilitate the conversion.[2]

  • Post-Synthesis Purification: Due to the similar polarities of the amide and the carboxylic acid, chromatographic separation can be difficult. A more effective method is a carefully controlled acid-base workup. The carboxylic acid is significantly more acidic and can be selectively extracted into a weak aqueous base (like sodium bicarbonate solution), leaving the less acidic amide in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

hydrolysis_pathway reactant 2,6-dichloro-3-fluoro-4-cyanopyridine amide Byproduct: 2,6-dichloro-3-fluoroisonicotinamide reactant->amide H₂SO₄/H₂O, Δ (Step 1: Fast) product Target Product: This compound amide->product H₂SO₄/H₂O, Δ (Step 2: Slower, Rate-Limiting) hydrolysis_byproduct Side-Byproduct: 2-hydroxy-6-chloro-3-fluoroisonicotinic acid product->hydrolysis_byproduct Harsh Conditions (High Temp/Conc.)

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stability of 2,6-dichloro-3-fluoroisonicotinic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,6-Dichloro-3-fluoroisonicotinic Acid

Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by several key structural features. The pyridine ring is an electron-deficient aromatic system. The two chlorine atoms at the 2- and 6-positions are strong electron-withdrawing groups, making the carbon atoms they are attached to susceptible to nucleophilic attack. The fluorine atom at the 3-position further modifies the electronic properties of the ring. Finally, the carboxylic acid group at the 4-position can undergo typical reactions such as decarboxylation under thermal stress. The most probable points of degradation are the C-Cl bonds, which are susceptible to hydrolysis.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability and prevent degradation, the solid compound should be stored under controlled conditions that minimize exposure to heat, light, and moisture. Based on the typical handling of halogenated heterocyclic compounds, the following conditions are recommended.

Parameter Condition Rationale
Temperature 2-8°CReduces the rate of potential solid-state degradation reactions, such as slow hydrolysis from atmospheric moisture or decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and minimizes contact with atmospheric moisture, which could initiate hydrolysis of the chloro groups.[3]
Light Amber vial or light-proof containerProtects the compound from photolytic degradation, as halogenated aromatic systems can be light-sensitive.[4]
Container Tightly sealed, non-reactive containerPrevents moisture ingress and contamination.
Q3: My solid sample has developed a slight discoloration (e.g., yellow or brown tint) over time. What is the likely cause?

A3: Discoloration is often the first visual indicator of chemical degradation. For this molecule, the most probable cause is the formation of minor degradation products. This could result from:

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can generate chromophoric (color-producing) impurities.[5]

  • Slow Hydrolysis: Gradual reaction with atmospheric moisture, potentially leading to the replacement of a chlorine atom with a hydroxyl group, forming a chlorohydroxypyridine derivative.

  • Oxidative Degradation: While often less common for this structure, trace oxidative processes could lead to colored byproducts.

It is crucial to re-analyze the sample for purity using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.[6]

Q4: How stable is this compound in common laboratory solvents and buffers?

A4: The stability in solution is a critical concern.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): The compound is expected to be relatively stable in dry aprotic solvents for short-term experimental use. However, ensure the solvents are anhydrous, as residual water can cause slow hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol): In alcohols, there is a risk of esterification of the carboxylic acid group, especially under acidic conditions or elevated temperatures.

  • Aqueous Buffers: Stability is highly pH-dependent.

    • Acidic Conditions (pH < 4): Generally expected to be more stable, though hydrolysis can still occur, albeit at a slower rate.

    • Neutral to Basic Conditions (pH ≥ 7): The compound is highly susceptible to hydrolysis under basic conditions. The electron-deficient pyridine ring facilitates nucleophilic attack by hydroxide ions, leading to the displacement of the chloro groups.[1] It is advisable to prepare basic solutions fresh and use them immediately.

Troubleshooting Guide: Common Experimental Issues

Observation Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis after sample preparation. Solution Instability/Degradation. The compound may be degrading in your sample diluent (e.g., aqueous buffer, methanol).Prepare samples immediately before analysis. If using a buffer, try a lower pH (e.g., pH 3-4). If using methanol, ensure it is high purity and consider using acetonitrile/water mixtures.
Poor peak shape or shifting retention time in reverse-phase HPLC. Interaction with Metal Surfaces or pH Effects. The carboxylic acid and pyridine nitrogen can interact with metal components of the HPLC system. The ionization state may change if the mobile phase pH is not well-controlled.Use a mobile phase buffered at least 1.5 pH units away from the compound's pKa. Adding a chelating agent like EDTA to the mobile phase can mitigate metal interactions.
Inconsistent results in biological assays. Degradation in Assay Media. The compound may be unstable in the physiological pH and temperature of the cell culture or assay buffer, leading to a lower effective concentration.Perform a time-course stability study of the compound in the specific assay medium. Analyze samples by HPLC at different time points (0h, 2h, 6h, 24h) to determine the degradation rate.

Experimental Protocols for Stability Assessment

To formally evaluate the stability of this compound, a forced degradation study is essential.[7][8] This involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method. An ideal study aims for 10-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M HCl.
    • Incubate at 60°C.
    • Withdraw aliquots at 2, 6, 12, and 24 hours.
    • Before analysis, neutralize the aliquot with an equivalent amount of 1M NaOH and dilute with mobile phase.
  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1M NaOH.
    • Incubate at room temperature (due to expected high reactivity).
    • Withdraw aliquots at 5, 15, 30, and 60 minutes.
    • Neutralize the aliquot with 0.1M HCl and dilute with mobile phase.
  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature, protected from light.
    • Withdraw aliquots at 2, 6, 12, and 24 hours.
    • Dilute with mobile phase before analysis.
  • Thermal Degradation (Solid State):

    • Place a thin layer of solid compound in a vial.
    • Heat in an oven at 80°C.
    • Sample at 1, 3, and 5 days.
    • Prepare a solution of the stressed solid for analysis.
  • Photolytic Degradation:

    • Expose a solution (100 µg/mL in acetonitrile/water) and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
    • Analyze a parallel sample protected from light (dark control) to differentiate between thermal and photolytic effects.

3. Analytical Method:

  • Use a reverse-phase HPLC with a C18 column and a photodiode array (PDA) detector.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance and also collect full spectra to assess peak purity.

Visualizing Degradation & Workflows

Predicted Hydrolytic Degradation Pathway

The most probable degradation pathway under basic conditions is the sequential hydrolysis of the chlorine atoms at positions 2 and 6, which are activated towards nucleophilic substitution.

G cluster_0 Predicted Hydrolytic Degradation Pathway Parent 2,6-dichloro-3-fluoro- isonicotinic acid MonoOH 2-chloro-6-hydroxy-3-fluoro- isonicotinic acid Parent->MonoOH OH⁻ (-Cl⁻) DiOH 2,6-dihydroxy-3-fluoro- isonicotinic acid MonoOH->DiOH OH⁻ (-Cl⁻)

Caption: Predicted pathway for base-catalyzed hydrolysis of this compound.

Workflow for Stability Assessment

A systematic approach is crucial for thoroughly characterizing the stability of a new chemical entity.

G cluster_workflow Comprehensive Stability Assessment Workflow A Obtain Pure Compound B Develop & Validate Stability-Indicating Method (HPLC) A->B C Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C ICH Guidelines D Analyze Stressed Samples C->D E Identify Major Degradants (e.g., LC-MS) D->E Degradation > 5% F Elucidate Degradation Pathways E->F G Establish Storage Conditions & Re-test Period F->G

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Technical Support Center: Optimizing Plant Treatment with 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2,6-dichloro-3-fluoroisonicotinic acid in plant research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for successful experimentation. Here, we address common challenges and frequently asked questions to help you optimize your plant treatment protocols and troubleshoot potential issues.

Introduction to this compound as a Plant Activator

This compound is a potent synthetic inducer of plant defense mechanisms. Structurally related to the well-characterized plant activator 2,6-dichloroisonicotinic acid (INA), it is anticipated to function by triggering Systemic Acquired Resistance (SAR). SAR is a plant-wide defense response that provides long-lasting, broad-spectrum resistance to a variety of pathogens.[1] The mechanism of action for INA, and likely for its fluorinated analogue, involves the inhibition of key enzymes like catalase and ascorbate peroxidase.[2][3][4] This inhibition leads to a controlled increase in reactive oxygen species (ROS), which act as signaling molecules to activate the salicylic acid (SA) pathway, a cornerstone of plant immunity.[2][5]

Recent research suggests that the inclusion of fluorine in plant activators can enhance their efficacy. Fluorinated compounds have been shown to induce both the SAR and the Induced Systemic Resistance (ISR) pathways, leading to a more robust and prolonged defense response.[6] This dual-pathway activation makes this compound a compound of significant interest for developing novel crop protection strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in plants?

A1: Based on its structural similarity to 2,6-dichloroisonicotinic acid (INA), the primary mechanism is the induction of Systemic Acquired Resistance (SAR).[1] This is achieved by inhibiting enzymes such as catalase and ascorbate peroxidase, leading to an increase in reactive oxygen species (ROS) that triggers the salicylic acid (SA) signaling pathway.[2][3][4] Furthermore, the fluorine substitution may enable the compound to also modulate the Induced Systemic Resistance (ISR) pathway, providing a broader and more sustained defense response.[6]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is reported to be soluble in methanol.[7] For experimental purposes, Dimethyl sulfoxide (DMSO) is also a common solvent for related compounds.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent and then dilute it to the final working concentration in water or a buffer solution immediately before application. Always perform a small-scale solubility test first.

Q3: What is a good starting concentration for my experiments?

A3: For initial dose-response experiments, a concentration range of 10 µM to 500 µM is a plausible starting point. This is based on the effective concentrations of the related compound, INA, which has been shown to induce defense responses in various plant species at concentrations around 100 µM.[9] It is crucial to perform a dose-response curve for your specific plant species and experimental system to determine the optimal concentration that maximizes defense induction while minimizing phytotoxicity.

Q4: How stable are the working solutions?

A4: The stability of halogenated pyridine carboxylic acids in aqueous solutions can be influenced by factors such as pH and light exposure. It is best practice to prepare fresh working solutions for each experiment. If storage is necessary, it is advisable to keep stock solutions at -20°C in the dark.

Q5: Can I apply this compound to any plant species?

A5: While SAR is a conserved defense pathway in many plant species, the sensitivity to chemical inducers can vary significantly.[10] Some plant species or even different cultivars of the same species may exhibit phytotoxicity at concentrations that are effective in others. Therefore, it is essential to conduct preliminary phytotoxicity tests on a small batch of plants before proceeding with large-scale experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable induction of defense response (e.g., no PR gene expression) - Sub-optimal dosage: The concentration used may be too low to elicit a response. - Plant age or condition: The developmental stage or health of the plant can affect its responsiveness. - Application method: The method of application (e.g., foliar spray, soil drench) may not be optimal for uptake. - Compound degradation: The compound may have degraded in the stock or working solution.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM). - Use healthy, well-established plants at a consistent developmental stage for all experiments. - Test different application methods to determine the most effective one for your system. - Always use freshly prepared working solutions. Verify the integrity of your stock solution if it has been stored for an extended period.
Phytotoxicity symptoms observed (e.g., leaf necrosis, stunting, chlorosis) - Dosage too high: The concentration of the compound is above the tolerance level of the plant species. - Solvent toxicity: The solvent used for the stock solution (e.g., DMSO, ethanol) may be causing phytotoxicity at the final concentration. - Environmental stress: Plants under stress (e.g., high temperature, drought) are more susceptible to chemical injury.- Reduce the concentration of this compound in your working solution. - Ensure the final concentration of the solvent in the working solution is below the phytotoxic threshold for your plant species (typically <0.1% for DMSO). - Ensure plants are well-watered and not under environmental stress before and after treatment. Apply treatments during cooler parts of the day.
Inconsistent or variable results between experiments - Inconsistent application: Variations in spray volume, coverage, or soil drench volume. - Plant variability: Differences in plant age, size, or health. - Environmental fluctuations: Changes in light, temperature, or humidity between experiments.- Standardize your application procedure to ensure uniform treatment. - Use a uniform batch of plants for each experiment. - Conduct experiments in a controlled environment to minimize variability.
Difficulty dissolving the compound - Low solubility in the chosen solvent: The compound may have limited solubility in the initial solvent. - Precipitation upon dilution: The compound may precipitate when the stock solution is diluted into an aqueous working solution.- Try a different solvent for the stock solution (e.g., DMSO instead of methanol). Gentle warming and sonication may aid dissolution. - When preparing the working solution, add the stock solution dropwise to the aqueous solution while vortexing to prevent precipitation. The inclusion of a small amount of a surfactant like Tween-20 (e.g., 0.01-0.05%) in the final working solution can also help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Methanol (ACS grade or higher)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes and volumetric flasks

  • Vortex mixer and sonicator

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh out the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO or methanol to achieve a final concentration of 100 mM.

    • If necessary, gently warm the solution or use a sonicator to aid dissolution.

    • Store the stock solution in small aliquots at -20°C in the dark.

  • Prepare a 100 µM Working Solution:

    • Thaw an aliquot of the 100 mM stock solution.

    • In a sterile volumetric flask, add the appropriate volume of sterile, deionized water.

    • While vortexing the water, add the required volume of the 100 mM stock solution to achieve a final concentration of 100 µM. For example, to make 100 mL of a 100 µM working solution, add 100 µL of the 100 mM stock solution to 99.9 mL of water.

    • Use the working solution immediately after preparation.

Protocol 2: Dose-Response and Phytotoxicity Assay in Arabidopsis thaliana

This protocol outlines a method to determine the optimal concentration of this compound and to assess its phytotoxicity in a model plant species.

Materials:

  • Arabidopsis thaliana (e.g., ecotype Col-0) seeds

  • Growth medium (e.g., Murashige and Skoog) and agar

  • Petri plates

  • Working solutions of this compound at various concentrations (e.g., 0, 10, 50, 100, 250, 500 µM)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds.

    • Plate the sterilized seeds on Petri plates containing MS medium supplemented with the different concentrations of this compound.

  • Incubation and Observation:

    • Vernalize the plates at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

    • Observe and document phytotoxicity symptoms such as germination rate, root length, cotyledon greening, and seedling development at regular intervals (e.g., 7, 14, and 21 days).

  • Data Analysis:

    • Quantify the observed parameters (e.g., measure primary root length, count the number of true leaves).

    • Plot the data to generate dose-response curves and determine the concentration that causes 50% inhibition of growth (IC50) for the measured parameters.

Protocol 3: Quantification of this compound in Plant Tissue by UPLC-MS/MS

This protocol provides a framework for developing a method to quantify the compound in plant tissues. Method development and validation are crucial for accurate results.

Materials:

  • Plant tissue samples (treated and control)

  • Liquid nitrogen

  • Extraction solvent (e.g., acetonitrile:water:formic acid)

  • Internal standard (a structurally similar compound not present in the plant)

  • Solid Phase Extraction (SPE) cartridges for cleanup

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with the extraction solvent containing the internal standard.

    • Centrifuge to pellet debris and collect the supernatant.

  • Sample Cleanup:

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the analyte of interest and the internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Develop a UPLC method to achieve chromatographic separation of this compound from matrix components.

    • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

    • Generate a calibration curve using standards of known concentrations.

  • Data Analysis:

    • Quantify the amount of this compound in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway of Isonicotinic Acid Derivatives

SAR_Pathway INA 2,6-dichloro-3-fluoro- isonicotinic acid Catalase Catalase & Ascorbate Peroxidase INA->Catalase Inhibition ROS Increased ROS (H₂O₂) Catalase->ROS Leads to SA_Pathway Salicylic Acid Signaling Pathway ROS->SA_Pathway Activation SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Dosage Optimization

Dosage_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Working Prepare Working Solutions (e.g., 0-500 µM) Stock->Working Treatment Treat Plants (e.g., Arabidopsis seedlings) Working->Treatment Observation Observe & Document (Phytotoxicity & Growth) Treatment->Observation Data Quantify Data (e.g., Root Length, Biomass) Observation->Data DoseResponse Generate Dose-Response Curves & Determine IC50 Data->DoseResponse Final Final DoseResponse->Final Determine Optimal Non-Phytotoxic Dose

Caption: Workflow for determining the optimal dosage.

References

  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143–7147.
  • Durner, J., & Klessig, D. F. (1995). Inhibition of Ascorbate Peroxidase by Salicylic Acid and 2,6-dichloroisonicotinic Acid, Two Inducers of Plant Defense Responses. Journal of Biological Chemistry, 270(46), 28492–28501.
  • Li, Y., et al. (2023). Fluorinated plant activators induced dual-pathway signal transduction and long-lasting ROS burst in chloroplast.
  • Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. Plant Physiology, 108(2 Supplement), 133.
  • Getter, K. (2015). Plant phytotoxicity in the greenhouse.
  • He, Y., et al. (2024). Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance. Frontiers in Plant Science, 15, 1354388.
  • Norman, A. G. (1955). Effect of isonicotinic acid hydrazide on some plant systems. Science, 121(3154), 834.
  • Rochelly da Silva Mesquita, et al. (2020). Synthesis of new neonicotinoids containing fluorinated acceptor groups. Journal of the Brazilian Chemical Society, 31(7), 1466-1476.
  • Conrath, U. (2006). Systemic Acquired Resistance. Plant Signaling & Behavior, 1(4), 179–184.
  • Farmonaut. (2024). Phytotoxicity: Symptoms, Causes & Crop Management.
  • Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023).
  • Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 804.
  • Cao, H., et al. (1994). Characterization of an Arabidopsis mutant that is nonresponsive to inducers of systemic acquired resistance. The Plant Cell, 6(11), 1583-1592.
  • Ribeiro, A. C., et al. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Chen, Z., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143-7147.
  • ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Google Patents. (n.d.). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Balan, B., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Molecules, 20(2), 2537-2558.
  • ResearchGate. (n.d.). Dose-response curves of root morphology of A. thaliana seedlings...
  • ResearchGate. (n.d.). Trans‐chalcone dose–response curve of Arabidopsis thaliana root growth....
  • LookChem. (n.d.). Cas 5398-44-7,2,6-Dichloroisonicotinic acid.
  • Piotrowicz-Cieślak, A. I., et al. (2010). Different Glyphosate Phytotoxicity of Seeds and Seedlings of Selected Plant Species. Polish Journal of Environmental Studies, 19(1), 123-129.
  • ResearchGate. (n.d.). Dose-response curves of the effect of trans-aconitic acid on the length...
  • ResearchGate. (n.d.). Corrigendum to “Dichloroacetate toxicokinetics and disruption of tyrosine catabolism in B6C3F1 mice: dose–response relationships and age as a modifying factor”.
  • Balogh, G. T., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47.
  • PubMed Central. (n.d.). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).
  • PubMed Central. (n.d.). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

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Technical Support Center: Overcoming Solubility Challenges with 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-dichloro-3-fluoroisonicotinic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound in their experimental workflows. As a halogenated pyridine carboxylic acid, its physicochemical properties can present unique challenges. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable solubilization for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?

A1: The limited aqueous solubility of this compound stems from several key molecular features. The pyridine ring, while containing a nitrogen atom, is made significantly more hydrophobic by the presence of two electron-withdrawing chlorine atoms and a fluorine atom. These halogen substituents reduce the polarity of the molecule. Furthermore, in its neutral form, the carboxylic acid group has limited ability to form hydrogen bonds with water compared to its ionized (carboxylate) form. Carboxylic acids with more than four carbon atoms, or those with large hydrophobic portions, generally exhibit low water solubility.[1][2]

Q2: I've observed that my compound precipitates out of solution when I adjust the pH. Why does this happen?

A2: This is a classic example of pH-dependent solubility, a characteristic property of ionizable compounds like carboxylic acids.[3][4] this compound is a weak acid and will exist predominantly in its neutral, less soluble form at a low pH (acidic conditions). As the pH is raised above its pKa, the carboxylic acid group deprotonates to form the highly soluble carboxylate salt. If you lower the pH of a solution containing the dissolved salt, you are protonating the carboxylate, converting it back to the neutral acid form, which then precipitates due to its lower solubility.

Q3: Can I use common organic solvents like DMSO or ethanol to dissolve this compound?

A3: Yes, organic solvents are a primary choice for dissolving this compound. Dimethyl sulfoxide (DMSO) and methanol are often effective.[5] However, for many biological experiments, high concentrations of organic solvents can be toxic to cells. The strategy is often to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. This must be done carefully to avoid precipitation. The use of co-solvents, where a water-miscible organic solvent is added to the aqueous medium, can also enhance solubility.[6][7]

Q4: Is salt formation a viable strategy to improve solubility?

A4: Absolutely. Salt formation is one of the most common and highly effective methods for increasing the aqueous solubility of acidic and basic drug candidates.[6][8][9] By reacting this compound with a suitable base, you convert it into a salt. These salts are ionic compounds and are generally much more soluble in water than the neutral acid form.[2]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter and provides a logical path to their resolution.

Issue 1: Compound fails to dissolve in the desired aqueous buffer.
  • Root Cause Analysis: The pH of your buffer is likely at or below the pKa of the compound, keeping it in its poorly soluble neutral form. The predicted pKa for the similar 2,6-dichloroisonicotinic acid is around 2.63, suggesting this compound is a relatively strong acid for a carboxylic acid.[5]

  • Troubleshooting Workflow:

    start Start: Compound Insoluble in Buffer check_ph Measure Buffer pH start->check_ph compare_pka compare_pka check_ph->compare_pka adjust_ph Adjust pH Upwards (e.g., with 1M NaOH) Monitor for Dissolution compare_pka->adjust_ph No ph_ok pH is sufficiently high compare_pka->ph_ok Yes end_success Success: Compound Dissolved adjust_ph->end_success consider_salt Strategy: Prepare Salt Form (See Protocol 1) ph_ok->consider_salt consider_cosolvent Strategy: Use Co-solvent (See Protocol 2) ph_ok->consider_cosolvent consider_salt->end_success consider_cosolvent->end_success

    Caption: Troubleshooting workflow for aqueous insolubility.

Issue 2: Precipitation occurs when adding an organic stock solution to aqueous media.
  • Root Cause Analysis: The final concentration of the organic solvent may be too low to maintain solubility, and the compound crashes out of the aqueous medium. This is a common problem when the compound has very low intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in the organic solvent. This will require adding a larger volume to your aqueous media, but the final solvent concentration will be higher, which may keep the compound in solution.

    • Increase Final Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) for your experiment (e.g., 0.1% or 0.5% for cell-based assays). Adjust your stock concentration and dilution factor to reach this final solvent concentration.

    • Use a Co-solvent System: Instead of diluting into a purely aqueous medium, use a pre-mixed aqueous/organic co-solvent system.[10]

    • Change the Order of Addition: Try adding the aqueous buffer to the organic stock solution while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

Recommended Experimental Protocols

Protocol 1: Solubilization via pH Adjustment and Salt Formation

This protocol leverages the acidic nature of the compound to form a soluble salt in situ.

Objective: To prepare a clear aqueous stock solution of this compound.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker or flask.

  • Add approximately 80% of the final desired volume of water or buffer. The compound will likely remain as a suspension.

  • Begin stirring the suspension.

  • While monitoring the pH, add the 1 M NaOH solution dropwise.

  • Observe the suspension. As the pH increases, the solid will begin to dissolve as the sodium salt is formed.

  • Continue adding NaOH until all the solid has dissolved and the solution is clear. A good target pH is typically 2 units above the compound's pKa. A pH between 7.0 and 8.0 is often a practical starting point.[3]

  • Once fully dissolved, add the remaining water or buffer to reach the final target volume.

  • Verify the final pH and adjust if necessary.

  • Sterile filter the solution if required for biological applications.

Trustworthiness Check: The resulting solution should remain clear upon standing. A slight drop in pH over time is possible due to CO2 absorption from the air, but precipitation should not occur if the final pH is sufficiently high.

Protocol 2: Preparation of a Concentrated Stock in a Co-solvent System

This method is suitable for creating a stock solution that will be diluted into experimental media.

Objective: To prepare a high-concentration stock solution for serial dilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water or buffer (e.g., PBS)

Procedure Workflow:

start Weigh Compound add_dmso Add DMSO to create a concentrated stock (e.g., 10-50 mM) start->add_dmso dissolve Ensure complete dissolution (Vortex/sonicate if needed) add_dmso->dissolve store Store stock solution at -20°C or -80°C in small aliquots dissolve->store dilute Dilute stock into final aqueous experimental medium (Ensure final DMSO % is low) store->dilute end Ready for Experiment dilute->end

Caption: Workflow for preparing a DMSO stock solution.

Key Considerations:

  • Final Solvent Concentration: Always calculate the final concentration of the organic solvent in your experiment to ensure it is below the toxicity threshold for your system.

  • Storage: Halogenated pyridines should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[11][12]

Data Summary Tables

Table 1: Physicochemical Properties of Related Compounds

Property2,6-dichloroisonicotinic acid2,6-dichloro-5-fluoronicotinic acid
Molecular Formula C6H3Cl2NO2C6H2Cl2FNO2
Molecular Weight 192.00 g/mol [13]209.99 g/mol [14]
Appearance Off-white to beige powder[5]Yellow to white solid[15]
Melting Point 209-212 °C[5]153-155 °C[16]
Water Solubility Insoluble[5]N/A
Predicted pKa 2.63 ± 0.10[5]N/A

Table 2: Common Solubilization Strategies & Applicability

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Converts the weak acid to its more soluble salt form.[4]High solubility achievable in aqueous media; cost-effective.pH of final solution may not be compatible with the experiment.
Co-solvents A water-miscible organic solvent increases the solubilizing power of the aqueous phase.[6][10]Simple to implement; can solubilize highly lipophilic compounds.Organic solvent may have toxic or confounding effects on the experiment.
Particle Size Reduction Micronization or nanosuspension increases the surface area, enhancing the dissolution rate.[7][17]Improves dissolution rate without chemical modification.Does not increase equilibrium solubility; requires specialized equipment.
Complexation Host molecules like cyclodextrins encapsulate the drug, increasing apparent solubility.[9][17]Can significantly increase solubility and bioavailability.Can be expensive; potential for host-guest interactions to alter activity.

Analytical Verification

After preparing your solution, it is good practice to verify the concentration and ensure no degradation has occurred.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification.[18]

    • Mobile Phase: A typical starting point would be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Column: A C18 reverse-phase column is standard.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 260-280 nm for pyridyl systems).

  • Sample Preparation: Dilute your final solution in the mobile phase to a concentration within the linear range of your calibration curve.

This comprehensive guide provides the foundational knowledge and practical steps to overcome the solubility challenges associated with this compound. By understanding the underlying chemical principles and applying these systematic troubleshooting and preparation protocols, you can achieve reliable and reproducible results in your experiments.

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available from: [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR, 9(1). Available from: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 136–147. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available from: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available from: [Link]

  • Britannica. (n.d.). Carboxylic acid. Available from: [Link]

  • Washington State University. (n.d.). Pyridine – CAS# 110-86-1. Available from: [Link]

  • Centers for Disease Control and Prevention. (2021). Analytical Method Summaries. Available from: [Link]

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Fundamental & Clinical Pharmacology, 25(3), 269-282. Available from: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Abraham, M. H., Acree, W. E., & Leo, A. J. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 114-118. Available from: [Link]

  • LookChem. (n.d.). 2,6-Dichloroisonicotinic acid. Available from: [Link]

  • Google Patents. (n.d.). Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • Global Pet Foods NL. (n.d.). This compound. Available from: [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Available from: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (2025). Salt Formation to Improve Drug Solubility. Available from: [Link]

  • Lee, J. Y., Kim, J. S., & Kim, M. S. (2020). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 25(23), 5576. Available from: [Link]

  • Mohamed, S. K., Vangala, V. R., & Mondal, B. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 205. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Available from: [Link]

  • Kiani, M., Halladj, R., & Askari, S. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2-Butoxyethanol. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorvos. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Malathion. Available from: [Link]

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Technical Support Center: Mitigating Phytotoxicity of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,6-dichloro-3-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing phytotoxicity during experimental application. We will explore the mechanistic underpinnings of this compound's activity and provide actionable protocols to enhance crop selectivity and experimental success.

Section 1: Understanding the Mechanism of Phytotoxicity

A foundational understanding of why phytotoxicity occurs is critical to mitigating it. This section addresses the most common questions regarding the mode of action of this compound.

FAQ: What is the mode of action for this compound and why does it cause plant damage?

This compound is a synthetic auxin. Its chemical structure mimics the natural plant hormone indole-3-acetic acid (IAA)[1][2]. Natural auxins are powerful signaling molecules that regulate nearly every aspect of plant growth and development, including cell division, elongation, and differentiation[3].

The phytotoxicity arises because, unlike natural IAA which is carefully synthesized, transported, and degraded by the plant, synthetic auxins like this compound are highly persistent and overwhelm the plant's regulatory systems[1]. They bind to the auxin co-receptor complex (TIR1/AFB), leading to the continuous degradation of Aux/IAA transcriptional repressor proteins. This results in a constant "on" signal for auxin-responsive genes, causing rapid, uncontrolled, and disorganized growth that ultimately leads to tissue damage, nutrient depletion, and plant death.

AuxinSignaling cluster_natural Natural Auxin Regulation cluster_synthetic Synthetic Auxin Disruption IAA Natural Auxin (IAA) TIR1_AFB_N TIR1/AFB Receptor IAA->TIR1_AFB_N Binds Aux_IAA_N Aux/IAA Repressor TIR1_AFB_N->Aux_IAA_N Targets for Degradation ARF_N ARF Transcription Factor Aux_IAA_N->ARF_N Inhibits Genes_N Auxin-Responsive Genes ARF_N->Genes_N Activates Growth_N Regulated Growth Genes_N->Growth_N SA Synthetic Auxin (2,6-dichloro-3-fluoro isonicotinic acid) TIR1_AFB_S TIR1/AFB Receptor SA->TIR1_AFB_S Binds (Persistently) Aux_IAA_S Aux/IAA Repressor TIR1_AFB_S->Aux_IAA_S Constant Degradation ARF_S ARF Transcription Factor Genes_S Auxin-Responsive Genes ARF_S->Genes_S Over-activates Growth_S Uncontrolled Growth (Phytotoxicity) Genes_S->Growth_S

Caption: Disruption of auxin signaling by a synthetic mimic.
FAQ: I'm observing significant differences in phytotoxicity between my crop and weed species. Why?

This phenomenon, known as selectivity, is the goal of targeted herbicide action. The primary reasons for this differential response are:

  • Metabolic Detoxification: Tolerant plants can more rapidly metabolize, or break down, the synthetic auxin into non-toxic forms. This is the most significant factor and is often mediated by specific enzyme families within the plant's "xenome"—the collection of genes responsible for detoxifying foreign compounds[4].

  • Translocation and Sequestration: Some plants may limit the movement of the compound away from the point of application or sequester it in vacuoles, effectively preventing it from reaching its target sites in actively growing tissues.

  • Target Site Differences: Minor structural variations in the auxin receptor complex between species can influence binding affinity, though this is generally a less common mechanism for selectivity with auxinic herbicides.

FAQ: What are the classic visual symptoms of phytotoxicity from this compound?

Symptoms are characteristic of auxin overdose and typically appear in actively growing tissues first. Look for:

  • Epinasty: Drooping and downward curling of leaves and petioles.

  • Stem and Petiole Twisting: Elongated stems may appear twisted or contorted.

  • Leaf Cupping and Malformation: New leaves emerge misshapen or cupped.

  • Callus Formation: Undifferentiated tissue growth may occur on stems.

  • Stunted Growth: Overall plant growth is inhibited as resources are diverted to uncontrolled cell division in specific tissues.

Section 2: Troubleshooting and Mitigation Strategies

This section provides practical, field-proven strategies to minimize phytotoxicity to your desired crop or plant species while maintaining experimental integrity.

Guide: Optimizing Application Parameters

The simplest way to reduce phytotoxicity is to control the dose the plant receives.

  • Q: How do I determine the optimal application rate?

    • A: Conduct a dose-response study. By testing a range of concentrations, you can identify the rate that maximizes efficacy on target species while minimizing injury to your crop. Start with the lowest anticipated effective dose and increase it logarithmically across your test groups.

  • Q: Does the plant's growth stage affect phytotoxicity?

    • A: Yes, significantly. Younger, rapidly growing plants are generally more susceptible to synthetic auxins because they have more active growth points (meristems) where the hormone exerts its effects[5]. Applying the compound to more mature, established plants may reduce unintended injury.

  • Q: Can my application method influence the outcome?

    • A: Absolutely. High spray volumes can lead to runoff from leaves onto the soil, potentially causing root uptake and unintended exposure. A technique using a lower volume of a more concentrated solution can sometimes reduce phytotoxicity by minimizing this runoff effect[6]. Ensure your spray equipment produces a consistent droplet size to avoid drift onto non-target plants.

Guide: The Role of Formulation and Herbicide Safeners

Modifying the spray solution itself is a powerful and advanced method for reducing phytotoxicity.

  • Q: What is a herbicide safener and how can it help?

    • A: Herbicide safeners are chemical agents that are applied with a herbicide to selectively protect the crop from injury without reducing the herbicide's effectiveness on weeds[7][8]. They work by stimulating the crop's natural defense mechanisms, primarily by inducing the expression of detoxification enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s)[7]. These enzymes metabolize the herbicide into a non-phytotoxic form before it can cause significant damage.

  • Q: Are there specific safeners for pyridine-based compounds like this one?

    • A: Yes. Safeners in the azole carboxylate class, such as isoxadifen, have been shown to be effective in protecting crops from pyridine carboxylate herbicides[9]. While specific testing is required for this compound, this class of safeners is a logical starting point for your experiments.

SafenerMechanism cluster_workflow Cellular Response to Herbicide + Safener Entry Herbicide + Safener Enter Plant Cell Herbicide Herbicide (Active Form) Entry->Herbicide Safener Safener Entry->Safener Target Auxin Receptor Target Site Herbicide->Target Binds Detox Detoxification Enzymes (GST, P450) Herbicide->Detox Metabolized by Safener->Detox Induces/Upregulates Phyto Phytotoxicity Target->Phyto Metabolite Non-Toxic Metabolite Detox->Metabolite

Caption: General mechanism of a herbicide safener.

Section 3: Key Experimental Protocols

To implement the strategies discussed, rigorous and well-controlled experiments are necessary. The following protocols provide a framework for testing and validating methods to reduce phytotoxicity.

Protocol 1: Evaluating Safener Efficacy in a Dose-Response Assay

This protocol is designed to determine if a safener can reduce the phytotoxicity of this compound on a desired plant species.

1. Plant Preparation:

  • Grow your selected plant species (e.g., maize, wheat) under controlled greenhouse conditions until they reach the desired growth stage (e.g., 2-3 leaf stage).

  • Ensure uniform growth by selecting plants of similar size and health for the experiment.

  • Randomly assign plants to the treatment groups outlined in the table below. Use at least 4-5 replicates per treatment.

2. Treatment Preparation & Application:

  • Prepare stock solutions of this compound (the "herbicide") and the chosen safener (e.g., isoxadifen) in an appropriate solvent.

  • Create the final spray solutions by diluting the stocks in water containing a standard non-ionic surfactant (e.g., 0.25% v/v) to ensure consistent leaf wetting.

  • Apply the treatments using a calibrated laboratory track sprayer to ensure uniform coverage.

3. Experimental Design:

Treatment Group Herbicide Concentration (g ai/ha) Safener Concentration (g ai/ha) Purpose
100Untreated Control (Negative Control)
20High Rate (e.g., 100)Safener-Only Control
3Low Rate (e.g., 25)0Herbicide Phytotoxicity Baseline
4Medium Rate (e.g., 50)0Herbicide Phytotoxicity Baseline
5High Rate (e.g., 100)0Herbicide Phytotoxicity Baseline
6Low Rate (e.g., 25)Medium Rate (e.g., 50)Safener Efficacy Test
7Medium Rate (e.g., 50)Medium Rate (e.g., 50)Safener Efficacy Test
8High Rate (e.g., 100)Medium Rate (e.g., 50)Safener Efficacy Test

4. Data Collection and Analysis:

  • At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

  • At 21 DAT, harvest the above-ground biomass for each plant, dry in an oven at 60°C until a constant weight is achieved, and record the dry weight.

  • Analyze the data using ANOVA to determine if the safener significantly reduces visual injury and increases biomass compared to the herbicide-only treatments.

Protocol 2: Assay for Glutathione S-Transferase (GST) Activity

This biochemical assay validates the mechanism of the safener by measuring the activity of a key detoxification enzyme. An increase in GST activity in safener-treated plants supports the hypothesis that the safener is working as intended.

1. Sample Collection:

  • From a parallel experiment to Protocol 1, collect leaf tissue from the "Untreated Control," "Safener-Only," and relevant "Herbicide + Safener" groups at 24, 48, and 72 hours post-treatment.

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

2. Protein Extraction:

  • Grind ~200 mg of frozen leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle[10].

  • Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA).

  • Centrifuge the homogenate at ~15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble proteins, for the assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

3. Spectrophotometric Assay:

  • The assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

  • Prepare a reaction mixture in a cuvette containing:

    • Phosphate buffer (100 mM, pH 6.5)

    • Reduced glutathione (GSH) solution

    • CDNB solution

  • Initiate the reaction by adding a small volume (e.g., 20-50 µL) of your protein extract.

  • Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over 2-3 minutes.

4. Calculation and Interpretation:

  • Calculate the rate of change in absorbance per minute.

  • Use the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione) to convert this rate into enzyme activity units (e.g., µmol/min/mg protein).

  • A statistically significant increase in GST activity in the safener-treated samples compared to the untreated control provides strong evidence of a safening effect at the biochemical level.

References

  • US5484760A - Herbicide antidotes as safeners for reducing phytotoxicity resulting from synergistic interaction between herbicides and other pesticides - Google P
  • Shivalika, Sharma, G. D., Manuja, S., Sankhyan, N. K. and Pooja. (2023). Herbicide Formulations and their Importance. Vigyan Varta 6(4): 76-80. (URL: [Link])

  • US12029217B2 - Safened compositions comprising pyridine carboxylate herbicides and isoxadifen - Google P
  • Zhao, Z., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences. (URL: [Link])

  • Gorbunova, M.V., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules. (URL: [Link])

  • Figure from: Zhao, Z., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences. (URL: [Link])

  • Sánchez-Agudo, J.A., et al. (2022). Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. Polymers. (URL: [Link])

  • Rojas-Gätjens, D., et al. (2023). Herbicidal Formulations with Plant-Based Compounds to Control Amaranthus hybridus, Lolium multiflorum, and Brassica rapa Weeds. Plants. (URL: [Link])

  • US9585383B2 - Methods of reducing phytotoxicity of a pesticide - Google P
  • Edwards, R., et al. (2011). New Perspectives on the Metabolism and Detoxification of Synthetic Compounds in Plants. Request PDF. (URL: [Link])

  • Catron, B., et al. (2021). A Systematic Review of Herbicide Safener Toxicity. Environmental Health Perspectives. (URL: [Link])

  • Hu, Y., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants. (URL: [Link])

  • Casanova-Sáez, R., et al. (2021). Auxin Metabolism in Plants. Journal of Experimental Botany. (URL: [Link])

  • Morffy, N., & Strader, L.C. (2020). Auxin Activity: Past, present, and Future. Journal of Experimental Botany. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. (URL: [Link])

  • PubChem. 2,6-dichloroisonicotinic acid. (URL: [Link])

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
  • Mano, Y., & Nemoto, K. (2012). The pathway of auxin biosynthesis in plants. Journal of Experimental Botany. (URL: [Link])

  • Kumar, A., et al. (2023). Lead toxicity in plants: mechanistic insights into toxicity, physiological responses of plants and mitigation strategies. Biological Procedures Online. (URL: [Link])

  • de Carvalho, H.C., et al. (2023). Analytical methods to assess H2S in plant tissues. ScienceDirect. (URL: [Link])

  • LookChem. Cas 5398-44-7,2,6-Dichloroisonicotinic acid. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. (URL: [Link])

  • WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google P

Sources

Technical Support Center: A Guide to Improving the Yield of 2,6-dichloro-3-fluoroisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this valuable fluorinated pyridine derivative. As a crucial building block in the development of novel pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is paramount.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind experimental choices, ensuring that every step is understood and can be logically optimized.

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. While several routes can be envisioned, a common and logical pathway involves the formation of a key intermediate, 2,6-dichloro-3-fluoropyridine, followed by functionalization at the C4 position and subsequent conversion to the carboxylic acid. The diagram below outlines a plausible synthetic workflow, which forms the basis for our troubleshooting guide.

Synthetic_Workflow A 3-Amino-2,6-dichloropyridine B Benzenediazonium Intermediate A->B 1. NaNO2, HBF4 (Diazotization) C 2,6-Dichloro-3-fluoropyridine B->C 2. Heat (Balz-Schiemann) D 2,6-Dichloro-3-fluoro- 4-cyanopyridine C->D 3. C4-Cyanation (e.g., via lithiation or a suitable precursor) E 2,6-Dichloro-3-fluoro- isonicotinic Acid D->E 4. Acid Hydrolysis

Caption: A plausible synthetic route for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Part 1: The Fluorination Step (Balz-Schiemann Reaction)

The conversion of 3-amino-2,6-dichloropyridine to 2,6-dichloro-3-fluoropyridine is a critical step, often accomplished via a Balz-Schiemann or related Sandmeyer reaction.[4][5]

Question 1: My diazotization reaction appears to be failing. I'm observing gas evolution before the heating step, or my final yield is very low. What is causing this premature decomposition?

Answer: This is a classic problem related to the instability of aryl diazonium salts. The success of this step hinges on meticulous temperature control and reagent stoichiometry.

  • Causality: Diazonium salts are notoriously unstable at elevated temperatures. Their formation is an exothermic process.[6] If the temperature rises above 0-5 °C, the diazonium salt will rapidly decompose, often reacting with water to form undesired phenol byproducts and releasing nitrogen gas prematurely.[5][6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling if necessary.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the amine. This prevents localized heat spikes that can initiate decomposition.[6]

    • Check for Excess Nitrous Acid: After the addition is complete, it is crucial to confirm a slight excess of nitrous acid (HNO₂), which ensures all the primary amine has reacted. This can be tested by dipping a glass rod into the reaction mixture and touching it to starch-iodide paper; a dark blue color indicates the presence of excess HNO₂.[6] If the test is negative, a small additional amount of NaNO₂ may be required.

    • Reagent Quality: Ensure your sodium nitrite is fresh and has been stored properly. Old or improperly stored NaNO₂ can be less effective.

Question 2: The thermal decomposition of my diazonium tetrafluoroborate salt gives a poor yield of the desired 2,6-dichloro-3-fluoropyridine. How can I optimize this?

Answer: Low yields in the Balz-Schiemann decomposition step often point to incomplete reaction, side reactions, or mechanical loss of product.

  • Causality: The thermal decomposition must be controlled to favor the formation of the aryl fluoride over other decomposition pathways. The solid diazonium salt should be completely dry, as the presence of water or residual acid can lead to side reactions upon heating.

  • Troubleshooting Steps:

    • Ensure Complete Dryness: The isolated diazonium tetrafluoroborate salt must be thoroughly dried under vacuum before heating. Any moisture can lead to the formation of phenols.

    • Controlled Heating: Heat the dry salt gently and uniformly. Overheating can cause a violent decomposition and reduce the yield of the desired product. Sometimes, performing the decomposition in an inert, high-boiling solvent can provide better temperature control and improve yields.

    • Alternative Fluoride Sources: While the Balz-Schiemann reaction is standard, other fluorination methods exist. Halogen exchange (Halex) reactions on a suitable precursor using alkali metal fluorides like KF or CsF in a polar aprotic solvent (e.g., DMSO, NMP, sulfolane) can be an effective alternative.[7][8][9] These reactions often require high temperatures but can provide excellent yields for activated substrates.

Part 2: The Nitrile Hydrolysis Step

The final step, converting the 4-cyano group to a carboxylic acid, can be challenging. It's often difficult to drive the reaction to completion without causing degradation of the product.

Question 3: My hydrolysis of the 2,6-dichloro-3-fluoro-4-cyanopyridine precursor stops at the intermediate amide stage. How can I ensure complete conversion to the carboxylic acid?

Answer: This is a common issue in the hydrolysis of electron-deficient cyanopyridines. The amide intermediate can be quite stable, requiring more forcing conditions to complete the hydrolysis to the carboxylic acid.

  • Causality: The hydrolysis of a nitrile proceeds in two stages: first to the primary amide, then to the carboxylic acid.[10] The second step often has a higher activation energy and can be slower, especially on an electron-poor pyridine ring. Milder conditions may only be sufficient to form the amide.

  • Troubleshooting Steps:

    • Increase Reaction Severity: You may need to increase the temperature, reaction time, or concentration of the acid/base. For acid hydrolysis, concentrated sulfuric acid or hydrochloric acid at reflux is often required.[11]

    • Adopt a Two-Stage Protocol: A highly effective method described in the literature involves a staged approach.[11] First, the cyanopyridine is dissolved in concentrated (90-99%) sulfuric acid at a moderate temperature (70-90 °C) to efficiently produce the amide. Then, the reaction is cooled, and water is carefully metered in to dilute the sulfuric acid to 55-75%. The mixture is then heated again (70-110 °C) to complete the hydrolysis to the carboxylic acid. This method often improves both yield and purity by minimizing side reactions.[11]

Question 4: I'm observing significant byproduct formation and a dark coloration of the reaction mixture during hydrolysis, leading to a low yield of impure product. How can I prevent this?

Answer: Decomposition is a significant risk when using the harsh conditions required for hydrolysis. Minimizing reaction time and carefully controlling temperature are key.

  • Causality: High temperatures and highly acidic conditions can lead to sulfonation, decarboxylation, or other degradation pathways of the sensitive fluorinated pyridine ring, resulting in charring and the formation of impurities.

  • Troubleshooting Steps:

    • Optimize Temperature and Time: Conduct a time-course study to find the minimum time required for complete conversion at a given temperature. Avoid unnecessarily long reaction times.

    • Staged Water Addition: As mentioned previously, the patented method of staged water addition after amide formation can be very effective.[11] The controlled dilution and subsequent heating is often less destructive than a single-step, high-temperature process in highly concentrated acid.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition, especially if the reaction is run for an extended period at high temperatures.

Troubleshooting_Flowchart decision decision start Low Final Yield check_fluorination Check Fluorination Step Yield start->check_fluorination check_hydrolysis Check Hydrolysis Step Yield check_fluorination->check_hydrolysis No fluor_low Low Fluorination Yield check_fluorination->fluor_low Yes hydro_low Low Hydrolysis Yield check_hydrolysis->hydro_low Yes diazotization_issue Premature Decomposition? fluor_low->diazotization_issue diazotization_fix Control Temp (0-5°C) Slow NaNO2 Addition Check Reagent Quality diazotization_issue->diazotization_fix Yes decomp_issue Poor Balz-Schiemann Yield? diazotization_issue->decomp_issue No decomp_fix Ensure Dry Salt Controlled Heating Consider Halex Alternative decomp_issue->decomp_fix Yes incomplete_hydro Stuck at Amide? hydro_low->incomplete_hydro incomplete_hydro_fix Increase Temp/Time Use Two-Stage Protocol incomplete_hydro->incomplete_hydro_fix Yes degradation Decomposition/Byproducts? incomplete_hydro->degradation No degradation_fix Optimize Temp & Time Use Staged Water Addition degradation->degradation_fix Yes

Caption: A troubleshooting flowchart for identifying sources of low yield.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods to monitor the reaction progress and final product purity?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for monitoring the disappearance of starting material and the appearance of intermediates and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for volatile intermediates like 2,6-dichloro-3-fluoropyridine. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is indispensable for structural confirmation of the final product and key intermediates.

  • Q2: What are the most critical safety precautions to take during this synthesis?

    • A: Several steps in this synthesis involve hazardous materials.

      • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. Always handle them with care, behind a blast shield, and in small quantities.

      • Fluoride Sources: If using anhydrous HF or related reagents for fluorination, extreme caution is necessary. These are highly corrosive and toxic. The Balz-Schiemann reaction, which uses the more manageable tetrafluoroboric acid (HBF₄), is generally safer.

      • Corrosive Reagents: The synthesis uses strong acids (HBF₄, H₂SO₄) and potentially phosphorus oxychloride (POCl₃) if starting from dihydroxy precursors.[12] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Q3: How can I best purify the final this compound?

    • A: The purification strategy depends on the nature of the impurities.

      • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like NaHCO₃) to convert the acid to its water-soluble salt. The aqueous layer can then be separated, washed with fresh organic solvent to remove neutral impurities, and finally re-acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[13]

      • Recrystallization: This is a powerful technique for removing minor impurities. A suitable solvent system must be determined empirically, but solvents like ethanol/water, acetic acid, or toluene could be good starting points.

Key Experimental Protocols

The following are generalized, self-validating protocols for the key transformations discussed. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2,6-Dichloro-3-fluoropyridine (via Balz-Schiemann)
  • Diazotization:

    • In a suitable flask equipped with a stirrer and thermometer, suspend 3-amino-2,6-dichloropyridine (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄, ~48%, 2.5-3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting slurry at 0-5 °C for an additional 30-60 minutes.

    • Validation: Test for excess nitrous acid using starch-iodide paper.

    • Isolate the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold water, then cold methanol, and finally diethyl ether. Dry thoroughly under vacuum.

  • Fluorination:

    • Place the dry, solid diazonium salt in a flask equipped with a reflux condenser leading to a scrubber (to neutralize evolved BF₃ and HF).

    • Heat the solid gently and carefully until gas evolution begins. Control the heating to maintain a steady rate of decomposition.

    • Once gas evolution ceases, allow the flask to cool. The crude product can be isolated by steam distillation or solvent extraction.

    • Purify the resulting 2,6-dichloro-3-fluoropyridine by distillation or column chromatography.

    • Validation: Confirm product identity and purity using GC-MS and NMR.

Protocol 2: Hydrolysis of 2,6-Dichloro-3-fluoro-4-cyanopyridine
  • Amide Formation:

    • In a flask equipped for heating and stirring, carefully add 2,6-dichloro-3-fluoro-4-cyanopyridine (1.0 eq) to concentrated (96-98%) sulfuric acid (4-5 volumes).

    • Heat the mixture to 80-90 °C and hold for 2-4 hours, or until HPLC analysis shows complete consumption of the starting material.

    • Validation: HPLC analysis should show the disappearance of the nitrile peak and the appearance of a new peak corresponding to the amide.

    • Cool the reaction mixture to 20-30 °C.

  • Acid Formation:

    • Carefully add water (3-4 volumes) dropwise to the reaction mixture. The addition is highly exothermic; use an ice bath to maintain the temperature below 60-70 °C during the initial phase of the addition.

    • Once the water has been added, heat the diluted mixture to 90-110 °C and maintain for 4-8 hours.

    • Validation: Monitor the conversion of the amide to the carboxylic acid by HPLC.

    • Cool the reaction mixture and quench by pouring it carefully onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Summary of Reaction Parameters

StepKey ReagentsSolvent(s)TemperatureTypical Yield (Analogous Reactions)Key Optimization Points
Diazotization NaNO₂, HBF₄Water0-5 °C>90% (salt precipitation)Strict temperature control, slow addition.
Fluorination Aryl Diazonium Salt(Neat or high-boiling solvent)100-150 °C40-70%Anhydrous conditions, controlled heating.
Hydrolysis H₂SO₄, H₂OH₂SO₄/Water80-110 °C80-95%[11]Staged water addition, temperature control.

References

  • 2,6-Dichloro-3-fluoropyridine Synthesis Analysis.
  • Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,6-Dichloronicotinic acid synthesis. ChemicalBook.
  • 2,6-Dichloro-3-fluoropyridine synthesis. ChemicalBook.
  • Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid.Symposium 2012.
  • Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride. Google Patents (US4542221A).
  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents (CN101648904B).
  • Exploring 2,6-Dichloro-3-Fluoropyridine: Properties and Applications.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate.
  • Process for the preparation of fluorinated pyridines. European Patent Office (EP 0192287 A2).
  • An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Derivative. Benchchem.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Roe, A., & Seligman, R. B. THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS.The Journal of Organic Chemistry, ACS Publications.
  • 2,6-Dichloronicotinic acid. Chem-Impex.
  • Method for synthesizing fluoroisonicotinic acid derivative. Google Patents (CN110818629A).
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents (US5204478A).
  • Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents (WO2000006547A1).
  • Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. ResearchGate.
  • Sandmeyer reaction. Wikipedia.
  • Finger, G. C., et al. Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines.The Journal of Organic Chemistry, ACS Publications.
  • 2,6-Dichloroisonicotinic acid synthesis. ChemicalBook.
  • Sandmeyer Reaction. GeeksforGeeks.
  • 2,6-Dichloro-5-fluoronicotinamide synthesis. ChemicalBook.
  • 2,6-Dichloronicotinic Acid丨CAS 38496-18-3. LEAPChem.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. Benchchem.
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-crystalline 2,6-dichloro-5-fluoro-nicotinic acid. Google Patents (US6441182B1).
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents (US5756750A).
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central (PMC).

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Separation of 2,6-Dichloro-3-fluoroisonicotinic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support hub for resolving one of the more challenging separations in pharmaceutical and agrochemical synthesis: isolating 2,6-dichloro-3-fluoroisonicotinic acid from its closely related positional isomers. The subtle structural similarities between these compounds demand a nuanced and systematic approach to achieve high-purity material.

This guide is designed for researchers, process chemists, and analytical scientists. It provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Method Selection Guide: Choosing Your Separation Strategy

The optimal separation technique depends on your specific objectives, such as the required purity, the scale of the separation (analytical vs. preparative), and the available instrumentation. This decision tree outlines a logical approach to selecting the best method.

MethodSelection start What is your primary goal? purity_assessment Analytical Purity Check & Impurity Profiling start->purity_assessment  Analysis   bulk_purification Bulk Preparative Purification (>1g) start->bulk_purification  Purification   hplc High-Performance Liquid Chromatography (HPLC) purity_assessment->hplc crystallization Fractional Crystallization bulk_purification->crystallization High isomer load? (>5-10%) prep_hplc Preparative HPLC bulk_purification->prep_hplc Low isomer load? (<5%) crystallization->prep_hplc Polishing Step (for >99.5% purity)

Fig 1. Decision tree for selecting a separation method.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound and why are they so difficult to separate?

The primary isomeric impurity encountered during synthesis is often the 2,6-dichloro-5-fluoroisonicotinic acid . Other possibilities include positional isomers of the chlorine atoms.

The Separation Challenge: These isomers have identical molecular weights and very similar physicochemical properties. The separation relies on exploiting subtle differences in:

  • Dipole Moment: The position of the highly electronegative fluorine atom relative to the chlorine atoms and the nitrogen atom in the pyridine ring creates a unique molecular dipole.

  • Hydrophobicity (LogP): While the overall hydrophobicity is similar, the fluorine's position can slightly alter the molecule's interaction with non-polar stationary phases.

  • pKa: The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are influenced by the electronic effects of the attached halogens. These differences, though small, can be leveraged by controlling the mobile phase pH in HPLC.

CompoundStructureKey Differentiating Feature
This compound (Target) Fluorine is adjacent to the carboxylic acid group, exerting a strong electron-withdrawing inductive effect.
2,6-dichloro-5-fluoroisonicotinic acid (Isomer) Fluorine is adjacent to the pyridine nitrogen, influencing its basicity more directly.
Q2: I'm seeing severe peak tailing for all my peaks in HPLC. What is the cause?

Peak tailing for these acidic compounds is a classic problem. It is most often caused by secondary interactions between the carboxylic acid group of your analyte and active sites on the HPLC column's stationary phase.[1][2]

  • Cause: Ionized residual silanol groups (Si-O⁻) on the silica backbone of the column can interact strongly with the protonated carboxylic acid (a hydrogen bond donor), causing a portion of the analyte molecules to lag behind the main peak.[1]

  • Solution: Suppress the ionization of the silanol groups. This is achieved by adding a small amount of a strong acid, like 0.05-0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid , to your mobile phase.[3][4] The excess protons (H⁺) in the mobile phase will protonate the silanols (Si-OH), effectively neutralizing them and minimizing these unwanted secondary interactions.[5]

Q3: What is the best starting point for developing an HPLC method?

For halogenated aromatic isomers, a Pentafluorophenyl (PFP) stationary phase is the recommended starting point.[6][7] While a standard C18 column relies almost exclusively on hydrophobic interactions, a PFP column offers multiple, alternative separation mechanisms that are crucial for resolving isomers.[8]

  • Why PFP? The electron-deficient ring of the PFP phase provides several interaction mechanisms:

    • π-π interactions: Essential for aromatic compounds.[8][9]

    • Dipole-dipole interactions: Exploits the differences in molecular dipole moments caused by the halogen positions.[8]

    • Hydrogen bonding: Can interact with the carboxylic acid and pyridine nitrogen.[8]

    • Hydrophobic interactions: Similar to a standard C18 phase.

This multi-modal interaction capability makes PFP columns extremely discerning for halogenated and positional isomers.[6][7][8]

Troubleshooting Guide 1: HPLC Method Development & Optimization

This guide provides a systematic workflow for developing a robust HPLC method for the analytical separation of this compound and its isomers.

HPLC_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_trouble Phase 3: Troubleshooting A Select PFP Column (e.g., 100 x 4.6 mm, 2.7 µm) B Prepare Mobile Phases: A: 0.1% H3PO4 in H2O B: Acetonitrile A->B C Prepare Sample: ~0.5 mg/mL in 50:50 ACN/H2O B->C D Run Initial Gradient 5% to 95% B over 15 min C->D E Assess Resolution (Rs) Is Rs > 1.5? D->E F Optimize Gradient Slope Shallow gradient around elution %B E->F No H Final Method: Isocratic or Optimized Gradient E->H Yes G Evaluate Organic Modifier (Methanol vs. Acetonitrile) F->G G->E I Poor Peak Shape? H->I J Drifting Retention Times? H->J K Check Mobile Phase pH Ensure acid modifier is present I->K L Thermostat Column (e.g., 40 °C) Ensure mobile phase is fresh J->L

Fig 2. Workflow for HPLC method development.
Step-by-Step HPLC Protocol
1. Initial Conditions & Setup
  • Column: Pentafluorophenyl (PFP), e.g., 100 x 4.6 mm, 2.7 µm particle size.

    • Rationale: Provides multiple interaction modes (π-π, dipole, hydrogen bonding) essential for resolving closely related halogenated isomers.[6][8][10] A study on halogenated pharmaceuticals found a PFP column with an acetonitrile/methanol-based aqueous eluent containing phosphoric acid gave excellent separation for all tested samples.[3][4]

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) or Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Rationale: The acid modifier is critical to protonate residual silanols on the column, preventing peak tailing.[5] The pH should be at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form.

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: ACN often provides different selectivity compared to methanol for aromatic compounds and is a good starting point.[7]

  • Temperature: 35-40 °C.

    • Rationale: Elevated temperature lowers mobile phase viscosity (reducing backpressure) and can improve peak efficiency. It is crucial to thermostat the column for reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 5 µL.

2. Method Development & Optimization
  • Scouting Gradient: Run a fast linear gradient from 5% to 95% ACN over 15 minutes. This will establish the approximate elution conditions for the main peak and any isomers.

  • Analyze the Results:

    • If isomers are baseline resolved (Resolution (Rs) > 1.5), you can convert the method to an isocratic one for simplicity and speed.

    • If resolution is poor (Rs < 1.5), focus the gradient around the elution time. For example, if the peaks elute at 40% ACN, try a shallow gradient from 30% to 50% ACN over 20 minutes.

  • Change the Organic Modifier: If optimizing the gradient with ACN fails to provide sufficient resolution, switch Mobile Phase B to Methanol. Methanol has different solvent properties and can alter the selectivity (the relative spacing of the peaks) dramatically, sometimes resolving previously co-eluting compounds.[7]

  • Finalize the Method: Once adequate separation is achieved, lock the conditions. Ensure the method includes a high-organic wash at the end of the run to elute any strongly retained impurities and a re-equilibration step to prepare the column for the next injection.

Troubleshooting Guide 2: Purification by Fractional Crystallization

For preparative scale (>1g), fractional crystallization is a powerful, economical, and scalable technique for separating isomers, provided there is a significant difference in their solubility in a given solvent system.[11] The process relies on the principle that as a solution is cooled, the less soluble compound (ideally the target compound in high purity) will crystallize out first, leaving the more soluble impurities enriched in the mother liquor.[12]

Step-by-Step Crystallization Protocol
1. Solvent Screening

The goal is to find a solvent or solvent system where the target compound has moderate solubility at high temperatures and low solubility at low temperatures, while the isomeric impurity remains more soluble upon cooling.

  • Procedure:

    • Place ~50 mg of your impure material into several different test tubes.

    • Add a small volume (e.g., 0.5 mL) of a test solvent (e.g., Toluene, Ethyl Acetate, Acetonitrile, Ethanol/Water mixtures).

    • Heat the mixture to just below the solvent's boiling point until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C).

    • Observe the quantity and quality of the crystals formed.

  • Ideal Solvent: An ideal solvent will result in the formation of well-defined crystals with a significant yield upon cooling, while the "mother liquor" (the remaining solution) will show an enrichment of the undesired isomer when analyzed by HPLC.

Solvent ClassExampleRationale
Aromatic Hydrocarbons TolueneCan interact via π-stacking; often good for aromatic acids.
Esters Ethyl AcetateMedium polarity, good general-purpose solvent.
Alcohols / Water Isopropanol, Ethanol/H₂OCan form hydrogen bonds; solubility can be finely tuned by adjusting the water content.
Ketones AcetoneHigh polarity, good for dissolving polar compounds.
2. The Crystallization Process
  • Dissolution: In a flask equipped with a condenser, dissolve the impure acid in the minimum amount of the chosen hot solvent. Complete dissolution is key.

  • Slow Cooling: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities in the crystal lattice. Insulation (e.g., wrapping the flask in glass wool) can promote the growth of larger, purer crystals.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator or ice bath for several hours (or overnight) to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of ice-cold fresh solvent to remove any adhering mother liquor.

  • Analysis: Dry the crystals. Analyze both the purified solid and a sample of the mother liquor by the HPLC method developed in Guide 1. A successful purification will show a high purity for the solid and an enrichment of the isomer in the mother liquor. This process can be repeated for higher purity if necessary.[13][14]

References
  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note. [Link]

  • uHPLCs. (2024). PFP Column You Must Know. [Link]

  • Phenomenex. Luna PFP(2) HPLC Columns. [Link]

  • Long, W. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YMC. Poor peak shape. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Analytical Chemistry, 85(24), 11966–11974. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Google Patents.
  • Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Krishna, R. (2025). Separating Mixtures by Exploiting Molecular Packing Effects in Fractional Crystallization. YouTube. [Link]

Sources

handling and safety precautions for 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2,6-dichloro-3-fluoroisonicotinic acid (CAS 149468-00-8). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the safe handling and effective use of this versatile building block. My aim is to combine established safety protocols with field-proven insights to help you navigate the challenges you might encounter during your experiments.

Section 1: Critical Safety & Handling Protocols

Proper handling of any chemical reagent is the foundation of successful and safe research. This compound is a halogenated pyridine derivative and requires careful handling to avoid exposure and ensure the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

Question: What are the primary hazards of this compound and what is the mandatory PPE?

Answer: this compound is classified as an irritant and is harmful if swallowed. The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[3]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

Protection TypeEquipment SpecificationPurpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended for splash risks.Required at all times to protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect for tears or cracks before use.Required for all handling to protect skin from direct contact. For prolonged use, heavy-duty gloves are recommended.
Body Protection Flame-resistant lab coat. A chemical-resistant apron may be necessary for high-volume applications.Required for all handling to provide a barrier against chemical splashes and spills.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if not handled in a fume hood or if there is a risk of inhaling dust.Use in a well-ventilated area, preferably a chemical fume hood, is the primary engineering control. A respirator provides an additional layer of protection against inhalation.
Foot Protection Closed-toe shoes.Required in all laboratory settings to protect against spills and falling objects.
First Aid Measures: An Emergency Response Workflow

Question: What are the immediate first aid steps for exposure to this compound?

Answer: In any case of exposure, it is crucial to act quickly and seek medical attention. The following workflow outlines the immediate steps to take.

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation: - Move to fresh air. - If not breathing, give artificial respiration. - Keep comfortable for breathing. start->inhalation Inhalation skin Skin Contact: - Remove contaminated clothing immediately. - Wash skin with plenty of soap and water for at least 15 minutes. start->skin Skin eye Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing for at least 15 minutes. start->eye Eyes ingestion Ingestion: - DO NOT induce vomiting. - Rinse mouth. - Call a physician or poison control center immediately. start->ingestion Ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

First aid workflow for exposure incidents.
Storage, Spill, and Disposal Procedures

Question: How should I properly store, handle spills of, and dispose of this compound?

Answer:

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from strong oxidizing agents.[4][6][5]

  • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[7]

Spill Cleanup: For a minor spill of the solid material:

  • Evacuate and Ventilate: Alert others in the immediate area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the dust from becoming airborne. Do not use a dry brush.

  • Collect the Material: Carefully sweep the material into a suitable, labeled container for hazardous waste.

  • Clean the Area: Decontaminate the spill area with a damp cloth or paper towel, then wash with soap and water.

  • Dispose of Waste: All contaminated materials should be placed in a sealed, labeled container for disposal as chemical waste.

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[5]

  • Do not dispose of it with household garbage or allow it to enter the sewage system.

  • All disposal practices must be in accordance with local, state, and federal regulations.

Section 2: Experimental Troubleshooting and FAQs

This section addresses common issues encountered during reactions with this compound, providing insights into the causality of these problems and offering practical solutions.

Amide Coupling and Esterification Reactions

Question: I am attempting an amide coupling reaction with this compound and a primary amine, but I am getting low yields and multiple side products. What could be the cause?

Answer: This is a common challenge due to the steric hindrance around the carboxylic acid group and the electronic properties of the pyridine ring. Here are the likely causes and troubleshooting steps:

  • Causality - Steric Hindrance and Reduced Reactivity: The two chlorine atoms flanking the carboxylic acid create significant steric bulk, making it difficult for the amine to approach the activated acid. The electron-withdrawing nature of the halogens and the pyridine nitrogen can also influence the reactivity of the carboxylic acid.

  • Troubleshooting Strategies:

    • Choice of Coupling Reagent: Standard carbodiimide reagents like EDC or DCC may be inefficient. Consider using more powerful uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can overcome steric hindrance.[8]

    • Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. Use 2-3 equivalents to neutralize the acid and any acidic byproducts of the coupling reaction without competing with your nucleophile.

    • Reaction Conditions:

      • Solvent: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

      • Temperature: While many couplings are run at room temperature, you may need to gently heat the reaction (e.g., to 40-50 °C) to drive it to completion. Monitor for potential side reactions at higher temperatures.

    • Side Product - N-Acylurea Formation: If using a carbodiimide reagent, a common side product is the N-acylurea, which is formed when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. Adding an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, minimizing this side reaction.

Question: During esterification of this compound, I am observing hydrolysis of the chloro substituents. How can I prevent this?

Answer: Hydrolysis of the chloro groups on the pyridine ring is a known side reaction for chloropyridines, especially under harsh conditions.[6]

  • Causality - Nucleophilic Aromatic Substitution (SNAr): The chloro groups at the 2 and 6 positions are susceptible to nucleophilic attack, particularly by water or hydroxide, especially at elevated temperatures or under strongly basic or acidic conditions. The electron-withdrawing nature of the pyridine nitrogen activates these positions for SNAr.

  • Troubleshooting Strategies:

    • Fischer Esterification (Acid-Catalyzed): If using a traditional Fischer esterification with an alcohol and a strong acid catalyst (like H₂SO₄), use anhydrous conditions. Ensure your alcohol and solvent are dry and consider adding a dehydrating agent. However, be aware that prolonged heating can still lead to hydrolysis.

    • Milder Activation Methods:

      • Acyl Chloride Formation: A more reliable method is to first convert the carboxylic acid to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically high-yielding and the subsequent reaction of the acyl chloride with the alcohol is rapid and can be performed at low temperatures, minimizing side reactions.

      • DCC/DMAP Catalysis: For acid-sensitive alcohols, using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) under anhydrous conditions is a very effective and mild method for esterification.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am trying to perform a nucleophilic aromatic substitution on one of the chloro groups. How can I control the regioselectivity, and what are the common challenges?

Answer: The two chlorine atoms at the 2 and 6 positions are electronically similar, making regioselective substitution challenging. The fluorine atom at the 3-position also influences the reactivity.

  • Causality - Electronic Effects: The pyridine nitrogen strongly activates the 2 and 6 positions towards nucleophilic attack. The fluorine at the 3-position is also electron-withdrawing and will have a smaller activating effect on the 2-position and a deactivating effect on the 4-position (which is irrelevant here). The relative reactivity of the 2- and 6-positions will depend on the specific nucleophile and reaction conditions.

  • Troubleshooting and Optimization:

    • Controlling Stoichiometry: Use of approximately one equivalent of the nucleophile may lead to a mixture of mono-substituted products (at C2 and C6) and the di-substituted product. Achieving high selectivity for mono-substitution is often difficult.

    • Temperature Control: SNAr reactions are often temperature-sensitive. Starting at a lower temperature (e.g., 0 °C or room temperature) and slowly warming the reaction can sometimes favor one isomer over the other.

    • Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity. For amine nucleophiles, using a carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (like DMF or DMSO) is a common starting point.

    • Purification Challenges: Expect to form a mixture of products. Careful purification by column chromatography or recrystallization will likely be necessary to isolate the desired isomer. It is advisable to run a small-scale test reaction and analyze the product ratio by LC-MS or NMR to guide your optimization.

SNAr_Pathway cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_products Potential Products start 2,6-dichloro-3-fluoro isonicotinic acid nucleophile Nucleophile (e.g., R-NH2) + Base product_mix Mixture of Products nucleophile->product_mix mono_sub_c2 Mono-substitution at C2 product_mix->mono_sub_c2 mono_sub_c6 Mono-substitution at C6 product_mix->mono_sub_c6 di_sub Di-substitution product_mix->di_sub no_reaction Starting Material product_mix->no_reaction

Potential outcomes of SNAr reactions.
General Experimental Issues

Question: I am observing potential decarboxylation of my compound under my reaction conditions. Is this a known issue?

Answer: While not extensively reported for this specific molecule, decarboxylation of pyridinecarboxylic acids can occur, particularly at high temperatures.

  • Causality - Thermal Instability: Pyridinecarboxylic acids can lose CO₂ upon heating, especially in the presence of certain catalysts or under harsh pH conditions. The stability of isonicotinic acids to decarboxylation can vary.

  • Troubleshooting Strategies:

    • Lower Reaction Temperatures: If you suspect decarboxylation, try to run your reaction at a lower temperature for a longer period.

    • pH Control: Avoid strongly acidic or basic conditions at high temperatures if possible, as these can sometimes facilitate decarboxylation.

    • Analytical Monitoring: Use techniques like LC-MS to monitor your reaction for the appearance of the decarboxylated byproduct (2,6-dichloro-3-fluoropyridine). This will help you confirm if decarboxylation is occurring and under what conditions.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, December 25). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]

  • Dunn, P. J., et al. (2010). The importance of green chemistry in process research and development. Green Chemistry, 12(9), 1542-1550.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

troubleshooting inconsistent results with 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dichloro-3-fluoroisonicotinic acid (CAS: 149468-00-8). This guide is designed for researchers, chemists, and drug development professionals to address and troubleshoot common inconsistencies encountered during its use. As a key building block in modern synthetic chemistry, particularly for novel pharmaceuticals and agrochemicals, achieving reproducible results is paramount.[1] This document provides field-proven insights and validated protocols to help you navigate experimental challenges and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the handling, storage, and properties of this compound.

Q1: How should I properly store and handle this reagent for maximum stability?

A: Proper storage is critical to ensure reagent integrity. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] For long-term stability and to prevent potential degradation from atmospheric moisture, especially in humid environments, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended. Always handle the material in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it can cause skin and eye irritation.[4][5]

Q2: What are the typical purity specifications, and how can I independently verify the quality of a new batch?

A: Commercial batches of this compound typically have a purity of ≥97%.[6] However, batch-to-batch verification is a crucial step for ensuring experimental consistency. The most reliable methods for verification are:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and detects non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the molecular structure and can reveal the presence of structurally similar impurities or residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

Q3: What are the recommended solvents for this compound in a reaction?

A: this compound exhibits poor solubility in water and non-polar solvents.[8] For synthetic transformations, especially coupling reactions, polar aprotic solvents are preferred. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

The choice of solvent should be guided by the specific reaction conditions and the solubility of other reagents. Always use anhydrous solvents for moisture-sensitive reactions, such as those involving acid activation.

Q4: Can I expect this compound to be stable in solution?

A: The carboxylic acid itself is reasonably stable in the aprotic solvents listed above for the duration of a typical experiment. However, long-term storage in solution is not recommended, as degradation can occur, particularly in protic solvents or in the presence of contaminants. Furthermore, if the carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester, its stability in solution is significantly reduced, and it becomes highly susceptible to hydrolysis.[9] It is best practice to use solutions of activated forms immediately after preparation.

Section 2: Comprehensive Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect framework, providing logical steps to diagnose and resolve issues.

Problem Area A: Inconsistent Reaction Yields or Complete Failure

Symptom: You are performing an amide or ester coupling reaction and observe low, variable, or zero product yield.

Causality Analysis: The carboxylic acid group of this compound is not sufficiently reactive to directly couple with most amines or alcohols. It requires activation to form a more electrophilic intermediate. Failures in this activation step or subsequent coupling are the most common cause of low yields.

Troubleshooting Workflow for Low Yields

G start Low or No Product Yield Observed check_activation Was the Carboxylic Acid Activated? start->check_activation sub_no No: Activation is Required check_activation->sub_no No sub_yes Yes: Investigate Coupling Step check_activation->sub_yes Yes protocol_activation Implement In-Situ Activation (e.g., SOCl₂, Oxalyl Chloride) or use a Coupling Agent (e.g., HATU, EDC) sub_no->protocol_activation check_reagents Are Coupling Reagents and Base Fresh & Anhydrous? sub_yes->check_reagents sub_reagents_no Use Fresh/Anhydrous Reagents check_reagents->sub_reagents_no No sub_reagents_yes Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->sub_reagents_yes Yes

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Potential Cause 1: Inadequate Carboxylic Acid Activation

  • Expert Insight: Direct conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust activation method. However, this intermediate is highly moisture-sensitive. An alternative, and often more convenient, method is the use of peptide coupling agents.

  • Solution:

    • Acid Chloride Formation: If your downstream steps are compatible, consider converting the acid to the acid chloride in situ. A typical procedure involves reacting the acid with an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM, often with a catalytic amount of DMF.

    • Use Modern Coupling Agents: Employ a carbodiimide (e.g., EDC) or a uronium-based coupling agent (e.g., HATU, HBTU). Uronium reagents are often more efficient and lead to fewer side products.[9] Always include an additive like HOBt or Oxyma when using EDC to improve efficiency and suppress side reactions.[9]

Potential Cause 2: Suboptimal Reaction Conditions

  • Expert Insight: The efficiency of coupling reactions is highly dependent on the choice of base, solvent, and temperature. The base must be non-nucleophilic to avoid reacting with the activated acid.

  • Solution:

    • Base Selection: Use a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least 2-3 equivalents are used to neutralize both the acid formed from the coupling agent and any acid present in the amine salt.

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine relative to the carboxylic acid.

    • Temperature Control: Start the reaction at 0°C during the activation and addition of the amine, then allow it to warm to room temperature. This minimizes potential side reactions of the highly reactive intermediate.

Coupling Agent Typical Additive Base Key Advantages
EDC (Carbodiimide)HOBt, Oxyma PureDIPEA, TEACost-effective; water-soluble byproducts.
HATU (Uronium)None neededDIPEA, CollidineHigh efficiency, fast reaction times, low racemization.
HBTU (Uronium)None neededDIPEA, TEAVery effective, but can be less potent than HATU for hindered substrates.
Problem Area B: Purity Issues and Side Product Formation

Symptom: Your final product or reaction mixture shows unexpected peaks in HPLC, LC-MS, or NMR analysis.

Causality Analysis: Impurities can originate from the starting material itself or be generated during the reaction through degradation or side reactions. The synthesis of polychlorinated pyridines can sometimes result in the formation of isomers or compounds with different degrees of halogenation.[10][11]

Troubleshooting Purity Issues

G start Unexpected Peaks in Analytical Data (HPLC, NMR) check_sm Analyze Starting Material (SM) Purity via HPLC/NMR start->check_sm impurity_present Is the impurity present in the SM? check_sm->impurity_present sm_impure SM is Impure. Purify SM via Recrystallization or Chromatography. impurity_present->sm_impure Yes sm_pure SM is Pure. Impurity is reaction-derived. impurity_present->sm_pure No analyze_side_product Characterize Side Product (MS, NMR). Hypothesize formation pathway. sm_pure->analyze_side_product optimize Optimize Reaction Conditions to Minimize Side Reaction (Lower Temp, Change Reagents). analyze_side_product->optimize

Caption: Decision tree for diagnosing the source of product impurities.

Potential Cause 1: Starting Material Impurities

  • Expert Insight: The synthesis of this compound can be complex, and precursors or related byproducts may carry through. For instance, processes for similar molecules sometimes yield trichlorinated byproducts or incompletely hydrolyzed intermediates.[10][11]

  • Solution:

    • Validate Starting Material: Never assume 100% purity. Run a baseline HPLC and NMR on your starting material before use.

    • Purification: If significant impurities are found, consider purifying the acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) before use.

Potential Cause 2: Reaction-Generated Side Products

  • Expert Insight: Over-activation, excessive heat, or the use of nucleophilic bases/solvents can lead to unwanted side reactions. For example, in the presence of excess base and at elevated temperatures, dimerization or other self-condensation reactions can occur with highly activated intermediates.

  • Solution:

    • Control Temperature: Maintain the recommended temperature profile (0°C to RT). Avoid heating the reaction unless specifically required and validated.

    • Reagent Stoichiometry: Use only a slight excess of coupling agents and bases. Gross excesses can promote side reactions.

    • Purification: If side products are unavoidable, purify the final compound using flash column chromatography or preparative HPLC.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common procedures involving this compound.

Protocol 1: Standard HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (as HCl salt or free base) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0°C using an ice bath.

  • Add HATU (1.1 eq) to the solution, followed by the slow, dropwise addition of DIPEA (3.0 eq). Ensure the internal temperature remains below 5°C during addition.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization as needed.

Reaction Pathway for Amide Formation

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Isonicotinic Acid Derivative) ActiveEster R-CO-OAt (Activated OAt-Ester) Acid->ActiveEster  [1] HATU HATU + DIPEA Amine R'-NH₂ (Amine) Amide R-CONH-R' (Final Amide Product) Amine->Amide  [2]

Caption: Simplified pathway showing acid activation and subsequent amide coupling.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a general guideline for assessing the purity of the starting material or final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile/Water.

Section 4: References

  • CPAchem. (2022). Safety data sheet. Retrieved from [Link]

  • Various. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from

  • Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid. Retrieved from

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Retrieved from

  • LabNovaix. (n.d.). 2,6-Dichloro-5-fluoronicotinic Acid, 5G – D2610-5G. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Golden Pharma Co.,Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid. Retrieved from [Link]

  • Global Pet Foods NL. (n.d.). 149468-00-8 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

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  • Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2,6-dichloro-3-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Travkin, V. M., et al. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Retrieved from [Link]

  • Travkin, V. M., et al. (2000). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2,6-Dichloroisonicotinic Acid and Salicylic Acid as Plant Activators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, the quest for effective and reliable plant activators is paramount. These compounds, by triggering the plant's innate defense mechanisms, offer a promising alternative to conventional pesticides. This guide provides an in-depth, objective comparison of two prominent plant activators: the endogenous plant hormone, salicylic acid (SA), and its potent synthetic analog, 2,6-dichloroisonicotinic acid (INA).

Introduction to Systemic Acquired Resistance (SAR)

At the heart of this comparison lies the concept of Systemic Acquired Resistance (SAR), a "whole-plant" defense response that provides long-lasting, broad-spectrum protection against a variety of pathogens, including viruses, bacteria, and fungi.[1][2] SAR is analogous to the innate immune system in animals and is a key mechanism for plant survival.[1] The activation of SAR is characterized by the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes, such as PR-1.[3]

The Central Role of Salicylic Acid (SA)

Salicylic acid, a phenolic phytohormone, is a central signaling molecule in the SAR pathway.[3] Upon pathogen recognition, plants synthesize and accumulate SA, which then initiates a signaling cascade leading to the activation of defense responses.[3] Exogenous application of SA can also induce SAR, making it a foundational tool for both research and practical application in agriculture.[3]

2,6-Dichloroisonicotinic Acid (INA): A Synthetic Analog

2,6-Dichloroisonicotinic acid (INA) is a synthetic compound that has been extensively studied for its ability to induce SAR.[1][4] As a functional analog of SA, INA is a valuable tool for dissecting the SA signaling pathway.[4] A key distinction is that INA acts downstream of SA biosynthesis, meaning it can induce SAR even in plants that are unable to accumulate SA.[5]

Mechanism of Action: A Shared Pathway with Nuances

Both SA and INA are potent inducers of plant defense responses, and evidence suggests they share a common mechanism of action.[4] One of the key steps in their signaling pathway is the inhibition of two crucial enzymes responsible for scavenging reactive oxygen species (ROS): catalase and ascorbate peroxidase.[4][6] The inhibition of these enzymes leads to a controlled increase in intracellular ROS levels, which then act as secondary messengers to activate defense-related gene expression, including the hallmark PR-1 gene.[4]

While the core mechanism appears similar, the synthetic nature of INA and its position in the signaling cascade introduce important differences in their overall performance and potential side effects.

Signaling Pathway Overview

The signaling pathways for both SA and INA converge on the activation of the master regulator NPR1 (NONEXPRESSOR OF PR GENES 1), which, upon activation, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense genes.[3]

G cluster_SA Salicylic Acid (SA) Pathway cluster_INA 2,6-Dichloroisonicotinic Acid (INA) Pathway Pathogen Pathogen Recognition SA_biosynthesis SA Biosynthesis Pathogen->SA_biosynthesis SA_accumulation SA Accumulation SA_biosynthesis->SA_accumulation NPR1_activation_SA NPR1 Activation SA_accumulation->NPR1_activation_SA Defense_genes_SA Defense Gene Expression (e.g., PR-1) NPR1_activation_SA->Defense_genes_SA NPR1_activation_INA NPR1 Activation INA_application INA Application INA_application->NPR1_activation_INA Defense_genes_INA Defense Gene Expression (e.g., PR-1) NPR1_activation_INA->Defense_genes_INA

Caption: Simplified signaling pathways for SA and INA.

Experimental Showdown: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following tables summarize key performance indicators for INA and SA based on available research. It is important to note that the efficacy of these compounds can vary depending on the plant species, pathogen, environmental conditions, and application method.

Table 1: Comparative Efficacy Against Pathogens

Feature2,6-Dichloroisonicotinic Acid (INA)Salicylic Acid (SA)
Pathogen Spectrum Broad-spectrum, effective against various viruses, bacteria, and fungi.[4][5]Broad-spectrum, effective against various viruses, bacteria, and fungi.[3][7]
Reported Efficacy Highly potent, often more so than SA at lower concentrations.[4]Effective, but can require higher concentrations for similar efficacy to INA.[1]
Examples of Controlled Pathogens Tobacco Mosaic Virus (TMV), Pseudomonas syringae, Peronospora tabacina, Phytophthora parasitica.[5]Tobacco Mosaic Virus (TMV), Fusarium oxysporum, various bacterial and fungal pathogens.[1][7]

Table 2: Application and Phytotoxicity

Feature2,6-Dichloroisonicotinic Acid (INA)Salicylic Acid (SA)
Effective Concentration Range Typically in the micromolar range (e.g., 20 µM).[3]Generally in the millimolar range (e.g., 0.5 mM to 1 mM).[8][9]
Phytotoxicity Can be phytotoxic at higher concentrations, leading to leaf yellowing, stunting, and reduced seed set.[10]Generally less phytotoxic than INA, but high concentrations can inhibit growth.[9][10]
Optimal Application Method Foliar spray or soil drench.Foliar spray, soil drench, or seed treatment.[9][11]
Persistence in Plant Relatively stable synthetic compound.Can be rapidly metabolized and conjugated by the plant.[10]

Experimental Protocol: A Guide to Comparative Efficacy Testing

To objectively evaluate the performance of INA and SA, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for a comparative analysis.

Objective: To compare the efficacy of INA and SA in inducing resistance against a model pathogen in a model plant system (e.g., Pseudomonas syringae pv. tomato DC3000 on Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana (Col-0) plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 culture

  • 2,6-Dichloroisonicotinic acid (INA) stock solution

  • Salicylic acid (SA) stock solution

  • Sterile distilled water

  • Surfactant (e.g., Silwet L-77)

  • Spectrophotometer

  • Sterile syringes without needles

  • Micropipettes and sterile tips

  • Petri dishes with appropriate growth medium (e.g., King's B)

  • Growth chambers with controlled light, temperature, and humidity

Experimental Workflow:

G start Plant Growth and Preparation treatment Treatment Application (INA, SA, Mock) start->treatment pathogen_challenge Pathogen Inoculation treatment->pathogen_challenge gene_expression Gene Expression Analysis (e.g., PR-1) treatment->gene_expression symptom_assessment Disease Symptom Assessment pathogen_challenge->symptom_assessment bacterial_quantification Quantification of Bacterial Growth pathogen_challenge->bacterial_quantification data_analysis Data Analysis and Comparison symptom_assessment->data_analysis bacterial_quantification->data_analysis gene_expression->data_analysis

Sources

A Researcher's Guide to Validating the Gene Expression Effects of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of 2,6-dichloro-3-fluoroisonicotinic acid on gene expression. We will delve into the rationale behind experimental choices, present detailed protocols for robust validation, and compare its potential effects with an established alternative, 2,4-Dichlorophenoxyacetic acid (2,4-D). Our focus is on ensuring scientific integrity through self-validating experimental systems.

Introduction to this compound and its Putative Mechanism of Action

This compound is a synthetic auxin, a class of molecules that mimic the effects of the plant hormone indole-3-acetic acid (IAA)[1]. Synthetic auxins are widely used as herbicides and research tools to study plant growth and development[1][2]. The core mechanism of auxin action involves the perception of the auxin signal by the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex[1][3]. In the presence of auxin, the TIR1/AFB receptor binds to both the auxin and a transcriptional co-repressor protein from the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) family. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes[1].

Given its structural similarity to known synthetic auxins, it is hypothesized that this compound instigates its effects on plant physiology by hijacking this signaling pathway, leading to a cascade of changes in gene expression. Validating this hypothesis requires a meticulous and multi-faceted approach to quantify these changes.

Experimental Design: A Two-Tiered Approach to Validation

To robustly validate the effects of this compound on gene expression, we propose a two-tiered approach:

  • Tier 1: Targeted Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR). This technique is highly sensitive and specific, making it the gold standard for validating the expression of a small number of target genes.[4][5] We will focus on well-established early auxin-responsive genes.

  • Tier 2: Global Transcriptome Profiling via RNA Sequencing (RNA-Seq). RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes and a broader understanding of the compound's impact.[6][7][8] This is crucial for identifying off-target effects and understanding the full spectrum of its biological activity.

For our comparative analysis, we will use 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied synthetic auxin, as a reference compound. This will allow us to contextualize the effects of this compound.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell/Tissue Treatment cluster_processing Sample Processing cluster_analysis Gene Expression Analysis cluster_validation Data Interpretation & Validation A Prepare Arabidopsis thaliana seedlings B Treat with this compound A->B C Treat with 2,4-D (Positive Control) A->C D Treat with Mock (Vehicle Control) A->D E Harvest tissue at defined time points B->E C->E D->E F Total RNA Extraction E->F G RNA Quality Control (e.g., RIN analysis) F->G H Tier 1: qRT-PCR Analysis G->H I Tier 2: RNA-Seq Library Preparation G->I L Differential Gene Expression Analysis H->L J High-Throughput Sequencing I->J K Bioinformatic Analysis J->K K->L M Pathway Enrichment Analysis L->M N Comparison of Gene Expression Profiles M->N

Caption: A generalized experimental workflow for validating the effects of a chemical compound on gene expression.

Tier 1: Targeted Gene Expression Analysis via qRT-PCR

Experimental Protocol

This protocol outlines the key steps for performing a two-step qRT-PCR experiment.[9][10][11]

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) medium for 7 days.

    • Prepare treatment solutions: 10 µM this compound, 10 µM 2,4-D, and a mock solution (vehicle control, e.g., DMSO in liquid MS).

    • Transfer seedlings to the treatment solutions and incubate for 3 hours. This time point is chosen to capture early gene expression changes.

    • Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and Quality Control:

    • Extract total RNA from ~100 mg of ground tissue using a TRIzol-based method or a commercial plant RNA extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel or using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is desirable.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[11]

    • The reaction typically includes incubating the RNA and primers at 65°C for 5 minutes, followed by the addition of reverse transcriptase and dNTPs and incubation at 42°C for 60 minutes.

    • Inactivate the reverse transcriptase by heating to 70°C for 10 minutes.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and diluted cDNA.

    • Use primers for known early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a stably expressed reference gene (e.g., ACTIN2 or UBQ10) for normalization.

    • Perform the qPCR reaction in a real-time PCR system with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.[12]

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control samples from the ΔCt of the treated samples.

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Hypothetical Comparative Data: qRT-PCR
GeneTreatmentFold Change (vs. Mock)Standard Deviation
IAA1 This compound15.2± 1.8
2,4-D12.5± 1.5
IAA5 This compound25.8± 2.3
2,4-D21.3± 2.1
GH3.3 This compound35.1± 3.1
2,4-D29.7± 2.8

Tier 2: Global Transcriptome Profiling via RNA-Seq

Experimental Protocol

This protocol provides a general workflow for an RNA-Seq experiment.[6][7][13]

  • Sample Preparation and RNA Extraction:

    • Follow the same procedure as for the qRT-PCR experiment to grow, treat, and harvest the plant material. It is highly recommended to use the same biological replicates for both qRT-PCR and RNA-Seq to ensure consistency.

  • RNA Quality Control:

    • Rigorous quality control is paramount for RNA-Seq. Use an Agilent Bioanalyzer to determine the RIN of each sample. Samples with a RIN > 8 are suitable for library preparation.

  • Library Preparation:

    • Start with 1 µg of high-quality total RNA.

    • Isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR to enrich for adapter-ligated fragments.

    • Assess the quality and quantity of the final library using a Bioanalyzer and a Qubit fluorometer.

  • Sequencing:

    • Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq) to generate 50 bp single-end or paired-end reads. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[14]

  • Bioinformatic Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

    • Read Alignment: Align the high-quality reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR or HISAT2.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treated and control samples. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like g:Profiler or DAVID to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes.

Auxin Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6-dichloro-3-fluoroisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinic acid and its derivatives represent a versatile chemical scaffold with significant applications in both agriculture and medicine.[1][2] These compounds have been explored for a wide range of biological activities, including herbicidal, antimicrobial, and antitubercular effects.[1][3][4] Within this class, 2,6-dichloro-3-fluoroisonicotinic acid serves as a crucial core structure for the development of potent herbicides and other bioactive molecules.[5][6] The strategic placement of halogen atoms on the pyridine ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We will delve into the rationale behind analog design, compare the biological performance of various derivatives with supporting data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering expert insights to guide the synthesis and optimization of novel, highly active compounds.

Core Rationale and Synthesis Strategy

The this compound scaffold is a prime candidate for analog development due to the distinct roles of its substituents. The isonicotinic acid backbone provides the fundamental framework for biological interaction. The chlorine atoms at the 2 and 6 positions create a specific steric and electronic profile, while the fluorine atom at the 3-position further modulates the electronic distribution of the pyridine ring. These features are critical for binding to target proteins and for metabolic stability.

The primary strategy for generating analogs involves modification of the carboxylic acid group at the 4-position. This allows for the exploration of a wide range of chemical space to optimize properties such as potency, selectivity, and pharmacokinetics.

General Synthesis Approach

The synthesis of this compound analogs typically begins with the activation of the carboxylic acid, followed by reaction with a suitable nucleophile. A common method involves converting the carboxylic acid to an acyl chloride, which can then be reacted with various alcohols or amines to produce a library of esters and amides, respectively.

Synthesis_Workflow Core 2,6-dichloro-3- fluoroisonicotinic acid AcylChloride Acyl Chloride Intermediate Core->AcylChloride SOCl2 or (COCl)2 Ester Ester Analog AcylChloride->Ester + R-OH Amide Amide Analog AcylChloride->Amide + R-NH2 Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH2) Amine->Amide

Caption: General synthetic workflow for creating ester and amide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituent at the C4-carboxylic acid position. Below, we analyze the impact of different functional groups on herbicidal efficacy.

Impact of Ester Modifications

Esterification of the carboxylic acid is a common strategy to enhance cell permeability and activity. The size and electronic properties of the alcohol moiety are critical determinants of efficacy.

  • Small Alkyl Esters (e.g., Methyl, Ethyl): These small, lipophilic groups generally provide good activity by improving passage through plant cuticles.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a trifluoroethyl group, can significantly enhance herbicidal activity. For example, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) has been shown to be a potent elicitor of secondary metabolite biosynthesis in plant cell cultures, suggesting enhanced biological activity compared to the parent isonicotinic acid.[7] This enhancement may be attributed to increased electrophilicity of the carbonyl carbon, promoting interaction with the target site, or to altered metabolic stability.

Impact of Amide and Hydrazide Modifications

Converting the carboxylic acid to an amide or hydrazide introduces a hydrogen bond donor, which can lead to different binding interactions with the target protein.

  • Primary and Secondary Amides: The activity of amide analogs is influenced by the steric bulk of the N-substituents. Bulky groups can lead to a decrease in activity due to steric hindrance at the binding site.

  • Hydrazones: Isonicotinic acid hydrazides and their corresponding hydrazone derivatives have shown significant biological activity in various contexts, including antimicrobial and antitubercular applications.[2][3][8][9] In the context of herbicides, the hydrazone moiety can participate in different hydrogen bonding networks, potentially leading to novel modes of action or enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Insights

A Hansch analysis can be employed to quantitatively describe the relationship between physicochemical properties and biological activity.[10] For isonicotinic acid derivatives, key parameters include:

  • Hydrophobicity (π): An optimal level of hydrophobicity is required for transport to the target site.

  • Electronic Effects (σ): The electronic properties of substituents influence the reactivity of the pyridine nitrogen and the carbonyl group, which are often essential for biological activity.[9]

  • Steric Factors (MR): Steric bulk can either enhance or diminish activity depending on the topology of the target's binding pocket.

These analyses suggest that potent activity is often favored by bulky, hydrophobic, and electron-donating groups at certain positions, though the specific requirements vary with the biological target.[10]

Comparative Performance Data

The following table summarizes the herbicidal activity of representative this compound analogs against a model broadleaf weed, Amaranthus retroflexus (redroot pigweed). Data is presented as the concentration required to inhibit growth by 50% (IC50).

Analog R Group (at C4) Structure IC50 (µM)
1 -OHCOOH150
2 -OCH3COOCH375
3 -OCH2CF3COOCH2CF325
4 -NH2CONH2110
5 -NHNH2CONHNH290

Data is hypothetical and for illustrative purposes based on established SAR principles.

These illustrative data highlight key SAR trends:

  • Esterification (Analogs 2 & 3) improves activity over the parent acid (Analog 1).

  • The electron-withdrawing trifluoroethyl group (Analog 3) provides a significant boost in potency.[7]

  • Amide and hydrazide derivatives (Analogs 4 & 5) show moderate activity, suggesting that while these modifications are tolerated, they may not be optimal for this specific target.

Experimental Protocols for Evaluation

To ensure the scientific integrity and trustworthiness of SAR studies, robust and validated experimental protocols are essential. Here, we provide a detailed methodology for assessing the herbicidal activity of novel analogs.

Greenhouse Whole-Plant Bioassay

This protocol is designed to assess the post-emergence herbicidal efficacy of test compounds under controlled greenhouse conditions.[11]

1. Plant Preparation: a. Sow seeds of a susceptible weed species (e.g., Amaranthus retroflexus) in pots filled with a standard potting mix. b. Grow the plants in a greenhouse with controlled temperature (25-30°C), humidity (60-80%), and a 16-hour photoperiod. c. Allow seedlings to reach the 2-3 true leaf stage before treatment.

2. Herbicide Application: a. Prepare stock solutions of the test analogs in a suitable solvent (e.g., acetone with a surfactant). b. Use a precision bench sprayer to apply the herbicide solutions to the plants at various doses (a log series is recommended to span a wide range of effects).[12] Include a vehicle-only control group. c. Ensure uniform spray coverage.

3. Assessment: a. Return the treated plants to the greenhouse. b. After a set period (typically 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting. c. Harvest the above-ground biomass and record the fresh or dry weight. d. Express the results as a percentage of the untreated control.

4. Data Analysis: a. Plot the dose-response data and use a suitable regression model (e.g., four-parameter logistic) to calculate the IC50 or GR50 (the dose required to cause a 50% reduction in growth).

Bioassay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment (21 days) cluster_analysis Data Analysis Seed Sow Seeds Grow Grow to 2-3 Leaf Stage Seed->Grow Spray Apply with Bench Sprayer Grow->Spray Prepare Prepare Herbicide Doses Prepare->Spray Visual Visual Injury Rating Spray->Visual Biomass Harvest & Weigh Biomass Visual->Biomass DoseResponse Plot Dose-Response Curve Biomass->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: Workflow for the greenhouse whole-plant bioassay.

Proposed Mechanism of Action

While the exact molecular target for many pyridine-based herbicides can vary, a common mechanism of action for compounds with an isonicotinic acid core involves the disruption of critical metabolic pathways. Drawing parallels from the well-studied antitubercular drug isoniazid (an isonicotinic acid hydrazide), these compounds can act as prodrugs that, once activated within the target organism, inhibit essential enzymes.[4][13][14]

For isoniazid, the active form inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.[4][8][13] In plants, it is hypothesized that this compound analogs may target enzymes involved in amino acid, lipid, or other vital biosynthetic pathways. The pyridine nitrogen and the C4-substituent are likely key interaction points with the enzyme's active site.

MoA_Pathway Prodrug Analog (Prodrug) Active_Metabolite Active Metabolite Prodrug->Active_Metabolite Bioactivation (in plant cell) Inhibition Inhibition Active_Metabolite->Inhibition Target_Enzyme Target Enzyme (e.g., in Amino Acid Synthesis) Product Essential Metabolite Block Pathway Blocked Target_Enzyme->Block Substrate Enzyme Substrate Substrate->Product Catalysis Plant_Death Plant Death Inhibition->Target_Enzyme Block->Plant_Death

Caption: Proposed mechanism of action for isonicotinic acid-based herbicides.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a compelling area of study for the development of new herbicides. Our analysis demonstrates that modifications to the C4-carboxylic acid group are a highly effective strategy for modulating biological activity. Specifically, the introduction of small, lipophilic ester groups containing electron-withdrawing moieties, such as trifluoroethyl, can lead to a substantial increase in potency.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of esters and amides to further refine the SAR and QSAR models.

  • Target Identification: Utilizing biochemical and proteomic approaches to identify the specific molecular target(s) of these compounds in plants.

  • Selectivity Profiling: Assessing the activity of promising analogs against a panel of crop and weed species to determine their selectivity and potential for agricultural use.

By combining rational design, systematic biological evaluation, and mechanistic studies, the full potential of the this compound scaffold can be realized, leading to the development of next-generation crop protection agents.

References

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  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015-07-02).
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - NIH. (2024-09-19).
  • Herbicide Testing: Resistance, Residues, and Soil Impact | Contract Laboratory. (2025-04-16).
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A Comparative Analysis of Halogenated Nicotinic versus Isonicotinic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of halogenated nicotinic and isonicotinic acids, two classes of compounds garnering significant interest in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these isomeric scaffolds and leverage them for the design of novel therapeutics.

Introduction: The Significance of Isomeric Scaffolds and Halogenation

Nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) are isomers that, despite their structural similarity, can exhibit distinct biological profiles. The position of the carboxylic acid group on the pyridine ring dictates the molecule's electronic distribution, vectoral properties, and ultimately, its interaction with biological targets.

Halogenation is a powerful tool in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of halogen atoms can influence lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This guide will explore how the interplay between the isomeric pyridine-carboxylic acid core and halogen substitution impacts the overall characteristics of these compounds.

Structural and Physicochemical Comparison

The fundamental difference between nicotinic and isonicotinic acid lies in the position of the carboxyl group. This seemingly minor change has a significant impact on the electronic properties and acidity of the molecules.

G Structural Comparison of Halogenated Nicotinic and Isonicotinic Acids cluster_nicotinic Nicotinic Acid Scaffold cluster_isonicotinic Isonicotinic Acid Scaffold N_nic N C2_nic C3_nic C4_nic C5_nic C6_nic COOH_nic COOH X_nic X N_iso N C2_iso C3_iso C4_iso C5_iso C6_iso COOH_iso COOH X_iso X

Physicochemical Properties

The acidity (pKa), lipophilicity (logP), and solubility of these compounds are critical parameters for drug development. While comprehensive, directly comparative data for a wide range of halogenated isomers is sparse, we can analyze the properties of representative examples.

CompoundStructurepKalogPSolubility
Nicotinic Acid Pyridine-3-carboxylic acid4.85[2]0.36[2]18 g/L in water[2]
Isonicotinic Acid Pyridine-4-carboxylic acid4.96[3]-5.2 g/L in water[4]
2-Chloronicotinic Acid 2-chloro-pyridine-3-carboxylic acid2.54[5]0.988[4]Sparingly soluble in water[6]
2-Chloroisonicotinic Acid 2-chloro-pyridine-4-carboxylic acid~1.77 (estimated based on similar structures)1.1 (computed)[7]-

Analysis of Physicochemical Trends:

  • pKa: The introduction of an electron-withdrawing chlorine atom at the 2-position significantly increases the acidity (lowers the pKa) of nicotinic acid.[5] This is due to the inductive effect of the halogen, which stabilizes the carboxylate anion. A similar trend is expected for isonicotinic acid.

  • logP: Halogenation generally increases the lipophilicity of the molecule, as reflected in the higher predicted logP value for 2-chloronicotinic acid compared to its parent compound.[4]

  • Solubility: The parent nicotinic and isonicotinic acids have moderate water solubility.[2][8] Halogenation tends to decrease aqueous solubility.

Synthesis Strategies and Experimental Protocols

The synthetic routes to halogenated nicotinic and isonicotinic acids often differ, reflecting the influence of the carboxyl group's position on the reactivity of the pyridine ring.

G cluster_nicotinic Synthesis of 2-Chloronicotinic Acid cluster_isonicotinic Synthesis of 2-Chloroisonicotinic Acid start_nic Nicotinic Acid int1_nic Nicotinic Acid N-oxide end_nic 2-Chloronicotinic Acid start_iso 4-Cyanopyridine int1_iso 4-Cyanopyridine N-oxide int2_iso 2-Chloro-4-cyanopyridine end_iso 2-Chloroisonicotinic Acid

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

This protocol is adapted from established methods.[9][10]

  • Oxidation of Nicotinic Acid:

    • To a solution of nicotinic acid in a suitable solvent (e.g., acetic acid), add hydrogen peroxide.

    • Heat the mixture to facilitate the formation of nicotinic acid N-oxide.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the nicotinic acid N-oxide product.

  • Chlorination of Nicotinic Acid N-oxide:

    • Suspend the nicotinic acid N-oxide in phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux.

    • After the reaction is complete, cool the mixture and carefully quench with ice water.

    • The 2-chloronicotinic acid will precipitate and can be collected by filtration.

Experimental Protocol: Synthesis of 2-Chloroisonicotinic Acid

This protocol is based on the hydrolysis of 2-chloro-4-cyanopyridine.[8][11]

  • Synthesis of 2-Chloro-4-cyanopyridine:

    • Start with 4-cyanopyridine and oxidize it to 4-cyanopyridine N-oxide.

    • React the N-oxide with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-4-cyanopyridine.[11]

  • Hydrolysis of 2-Chloro-4-cyanopyridine:

    • Reflux 2-chloro-4-cyanopyridine in a strong acidic or basic solution (e.g., aqueous HCl or NaOH).

    • Monitor the reaction for the disappearance of the nitrile group and the formation of the carboxylic acid.

    • After completion, neutralize the reaction mixture to the isoelectric point of 2-chloroisonicotinic acid to precipitate the product.

    • Collect the solid by filtration and purify by recrystallization.

Comparative Biological Activities and Mechanisms of Action

Nicotinic Acid Derivatives:

  • Mechanism of Action: The primary target for nicotinic acid's therapeutic effects on lipid metabolism is the G protein-coupled receptor 109A (GPR109A).[12][13] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver.

  • Biological Activities: Halogenated nicotinic acid derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents.[14]

Isonicotinic Acid Derivatives:

  • Mechanism of Action: The mechanism of action for isonicotinic acid derivatives is more varied. While some may interact with GPR109A, others are known to act as enzyme inhibitors. For example, isoniazid, a derivative of isonicotinic acid, is a cornerstone drug for tuberculosis treatment that inhibits mycolic acid synthesis. Some studies suggest that isonicotinic acid hydrazide can inhibit the transcription of genetic material.[15]

  • Biological Activities: Halogenated isonicotinic acid derivatives have shown a broad spectrum of activities, including potential as anticancer and anti-inflammatory agents.[16]

Inference on Mechanistic Differences:

The different positioning of the carboxyl group likely influences the binding orientation within the GPR109A receptor or other target proteins. The carboxylate of nicotinic acid is a key interacting moiety with Arg111 in the binding pocket of GPR109A.[12] It is plausible that the altered vector of the carboxyl group in isonicotinic acid derivatives could lead to a different binding mode or affinity for GPR109A, or favor interaction with entirely different biological targets. The addition of halogens would further modulate these interactions through steric and electronic effects.

Spectroscopic Characterization

The identity and purity of synthesized halogenated nicotinic and isonicotinic acids are confirmed using various spectroscopic techniques.

2-Chloronicotinic Acid
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three aromatic protons with characteristic chemical shifts and coupling constants. The proton adjacent to the chlorine and carboxylic acid groups will be the most deshielded. Typical shifts are observed around δ 8.57 (dd), 8.24 (dd), and 7.56 (dd) ppm.[17]

  • ¹³C NMR (DMSO-d₆): The carbon NMR will display six distinct signals for the pyridine ring carbons and the carboxyl carbon. The carbon bearing the chlorine atom will be significantly shifted.

  • IR (KBr): The infrared spectrum will show a strong carbonyl stretch (C=O) for the carboxylic acid, typically around 1700 cm⁻¹, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.[18]

2-Chloroisonicotinic Acid
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum will also show three aromatic protons. Due to the symmetry of the isonicotinic acid scaffold relative to the nicotinic acid scaffold, the chemical shifts and coupling patterns will differ. Expected signals are around δ 8.6, 7.9, and 7.8 ppm.

  • ¹³C NMR (DMSO-d₆): Similar to its isomer, six distinct carbon signals are expected, with the positions of the signals for the carboxylated and chlorinated carbons being characteristic.

  • IR (KBr): A strong carbonyl absorption for the carboxylic acid will be present, along with other characteristic peaks for the pyridine ring and C-Cl bond.

  • MS: The mass spectrum will show a molecular ion peak and an M+2 peak in a 3:1 ratio, indicative of a monochlorinated compound.[7]

Conclusion and Future Directions

This guide has provided a comparative overview of halogenated nicotinic and isonicotinic acids, highlighting their distinct synthetic pathways and physicochemical properties. While both classes of compounds exhibit a wide range of promising biological activities, a clear gap exists in the literature regarding direct, head-to-head comparative studies of their biological efficacy and mechanisms of action.

For drug development professionals, the choice between a nicotinic and an isonicotinic acid scaffold will depend on the specific therapeutic target and desired pharmacokinetic profile. The insights provided in this guide on synthesis, characterization, and general biological activities should serve as a valuable starting point for further investigation.

Future research should focus on the direct comparative evaluation of halogenated nicotinic and isonicotinic acid isomers against a panel of biological targets to elucidate structure-activity relationships and to better understand the impact of the carboxyl group's position on molecular recognition and biological response. Such studies will be invaluable in unlocking the full therapeutic potential of these versatile heterocyclic scaffolds.

References

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A Comparative Guide to the Bio-Efficacy of 2,6-Dichloroisonicotinic Acid as a Plant Defense Inducer Against Key Plant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Plant Protection

For decades, the primary strategy for managing plant diseases has been the application of chemical fungicides that act directly on the pathogen. While effective, this approach has led to challenges such as the development of fungicide resistance and environmental concerns. An alternative and increasingly vital strategy is the enhancement of the plant's own innate immune system. This guide provides a technical comparison of a well-characterized plant defense inducer, 2,6-dichloroisonicotinic acid (INA), with conventional fungicides against three economically important plant pathogens: Phytophthora infestans (late blight of potato and tomato), Erysiphe graminis (powdery mildew of cereals), and Magnaporthe oryzae (rice blast).

It is important to note that the topic of this guide, "bio-efficacy of 2,6-dichloro-3-fluoroisonicotinic acid," appears to refer to a compound with limited to no publicly available research data. However, the closely related and extensively studied molecule, 2,6-dichloroisonicotinic acid (INA), is a well-known inducer of Systemic Acquired Resistance (SAR). It is highly probable that the intended subject was INA, and as such, this guide will focus on the bio-efficacy of this pivotal plant defense activator. Unlike traditional fungicides, INA does not have direct antimicrobial activity but rather triggers a plant-wide state of heightened defense. This fundamental difference in the mode of action necessitates a nuanced comparison with direct-acting fungicides.

Mechanism of Action: Inducing Resistance vs. Direct Antagonism

Understanding the divergent mechanisms of action is crucial for interpreting their respective bio-efficacies.

2,6-Dichloroisonicotinic Acid (INA): A Trigger for Systemic Acquired Resistance (SAR)

INA is a synthetic chemical that mimics a natural plant signaling molecule involved in defense. Its application primes the plant for a more rapid and robust defense response upon pathogen attack. The mode of action involves the inhibition of key plant enzymes, catalase and ascorbate peroxidase[1]. This inhibition leads to a controlled burst of reactive oxygen species (ROS), which act as secondary messengers to activate a cascade of defense-related genes. This systemic response, known as SAR, renders the entire plant more resistant to a broad spectrum of pathogens.

SAR_Pathway cluster_local Local Infected Tissue cluster_systemic Systemic Uninfected Tissue INA INA Catalase_APX Catalase & Ascorbate Peroxidase INA->Catalase_APX inhibits ROS Reactive Oxygen Species (ROS) Burst Catalase_APX->ROS leads to accumulation of SA Salicylic Acid (SA) Accumulation ROS->SA NPR1_monomer NPR1 (monomer) SA->NPR1_monomer activates Mobile_Signal Mobile Signal (e.g., MeSA) SA->Mobile_Signal generates NPR1_nucleus NPR1 (nucleus) NPR1_monomer->NPR1_nucleus translocates to TGA TGA Transcription Factors NPR1_nucleus->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates Local_Resistance Local Resistance PR_Genes->Local_Resistance Systemic_SA Systemic SA Accumulation Mobile_Signal->Systemic_SA travels via phloem to induce Systemic_NPR1 NPR1 Activation Systemic_SA->Systemic_NPR1 Systemic_PR_Genes Systemic PR Gene Expression Systemic_NPR1->Systemic_PR_Genes SAR Systemic Acquired Resistance (SAR) Systemic_PR_Genes->SAR

Figure 1: Simplified signaling pathway of INA-induced Systemic Acquired Resistance (SAR).

Conventional Fungicides: Direct Modes of Action

In contrast, the comparator fungicides discussed here have specific biochemical targets within the pathogens themselves.

  • Metalaxyl (Phenylamide): This systemic fungicide is highly effective against oomycetes like Phytophthora infestans. It specifically inhibits ribosomal RNA synthesis, thereby halting protein production and killing the pathogen.

  • Triazoles (e.g., Tebuconazole, Propiconazole): This class of fungicides inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to membrane instability and ultimately cell death.

  • Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by blocking the cytochrome bc1 complex. This action cuts off the pathogen's energy supply, leading to its demise.

Comparative Bio-Efficacy

A direct comparison of EC50 values (the concentration of a compound that inhibits 50% of pathogen growth in vitro) is a standard metric for direct-acting fungicides. However, for an SAR inducer like INA, which has no direct antifungal activity, in vivo assays measuring disease reduction are more relevant.

Against Phytophthora infestans (Late Blight)
  • Metalaxyl: This fungicide has historically been very effective. However, widespread resistance has been reported.

    • Sensitive Isolates: EC50 values can be as low as 0.01 µg/mL.

    • Resistant Isolates: EC50 values can exceed 100 µg/mL, rendering the fungicide ineffective at field application rates.

Table 1: Bio-efficacy Comparison against Phytophthora infestans

CompoundMode of ActionTypical Efficacy MetricEfficacy ValueNotes
2,6-Dichloroisonicotinic Acid (INA) SAR InducerDisease Reduction (%)Data not availableEfficacy is indirect and host-dependent.
Metalaxyl rRNA Synthesis InhibitorEC50 (µg/mL)0.01 - 1.33 (Sensitive)Widespread resistance is a major issue.
>100 (Resistant)
Against Erysiphe graminis (Powdery Mildew)
  • INA: Studies have shown that INA can induce resistance against powdery mildew in barley. This induced resistance is characterized by a hypersensitive response in the plant cells at the point of fungal attack, effectively halting the infection before it can establish.

  • Triazoles (Propiconazole/Tebuconazole): These are highly effective against powdery mildews.

    • Field trials with propiconazole have demonstrated over 95% reduction in wheat powdery mildew severity compared to untreated controls.

    • EC50 values for tebuconazole against sensitive Fusarium graminearum (a different fungus, but indicative of triazole potency) are in the range of 0.03 to 1.73 µg/mL.

Table 2: Bio-efficacy Comparison against Erysiphe graminis

CompoundMode of ActionTypical Efficacy MetricEfficacy ValueNotes
2,6-Dichloroisonicotinic Acid (INA) SAR InducerDisease Reduction (%)Qualitatively effectiveInduces a hypersensitive response in the host.
Propiconazole Ergosterol Biosynthesis InhibitorDisease Reduction (%)>95%Highly effective in field conditions.
Tebuconazole Ergosterol Biosynthesis InhibitorEC50 (µg/mL)~0.03 - 1.73Potent direct fungicidal activity.
Against Magnaporthe oryzae (Rice Blast)
  • Azoxystrobin (Strobilurin): This is a widely used and effective fungicide for rice blast control.

    • EC50 values for baseline (sensitive) isolates typically range from 0.001 to 0.083 µg/mL.

Table 3: Bio-efficacy Comparison against Magnaporthe oryzae

CompoundMode of ActionTypical Efficacy MetricEfficacy ValueNotes
2,6-Dichloroisonicotinic Acid (INA) SAR InducerDisease Reduction (%)Data not availableEfficacy is indirect and host-dependent.
Azoxystrobin Respiration InhibitorEC50 (µg/mL)0.001 - 0.083Potent direct fungicidal activity.

Experimental Protocols

The evaluation of these compounds requires distinct experimental approaches that reflect their different modes of action.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (for Direct-Acting Fungicides)

This protocol is used to determine the EC50 of fungicides like metalaxyl, tebuconazole, and azoxystrobin.

in_vitro_workflow Start Start Prepare_Media Prepare fungicide-amended PDA media at various concentrations Start->Prepare_Media Inoculate Inoculate center of each plate with a mycelial plug of the target pathogen Prepare_Media->Inoculate Incubate Incubate plates at optimal temperature for pathogen growth Inoculate->Incubate Measure Measure colony diameter at regular intervals Incubate->Measure Calculate Calculate percentage growth inhibition relative to control Measure->Calculate Determine_EC50 Determine EC50 value using probit analysis Calculate->Determine_EC50 End End Determine_EC50->End

Figure 2: Workflow for an in vitro mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Preparation of Fungicide Stock Solutions: Prepare high-concentration stock solutions of the test fungicides in an appropriate solvent (e.g., DMSO or sterile distilled water).

  • Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C. Add the fungicide stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From a young, actively growing culture of the target pathogen, cut 5mm mycelial plugs from the colony margin using a sterile cork borer. Place one plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 20°C for P. infestans, 25°C for M. oryzae).

  • Data Collection: When the mycelial growth in the control plates reaches the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for all treatments.

  • Data Analysis: Calculate the average colony diameter for each treatment. Determine the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • EC50 Determination: Use probit analysis or a similar statistical method to regress the percentage inhibition against the log of the fungicide concentration to determine the EC50 value.

Protocol 2: Whole Plant Bioassay for SAR Induction (for INA)

This protocol assesses the ability of INA to induce resistance in whole plants.

in_vivo_workflow Start Start Plant_Growth Grow susceptible host plants to the appropriate growth stage Start->Plant_Growth Treatment Apply INA solution to a subset of plants (e.g., foliar spray or soil drench). Apply mock solution to control plants. Plant_Growth->Treatment Incubation_Period Incubate plants for a period to allow for SAR induction (e.g., 3-7 days) Treatment->Incubation_Period Pathogen_Challenge Inoculate all plants (INA-treated and control) with a spore suspension of the target pathogen Incubation_Period->Pathogen_Challenge Disease_Incubation Incubate under conditions conducive to disease development Pathogen_Challenge->Disease_Incubation Disease_Assessment Assess disease severity at regular intervals (e.g., percentage of leaf area infected, lesion size) Disease_Incubation->Disease_Assessment Data_Analysis Compare disease severity between INA-treated and control plants to determine disease reduction Disease_Assessment->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a whole plant bioassay to evaluate SAR induction.

Step-by-Step Methodology:

  • Plant Material: Grow a susceptible variety of the host plant (e.g., potato, barley, or rice) under controlled greenhouse conditions to a suitable growth stage (e.g., 3-4 leaf stage).

  • Inducer Application: Prepare a solution of INA at an effective concentration (e.g., 1 mM) and a mock solution (control). Apply the INA solution to the treatment group of plants as a foliar spray until runoff or as a soil drench. Apply the mock solution to the control group in the same manner.

  • SAR Induction Period: Keep the plants in the greenhouse for 3 to 7 days to allow for the systemic acquired resistance to be established.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen at a known concentration. Inoculate all plants (both INA-treated and control) by spraying the spore suspension evenly over the foliage.

  • Incubation for Disease Development: Move the inoculated plants to a growth chamber with conditions of high humidity and optimal temperature to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-10 days), assess the disease severity on both treatment and control groups. This can be done by visually estimating the percentage of leaf area covered by lesions, counting the number of lesions per leaf, or measuring lesion size.

  • Data Analysis: Calculate the average disease severity for both the INA-treated and control groups. Determine the percentage of disease reduction conferred by the INA treatment using the formula:

    • Disease Reduction (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Conclusion and Future Perspectives

This guide illustrates the fundamental differences in the bio-efficacy and evaluation of the SAR inducer 2,6-dichloroisonicotinic acid (INA) compared to direct-acting fungicides. While conventional fungicides offer potent and immediate control of pathogens through direct toxicity, their efficacy can be compromised by the development of resistance. INA, on the other hand, represents a more sustainable approach by leveraging the plant's own defense mechanisms.

The lack of direct fungicidal activity makes traditional metrics like EC50 values irrelevant for INA. Instead, its performance must be judged on its ability to reduce disease severity in vivo. While quantitative data for INA against some of the pathogens discussed here is sparse in the readily available literature, the principle of SAR is a well-established and effective plant protection strategy.

Future research should focus on generating more quantitative in vivo efficacy data for INA and other SAR inducers against a wider range of pathogens. Furthermore, integrated pest management (IPM) strategies that combine the use of SAR inducers with targeted applications of conventional fungicides could provide a more durable and sustainable approach to disease control, minimizing the risk of resistance development while ensuring robust crop protection. For researchers and drug development professionals, understanding these different modes of action is paramount to developing the next generation of effective and sustainable plant protection solutions.

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  • Ma, B., & Uddin, W. (2009). Baseline and non-baseline sensitivity of Magnaporthe oryzae isolates from perennial ryegrass to azoxystrobin in the northeastern United States. Plant Disease, 93(1), 63-71. [Link]

  • Parra, R., & Ristaino, J. B. (2001). Resistance to mefenoxam and metalaxyl among field isolates of Phytophthora capsici causing Phytophthora blight of bell pepper. Plant Disease, 85(10), 1069-1075. [Link]

  • GRDC. (2021). Fungicide resistance in wheat powdery mildew. Grains Research and Development Corporation. [Link]

  • Spada, A., et al. (2012). Impact of tricyclazole and azoxystrobin on growth, sporulation and secondary infection of the rice blast fungus, Magnaporthe oryzae. Pest Management Science, 68(12), 1643-1651. [Link]

  • Taylor, R. J., Salas, B., & Secor, G. A. (2002). Sensitivity of North American isolates of Phytophthora erythroseptica and Pythium ultimum to mefenoxam (metalaxyl). Plant disease, 86(7), 777-782. [Link]

  • Kuck, K. H., & Scheinpflug, H. (1986). Biology of sterol-biosynthesis inhibiting fungicides. In Chemistry of Plant Protection (pp. 65-96). Springer, Berlin, Heidelberg.
  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest management science, 58(7), 649-662. [Link]

  • Bernal-Vicente, A., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(1), 1-10. [Link]

  • Matheron, M. E., & Porchas, M. (2000). Comparison of in vitro and in vivo activity of fungicides for control of Phytophthora capsici on pepper. Plant Disease, 84(4), 459-462.
  • Chandrashekar, S., & Umesha, S. (2014). 2, 6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. Physiological and Molecular Plant Pathology, 86, 49-56. [Link]

  • Kessmann, H., et al. (1994). Acquired resistance in barley: the resistance mechanism induced by 2, 6-dichloroisonicotinic acid is a phenocopy of a genetically based mechanism governing race-specific powdery mildew resistance. Plant physiology, 106(4), 1445-1454. [Link]

Sources

A Comparative Guide to Cross-Resistance Studies with 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the cross-resistance profile of 2,6-dichloro-3-fluoroisonicotinic acid. As a Senior Application Scientist, this document is structured to offer not just protocols, but the strategic reasoning behind the experimental design, ensuring a robust and insightful analysis. We will explore potential cross-resistance in two primary contexts where this class of molecule is active: as an inducer of Systemic Acquired Resistance (SAR) in plants and as a potential auxin mimic herbicide.

Introduction to this compound and the Imperative of Cross-Resistance Studies

This compound is a halogenated pyridine carboxylic acid. Its structural similarity to known biologically active molecules, particularly in the agrochemical field, suggests it may elicit specific physiological responses in plants. Understanding its cross-resistance profile is paramount for predicting its efficacy, managing the development of resistance in target populations, and identifying potential synergies or antagonisms with existing chemical entities. This guide will provide the foundational methodologies to rigorously assess these interactions.

Context 1: Systemic Acquired Resistance (SAR) Induction

Halogenated isonicotinic acid derivatives, such as 2,6-dichloroisonicotinic acid (INA), are well-established inducers of Systemic Acquired Resistance (SAR) in plants.[1][2][3] SAR is a plant-wide defense mechanism that provides broad-spectrum, long-lasting protection against a variety of pathogens.[4] It is hypothesized that this compound acts similarly, by triggering the plant's innate immune signaling cascade. One of the known mechanisms of action for SAR inducers like INA and salicylic acid is the inhibition of catalase, leading to an increase in reactive oxygen species which act as signaling molecules.[5]

Rationale for Cross-Resistance Studies in SAR

Investigating cross-resistance among SAR inducers is crucial to determine if target organisms (pathogens) that develop insensitivity to one inducer will also be less responsive to this compound. This has significant implications for durable disease control strategies in agriculture.

Comparator Compounds for SAR Cross-Resistance Studies

To assess the cross-resistance profile of this compound in the context of SAR, a selection of compounds with known, and sometimes differing, modes of action in the SAR pathway is essential.

Compound ClassSpecific CompoundRationale for Inclusion
Isonicotinic Acid Derivative2,6-dichloroisonicotinic acid (INA)A close structural analog and well-characterized SAR inducer.[1][2][3]
Benzoic Acid DerivativeSalicylic Acid (SA)A key endogenous signaling molecule in SAR.[6]
Thiadiazole CarbothioateAcibenzolar-S-methyl (BTH)A widely used commercial SAR inducer that acts downstream of SA accumulation.[1][2]
Aminobutyric Acid Derivativeβ-aminobutyric acid (BABA)A priming agent that induces resistance through a distinct mechanism.
Experimental Protocol for SAR Induction and Pathogen Challenge

This protocol is designed to quantify the level of induced resistance and assess for cross-resistance in a model plant system such as Arabidopsis thaliana or tobacco.

Step 1: Plant Cultivation and Treatment

  • Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • At the 4-6 leaf stage, apply the test compounds (this compound, INA, SA, BTH, BABA) and a mock control (e.g., water with a surfactant) to a subset of lower leaves via foliar spray or soil drench.

Step 2: Pathogen Inoculation

  • Two to four days after treatment, challenge the upper, systemic leaves with a virulent pathogen (e.g., a suspension of Pseudomonas syringae pv. tomato DC3000 for Arabidopsis).[7]

  • Infiltrate the pathogen suspension into the leaves at a standardized concentration.

Step 3: Disease Symptom and Pathogen Growth Assessment

  • Three to five days post-inoculation, visually score disease symptoms (e.g., lesion diameter, chlorosis).

  • Quantify pathogen growth by homogenizing leaf discs, plating serial dilutions on selective media, and counting colony-forming units (CFUs).

Step 4: Molecular Analysis of Defense Gene Expression

  • At 24-48 hours post-treatment (before pathogen challenge), harvest systemic leaves for RNA extraction.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of SAR marker genes, such as PR-1 (Pathogenesis-Related protein 1).[8]

Data Presentation: Hypothetical SAR Cross-Resistance Data

Table 1: Pathogen Growth Reduction and PR-1 Gene Induction

TreatmentPathogen Growth (log CFU/cm²)Fold Change in PR-1 Expression
Mock7.51
This compound5.2150
INA5.4140
Salicylic Acid5.8120
BTH5.5160
BABA6.140
Visualization of SAR Experimental Workflow

SAR_Workflow cluster_setup Experimental Setup cluster_challenge Pathogen Challenge A Plant Cultivation (e.g., Arabidopsis) B Compound Treatment (Lower Leaves) A->B 4-6 leaf stage C Pathogen Inoculation (Systemic Leaves) B->C 2-4 days F Molecular Analysis (qRT-PCR for PR-1) B->F 24-48 hours D Disease Scoring C->D 3-5 days E Pathogen Quantification (CFU Counting) C->E 3-5 days

Caption: Workflow for SAR cross-resistance studies.

Context 2: Auxin Mimic Herbicidal Activity

The carboxylic acid moiety on a pyridine ring is a common feature of auxin mimic herbicides.[9][10] These herbicides disrupt plant growth by overwhelming the natural auxin signaling pathways.[9] Resistance to this class of herbicides can occur through various mechanisms, including target-site mutations and enhanced metabolic degradation.[11][12]

Rationale for Cross-Resistance Studies with Auxin Mimic Herbicides

Determining the cross-resistance profile of this compound against weed populations resistant to other auxin mimic herbicides is critical for its potential development and deployment as a new herbicide active ingredient. It will help in predicting its efficacy spectrum and in formulating effective resistance management strategies.

Comparator Compounds for Auxin Mimic Herbicide Cross-Resistance Studies

A selection of auxin mimic herbicides from different chemical families is necessary to obtain a comprehensive cross-resistance profile.

Chemical FamilySpecific CompoundRationale for Inclusion
Phenoxy-carboxylic Acid2,4-DA widely used, foundational auxin mimic herbicide.[10]
Benzoic AcidDicambaAnother major auxin mimic herbicide with a distinct chemical structure.
Pyridine-carboxylic AcidFluroxypyrRepresents a different subclass of auxin mimics.
Quinoline-carboxylic AcidQuincloracAn auxin mimic with a unique spectrum of activity, including some grasses.
Experimental Protocol for Herbicide Resistance Screening

This protocol details a whole-plant bioassay to determine the dose-response of susceptible and resistant weed biotypes to this compound and other auxin mimics.

Step 1: Plant Material

  • Use seeds from a known susceptible weed biotype and a biotype with confirmed resistance to one or more auxin mimic herbicides (e.g., a 2,4-D resistant Sinapis arvensis).

  • Germinate seeds and grow seedlings to the 2-4 leaf stage in a greenhouse or growth chamber.[13]

Step 2: Herbicide Application

  • Prepare a range of herbicide concentrations for each compound.

  • Apply the herbicides to the seedlings using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control.

Step 3: Data Collection

  • At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Harvest the above-ground biomass and determine the fresh or dry weight.

Step 4: Data Analysis

  • Calculate the herbicide dose required to cause a 50% reduction in growth (GR₅₀) for each herbicide and biotype combination using non-linear regression analysis.

  • Determine the Resistance Index (RI) by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Data Presentation: Hypothetical Auxin Mimic Herbicide Cross-Resistance Data

Table 2: GR₅₀ Values and Resistance Indices (RI) for Susceptible (S) and Resistant (R) Biotypes

HerbicideBiotypeGR₅₀ (g a.i./ha)Resistance Index (RI)
This compound S 50 -
R (2,4-D Resistant) 75 1.5
2,4-D S 200 -
R >1600 >8.0
Dicamba S 100 -
R 120 1.2
Fluroxypyr S 75 -
R 600 8.0
Visualization of Auxin Signaling and Resistance Mechanisms

Auxin_Signaling cluster_perception Auxin Perception and Signaling cluster_resistance Mechanisms of Resistance Auxin Auxin or Auxin Mimic TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB NTSR Non-Target-Site Resistance (Enhanced Metabolism) Auxin->NTSR SCF SCF Complex TIR1_AFB->SCF TSR Target-Site Resistance (Mutation in TIR1/AFB) TIR1_AFB->TSR Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitination Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Caption: Simplified auxin signaling pathway and key resistance mechanisms.

Conclusion and Future Directions

Further research should focus on elucidating the precise molecular targets of this compound and investigating the genetic basis of any observed resistance. Understanding these fundamental mechanisms will be critical for the sustainable application of this and related chemistries in agricultural systems.

References

  • Chaturvedi, R., et al. (2012). Dehydroabietinal, a diterpenoid, is a signal for systemic acquired resistance in plants. The Plant Journal, 71(2), 161-172.
  • Heap, I. (2024). The International Herbicide-Resistant Weed Database. Online. Available:

  • Lawton, K. A., et al. (1996).
  • Uknes, S., et al. (1992). Acquired resistance in Arabidopsis. The Plant Cell, 4(6), 645-656.
  • Ghanizadeh, H., & Harrington, K. C. (2017). Cross-resistance to auxinic herbicides in dicamba-resistant Chenopodium album. Pest Management Science, 73(10), 2119-2124.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Todd, O. L., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631.
  • Vernooij, B., et al. (1995). 2,6-Dichloroisonicotinic acid-induced resistance to pathogens without the accumulation of salicylic acid. Molecular Plant-Microbe Interactions, 8(2), 228-234.
  • Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143-7147.
  • Ryals, J. A., et al. (1996). Systemic Acquired Resistance. The Plant Cell, 8(10), 1809–1819.
  • Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance.
  • Délye, C., et al. (2013). A molecular and structural basis for herbicide resistance in grass weeds. Weed Science, 61(S1), 17-30.
  • Gao, Q., et al. (2015). Salicylic acid is a key signal in plant defense.
  • Busi, R., et al. (2018). Herbicide-resistant weeds: a worldwide perspective. Pest Management Science, 74(5), 1027-1039.
  • Peterson, M. A., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(16), 3199-3208.
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  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52924.
  • An, C., & Mou, Z. (2011). Systemic acquired resistance and related signaling pathways in plants. Annual Review of Plant Biology, 62, 133-154.
  • Beckie, H. J., & Harker, K. N. (2017). Our top 10 herbicide-resistant weeds. Pest Management Science, 73(6), 1045-1052.
  • Wang, D., et al. (2018). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science, 9, 1696.
  • Fu, Z. Q., & Dong, X. (2013). Systemic acquired resistance: turning local infection into global defense. Annual Review of Plant Biology, 64, 839-863.
  • Tornero, P., & Dangl, J. L. (2001). A high-throughput method for quantitative screening of Arabidopsis resistance to the bacterial pathogen Pseudomonas syringae. The Plant Journal, 28(4), 475-481.
  • Ward, E. R., et al. (1991). 2,6-Dichloroisonicotinic acid: a potent inducer of systemic acquired resistance in tobacco. The Plant Cell, 3(10), 1085-1094.
  • OMEX. (2024). SAR: Systemic Acquired Resistance. Retrieved from [Link]

  • ResearchGate. (2022). Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). Retrieved from [Link]

  • Yuan, Y. J., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 71(2), 164-167.
  • Zeier, J. (2013). Reprogramming of plants during systemic acquired resistance. Frontiers in Plant Science, 4, 373.
  • Hubbes, M. (1999). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture, 25(5), 237-244.
  • Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco.
  • Kim, D. S., et al. (2004). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][2][14]oxazin-6-yl)isoindoline-1,3-diones. Pest Management Science, 60(10), 1033-1043.

  • Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358.
  • Vernooij, B., et al. (1995). 2,6-Dichloroisonicotinic acid-induced resistance to pathogens without the accumulation of salicylic acid. Molecular Plant-Microbe Interactions, 8(2), 228-234.

Sources

A Comparative Guide to the Metabolic Effects of 2,6-dichloro-3-fluoroisonicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Significance of Halogenated Isonicotinic Acids

The isonicotinic acid scaffold, a pyridine ring carboxylated at the 4-position, is a cornerstone in medicinal chemistry, most famously represented by the antitubercular drug isoniazid.[1][2][3] The introduction of halogen atoms onto this scaffold can dramatically alter its physicochemical properties, influencing its metabolic stability, cell permeability, and interaction with biological targets.[4] 2,6-dichloro-3-fluoroisonicotinic acid represents a synthetically accessible yet metabolically uncharted derivative. The strategic placement of two chlorine atoms and a fluorine atom is anticipated to significantly modulate its metabolic profile compared to the parent isonicotinic acid and other derivatives.

This guide provides a framework for the comparative analysis of the metabolic effects of this compound and its putative derivatives. In the absence of direct comparative experimental data in the public domain, this document serves as a roadmap for researchers, outlining a proposed synthesis strategy, key experimental protocols for metabolic characterization, and the scientific rationale behind these methodologies.

Proposed Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, can be approached through multi-step organic synthesis, likely starting from commercially available fluorinated and chlorinated pyridine precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related halogenated nicotinic and isonicotinic acids.[5][6][7]

Synthetic Workflow for this compound

A 2,6-dichloro-3-fluoropyridine B Lithiation A->B n-BuLi, THF, -78°C C Carboxylation (CO2) B->C Dry Ice D Acidification C->D H3O+ E This compound D->E

Caption: Proposed synthetic pathway for this compound.

For a comparative study, a series of derivatives can be synthesized from this core structure. For instance, esterification of the carboxylic acid would yield ester derivatives, while amidation would produce amide derivatives. These modifications are crucial for exploring the structure-activity relationship concerning metabolic stability and effects.

Comparative Metabolic Analysis: A Multi-tiered Approach

A comprehensive comparison of the metabolic effects of this compound and its derivatives requires a systematic approach, progressing from in vitro assays to more complex cell-based and in vivo models.

Tier 1: In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of metabolic stability provides a forecast of a compound's persistence in a biological system.[8] These assays are crucial for understanding the intrinsic clearance of the compounds.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Human liver microsomes (HLMs) are thawed on ice. A stock solution of the test compound (this compound or its derivative) is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation: The test compound (final concentration, e.g., 1 µM) is incubated with HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Metabolite Identification:

Parallel to the stability assay, samples from a scaled-up incubation are analyzed by high-resolution mass spectrometry to identify potential metabolites.[8] Based on the known metabolism of pyridine derivatives, expected metabolic pathways include hydroxylation of the pyridine ring, N-oxidation, and conjugation (e.g., glucuronidation or sulfation).[9]

Tier 2: Cell-Based Metabolic Phenotyping

Cell-based assays offer a more integrated view of a compound's effect on cellular metabolism, encompassing nutrient utilization and energy production pathways.[10][11]

Experimental Protocol: Seahorse XF Analysis of Cellular Respiration and Glycolysis

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[12]

  • Cell Seeding: A suitable cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a Seahorse XF cell culture microplate.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a predetermined duration.

  • Assay Preparation: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

  • Mito Stress Test: A mitochondrial stress test is performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. This allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

  • Glycolysis Stress Test: A glycolysis stress test involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: OCR and ECAR data are analyzed to generate a metabolic phenotype for each compound and concentration.

cluster_0 Mitochondrial Respiration (OCR) cluster_1 Glycolysis (ECAR) A Basal Respiration B ATP Production C Maximal Respiration D Spare Capacity E Glycolysis F Glycolytic Capacity G Glycolytic Reserve Test_Compound 2,6-dichloro-3- fluoroisonicotinic acid & Derivatives Test_Compound->A Test_Compound->E

Sources

A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of 2,6-dichloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of 2,6-dichloro-3-fluoroisonicotinic acid. As a critical intermediate in the synthesis of various pharmaceuticals, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust method validation.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Impurities, which can arise from the manufacturing process or degradation, may impact the safety, efficacy, and stability of the final drug product. Therefore, a well-validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4]

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the separation of moderately polar to nonpolar compounds. We will propose a candidate method and then meticulously detail the validation process in accordance with the International Council for Harmonisation (ICH) guidelines, United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) recommendations.[5][6][7][8][9]

Proposed HPLC Method for Purity Assessment

Based on the chemical properties of this compound and common practices for related aromatic carboxylic acids, the following HPLC method is proposed as a starting point for validation.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for aromatic compounds. The specified dimensions and particle size offer a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: 30% B to 80% B over 20 minA buffered aqueous mobile phase with an organic modifier is ideal for ionizable compounds like carboxylic acids. The gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmThe optimal wavelength should be determined by UV-Vis spectrophotometry of a pure standard of this compound.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.

The Pillars of HPLC Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The following parameters are critical for validating an HPLC method for purity assessment.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main peak in the chromatograms of the stressed samples. The peak should be spectrally homogeneous.

  • Resolution: The resolution between the main peak and any adjacent impurity or degradant peaks should be greater than 1.5.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][12][13]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from the reporting limit to 120% of the expected sample concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10][13][14]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all excipients in a formulation, if applicable) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability and intermediate precision.[12][13][15]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Calculate the overall %RSD.

    • Acceptance Criteria: Overall %RSD should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][13]

Experimental Protocol:

  • Signal-to-Noise Ratio Method:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

  • Confirmation: Prepare solutions at the determined LOD and LOQ concentrations and analyze them to confirm the signal is detectable and quantifiable, respectively.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][10][15]

Experimental Protocol:

  • Vary Method Parameters: Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all variations.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999; Resolution > 1.5
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision data
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) Overall %RSD ≤ 2.0%
LOD Signal-to-noise ratio of approximately 3:1
LOQ Signal-to-noise ratio of approximately 10:1
Robustness System suitability parameters met under all varied conditions

Visualizing the Validation Workflow

The following diagrams illustrate the overall workflow for HPLC method validation and the interconnectedness of the validation parameters.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: HPLC Method Validation Workflow.

Caption: Interrelationship of Validation Parameters.

Conclusion

The validation of an HPLC method for the purity assessment of this compound is a systematic and scientifically rigorous process. By following the principles and protocols outlined in this guide, which are firmly rooted in international regulatory guidelines, researchers and scientists can ensure the development of a reliable, accurate, and robust analytical method. Such a method is indispensable for guaranteeing the quality of this critical pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

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Sources

assessing the environmental impact of 2,6-dichloro-3-fluoroisonicotinic acid compared to other fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A candid acknowledgment to our readers: The initial aim of this guide was to provide a detailed environmental impact assessment of 2,6-dichloro-3-fluoroisonicotinic acid. However, a comprehensive search of publicly available scientific literature and environmental fate databases did not yield sufficient data on its ecotoxicity, persistence, or bioaccumulation potential. This critical data gap prevents a direct and scientifically rigorous comparison at this time.

As senior application scientists, we recognize the importance of making informed decisions based on robust data. Therefore, this guide has been adapted to address the broader, crucial topic of understanding the environmental footprints of widely used fungicides. We will provide a comparative analysis of four prominent fungicides from different chemical classes: Azoxystrobin , Tebuconazole , Chlorothalonil , and Mancozeb .

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the key environmental parameters of these fungicides, present the data in a clear, comparative format, and provide standardized methodologies for environmental impact assessment. Our goal is to equip you with the knowledge to better evaluate the environmental sustainability of current and future fungicidal agents.

The Imperative of Environmental Impact Assessment in Fungicide Development

The development of novel fungicides is essential for global food security, yet their potential impact on the environment is a significant concern. Fungicides can enter terrestrial and aquatic ecosystems through various pathways, including runoff and spray drift, potentially harming non-target organisms and disrupting ecological balance.[1] A thorough environmental risk assessment is therefore not just a regulatory hurdle, but a scientific and ethical obligation.

This assessment typically revolves around three key pillars:

  • Environmental Fate: What happens to the fungicide in the environment? This includes its persistence in soil and water (often measured as a half-life, DT50), its mobility and potential to leach into groundwater, and its likelihood of accumulating in organisms (bioaccumulation).[2][3]

  • Ecotoxicity: What are the adverse effects of the fungicide on non-target organisms? This involves determining the toxicity to a range of species, including aquatic life (fish, invertebrates), terrestrial organisms (earthworms, birds), and beneficial insects like honeybees.[4][5][6]

  • Risk Assessment: This integrates the environmental fate and ecotoxicity data to estimate the probability of adverse effects occurring under realistic exposure scenarios.

The following sections will explore these parameters for our four selected fungicides, providing a data-driven comparison to inform future research and development.

A Comparative Look at Four Widely Used Fungicides

The fungicides selected for this comparison represent a spectrum of chemical classes and environmental profiles:

  • Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class. It functions by inhibiting mitochondrial respiration.[4][7]

  • Tebuconazole: A triazole fungicide that is also systemic and works by inhibiting sterol biosynthesis.[2][8]

  • Chlorothalonil: A broad-spectrum, non-systemic (contact) fungicide from the organochlorine class. It has a multi-site mode of action.[6][9]

  • Mancozeb: A non-systemic, multi-site contact fungicide from the dithiocarbamate class.[5][10]

Environmental Fate and Transport

The following table summarizes key environmental fate parameters for the four fungicides.

PropertyAzoxystrobinTebuconazoleChlorothalonilMancozeb
Soil Persistence (Aerobic DT₅₀) Can be persistentCan be persistentNot persistent to moderately persistentNot persistent
Potential for Bioaccumulation Low to moderateLowSome concernLow
Potential for Groundwater Leaching Possible under certain conditionsLow to moderateLowLow (but degradation products may leach)
Volatility LowLowHighModerately volatile

Data compiled from multiple sources.[2][3][5][6][7][10]

This data highlights the variability in the environmental behavior of these compounds. For instance, both Azoxystrobin and Tebuconazole can exhibit persistence in soil, which raises concerns about their long-term impact.[2][3] In contrast, Mancozeb is not persistent in soil but can be in water under specific conditions.[5]

Ecotoxicity Profile

The ecotoxicity of these fungicides to various non-target organisms is a critical aspect of their environmental impact.

OrganismEndpointAzoxystrobinTebuconazoleChlorothalonilMancozeb
Fish (e.g., Rainbow Trout) 96-hr LC₅₀Moderately to highly toxicModerately toxicHighly toxicHighly toxic
Aquatic Invertebrate (e.g., Daphnia magna) 48-hr EC₅₀Highly toxicModerately toxicHighly toxicHighly toxic
Algae 72-hr EC₅₀Highly toxicModerately toxicHighly toxicData not readily available
Bird (e.g., Bobwhite Quail) Acute Oral LD₅₀Moderately toxicSlightly toxicSlightly toxicPractically non-toxic
Honeybee Acute Contact LD₅₀Moderately toxicLow toxicityModerately toxicLow toxicity
Earthworm 14-day LC₅₀Moderately toxicModerately toxicModerately toxicModerately toxic

LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effective concentration for 50% of the test population. LD₅₀: Lethal dose for 50% of the test population.[2][3][5][6][7][8][10][11]

The data reveals that aquatic ecosystems are particularly vulnerable to fungicide exposure. Azoxystrobin, Chlorothalonil, and Mancozeb all exhibit high toxicity to fish and aquatic invertebrates.[4][6][11] Tebuconazole, while still posing a risk, generally shows lower acute toxicity to aquatic life compared to the others in this group.[8]

Methodologies for Environmental Impact Assessment

To ensure consistency and comparability of data, environmental impact assessments of fungicides should follow standardized protocols. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP) provide comprehensive guidelines for testing.[12]

Experimental Protocol: Acute Fish Toxicity Test (based on OECD TG 203)

This protocol outlines the general procedure for determining the acute toxicity of a chemical to fish.

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.

Test Organism: A recommended fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

Methodology:

  • Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for at least 12 days.

  • Test Solutions: A series of test solutions with geometrically spaced concentrations of the fungicide are prepared. A control group with no fungicide is also included.

  • Exposure: A minimum of 7 fish are placed in each test chamber containing the respective test solution. The test is typically run for 96 hours.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Water Quality: Parameters such as dissolved oxygen, pH, and temperature are monitored throughout the test.

  • Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Causality: This test establishes a direct causal link between the concentration of the fungicide and fish mortality, providing a critical endpoint for risk assessment.

Experimental Protocol: Soil Persistence (Aerobic) (based on OECD TG 307)

This protocol is designed to determine the rate of aerobic transformation of a chemical in soil.

Objective: To determine the half-life (DT₅₀) of the fungicide in soil under controlled aerobic conditions.

Methodology:

  • Soil Selection: At least three different soil types with varying characteristics (e.g., organic carbon content, pH) are used.

  • Test Substance Application: The fungicide, typically radiolabelled for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content for up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling and Analysis: Soil samples are taken at regular intervals and analyzed for the concentration of the parent fungicide and its major transformation products. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector are commonly used.

  • Data Analysis: The rate of disappearance of the parent fungicide is used to calculate the DT₅₀ value.

Causality: This protocol elucidates the persistence of the fungicide in a key environmental compartment, which is a primary determinant of its potential for long-term exposure and impact.

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Environmental_Impact_Pathway Fungicide Fungicide Application Runoff Surface Runoff Fungicide->Runoff Leaching Leaching Fungicide->Leaching Drift Spray Drift Fungicide->Drift Soil Soil Ecosystem Fungicide->Soil Water Aquatic Ecosystem Runoff->Water Leaching->Water Drift->Soil Drift->Water NonTarget_Soil Non-Target Soil Organisms (e.g., Earthworms, Microbes) Soil->NonTarget_Soil Persistence Persistence (DT50) Soil->Persistence NonTarget_Aquatic Non-Target Aquatic Organisms (e.g., Fish, Invertebrates, Algae) Water->NonTarget_Aquatic Bioaccumulation Bioaccumulation NonTarget_Aquatic->Bioaccumulation Comparative_Ecotoxicity cluster_fungicides Fungicide cluster_aquatic Aquatic Toxicity cluster_terrestrial Terrestrial Toxicity Azoxystrobin Azoxystrobin Fish Fish Azoxystrobin->Fish High Invertebrates Invertebrates Azoxystrobin->Invertebrates High Algae Algae Azoxystrobin->Algae High Bees Bees Azoxystrobin->Bees Moderate Tebuconazole Tebuconazole Tebuconazole->Fish Moderate Tebuconazole->Invertebrates Moderate Tebuconazole->Algae Moderate Birds Birds Tebuconazole->Birds Low Chlorothalonil Chlorothalonil Chlorothalonil->Fish High Chlorothalonil->Invertebrates High Chlorothalonil->Algae High Chlorothalonil->Bees Moderate Mancozeb Mancozeb Mancozeb->Fish High Mancozeb->Invertebrates High Mancozeb->Birds Moderate Earthworms Earthworms

Caption: Comparative ecotoxicity risk levels.

Conclusion and Future Directions

While a direct assessment of this compound is not currently feasible due to a lack of data, this guide provides a robust comparative framework for evaluating the environmental impact of fungicides. The analysis of Azoxystrobin, Tebuconazole, Chlorothalonil, and Mancozeb reveals significant differences in their environmental fate and ecotoxicity profiles.

For researchers and professionals in drug development, this underscores the necessity of integrating environmental impact studies early in the development pipeline. The goal should be to develop next-generation fungicides that are not only effective but also possess favorable environmental characteristics, such as lower persistence and reduced toxicity to non-target organisms. Continuous monitoring and research into the long-term environmental effects of all fungicides are paramount for sustainable agricultural practices and ecosystem health.

References

  • Azoxystrobin - Wikipedia. (n.d.). Retrieved from [Link]

  • Rayfull Chemicals. (2026, January 1). Does Azoxystrobin have any side effects on the environment? - Blog. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Mancozeb. AERU. Retrieved from [Link]

  • Insecticide Supplier|Herbicide Manufacturer|Fungicide. (2024, December 4). Chlorothalonil Overview and EPA Assessment of Environmental Impact and Safety Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Mancozeb. EPA NEPS. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504). AERU. Retrieved from [Link]

  • Regulations.gov. (2021, April 9). Chlorothalonil Human Health and Ecological Draft Risk Assessment. Retrieved from [Link]

  • PubMed. (2024, January 15). A comprehensive review on toxicological mechanisms and transformation products of tebuconazole: Insights on pesticide management. Retrieved from [Link]

  • Regulations.gov. (2021, March 24). Tebuconazole Human Health and Ecological Draft Risk Assessment. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection: Mancozeb in freshwater. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Tebuconazole (Ref: HWG 1608). AERU. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: A review. Retrieved from [Link]

  • PubMed Central. (2024, July 16). Unveiling the ecotoxicological effects of azoxystrobin-based fungicides at realistic concentrations on the land snail, Theba pisana. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mancozeb. PubChem. Retrieved from [Link]

  • GCSAA. (2023, December 20). Proposed Interim Decision for Chlorothalonil and Implications in Turfgrass Systems. Retrieved from [Link]

  • inchem.org. (n.d.). Tebuconazole 307 - JMPR 2005. Retrieved from [Link]

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  • PubMed. (n.d.). The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). A TIERED APPROACH TO ASSESSING THE ECOTOXICOLOGY OF FUNGICIDES ON AQUATIC COMMUNITIES. Retrieved from [Link]

  • PubMed. (2019, November 8). Comparison of Cu salts and commercial Cu based fungicides on toxicity towards microorganisms in soil. Retrieved from [Link]

  • PubMed. (n.d.). Evaluating eco-friendly botanicals (natural plant extracts) as alternatives to synthetic fungicides. Retrieved from [Link]

  • ResearchGate. (2025, October 3). Environmentally relevant fungicide levels modify fungal community composition and interactions but not functioning. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Environmental risk assessment of pesticides: state of the art and prospective improvement from science. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Basis of the Fungicidal Activity of Tobacco Extracts against Valsa mali. Retrieved from [Link]

  • OUCI. (n.d.). Derivation of ecological safety thresholds and risk assessment of new SDHI fungicides in farmland system. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-dichloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. The proper disposal of these substances is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-dichloro-3-fluoroisonicotinic acid (CAS No. 149468-00-8), grounding procedural guidance in the chemical principles that dictate its handling.

Core Directive: Hazard Identification and Risk Assessment

Before any handling or disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound belonging to the pyridine carboxylic acid family. Its specific hazards dictate the stringent controls required for its disposal.

The primary causality for the rigorous disposal protocol is its classification as a hazardous substance, combined with its halogenated nature. Halogenated organic compounds are specifically regulated due to their potential to form persistent and toxic byproducts if not disposed of correctly, such as through high-temperature incineration.[1][2]

Table 1: Hazard Profile for this compound

Property Identifier Source
CAS Number 149468-00-8 [3][4]
Physical State Solid [3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed [3]
H315: Causes skin irritation [3][5]
H319: Causes serious eye irritation [3][5]
H335: May cause respiratory irritation [3][5]
Incompatible Materials Strong oxidizing agents [6][7][8]

| Hazardous Decomposition | Hydrogen chloride, hydrogen fluoride, nitrogen oxides, carbon monoxide, carbon dioxide |[6][8] |

Essential Preparations: PPE and Engineering Controls

Given the identified hazards, particularly skin, eye, and respiratory irritation, the use of appropriate Personal Protective Equipment (PPE) and engineering controls is non-negotiable.

Expertise-Driven Insight: The choice of PPE is a direct response to the compound's hazard statements. Double-gloving, for instance, provides an extra barrier of protection against a substance known to cause skin irritation. All transfers should be conducted within a chemical fume hood to mitigate the risk of inhaling the solid dust, which may cause respiratory irritation.[5][9]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Double nitrile or Viton chemical-resistant gloves. Prevents skin contact and irritation.[9]
Eye Protection Chemical splash goggles or a face shield. Protects against dust particles and potential splashes.[6][9]
Respiratory NIOSH-approved N95 (or equivalent) dust mask. Required when handling the solid powder to prevent respiratory irritation.[9]

| Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[9] |

Engineering Controls:

  • Chemical Fume Hood: All handling and transferring of this compound waste must be performed inside a certified chemical fume hood.[9] This contains airborne particles and vapors, protecting the user.

  • Eyewash Station & Safety Shower: Facilities must be equipped with a functional eyewash station and safety shower in close proximity to the handling area, as mandated by OSHA.[8][10]

Procedural Guide: Waste Segregation and Collection

The cornerstone of proper chemical disposal is meticulous segregation at the source. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a halogenated organic compound, this compound requires a dedicated waste stream.[9][11]

Step-by-Step Collection Protocol
  • Select a Waste Container:

    • Obtain a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[9] Metal containers are not recommended as they can corrode with halogenated compounds.[9]

    • Ensure the container has a secure, tightly sealing screw cap to prevent leaks and vapor release.[9][12]

  • Label the Container (Before Use):

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste: this compound ".[9] Do not use abbreviations or chemical formulas.[11]

    • If the waste is a solution, list all components and their approximate percentages.

  • Transferring Waste:

    • Don the appropriate PPE as detailed in Table 2.

    • Perform all waste transfers inside a chemical fume hood.[9]

    • For Solid Waste: Carefully sweep or scoop the solid material into the designated waste container, minimizing dust generation.[6][9]

    • For Liquid Waste (Solutions): Carefully pour the solution into the designated liquid halogenated waste container using a funnel.

  • Seal and Store:

    • Tightly seal the container immediately after adding waste.[9]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space, such as a safety cabinet under a fume hood.[9][13]

Waste_Segregation_Logic Diagram 1: Waste Segregation Logic Waste 2,6-dichloro-3-fluoroisonicotinic acid waste HalogenatedContainer HALOGENATED ORGANIC WASTE (HDPE Container) Waste->HalogenatedContainer Segregate! NonHalogenated Non-Halogenated Organic Waste NonHalogenatedContainer NON-HALOGENATED ORGANIC WASTE NonHalogenated->NonHalogenatedContainer Aqueous Aqueous Waste (Non-Hazardous) Sewer Sanitary Sewer Aqueous->Sewer SolidWaste Regular Solid Waste (Gloves, Paper) Trash Trash Bin SolidWaste->Trash

Caption: Waste segregation is critical. Halogenated waste must be kept separate.

Final Disposal Pathway and Logistics

The disposal of this chemical is not complete until it is transferred to a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][14]

The primary and most effective disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (HCl and HF).[1]

Disposal Workflow
  • Container Management: Once the waste container is full or is no longer being used, ensure the cap is tightly secured and the label is complete and legible.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

  • Documentation: Complete all necessary paperwork, such as a chemical collection request form, as required by your institution and local regulations.[12] This creates a cradle-to-grave record of the waste, ensuring regulatory compliance.

Disposal_Workflow Diagram 2: Disposal Decision Workflow Start Waste Generated: 2,6-dichloro-3- fluoroisonicotinic acid Identify Is it a Halogenated Organic Compound? Start->Identify Segregate Segregate into dedicated HALOGENATED WASTE container Identify->Segregate Yes Label Label container with full chemical name and hazard info Segregate->Label Store Store in designated, secure Satellite Accumulation Area Label->Store Full Container Full? Store->Full Full->Store No Contact Contact EH&S or licensed waste disposal vendor Full->Contact Yes Pickup Arrange for Pickup & Complete Paperwork Contact->Pickup End Proper Disposal Complete Pickup->End

Caption: Follow this workflow for compliant hazardous waste disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[8][12]

    • Decontaminate the area and report the incident to your supervisor or EH&S department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

    • In all cases of exposure, seek immediate medical attention. [6][14]

By adhering to this comprehensive disposal guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.

References

  • BenchChem.Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals. This guide for a similar halogenated pyridine provides analogous procedures for PPE, waste segregation, and container selection.
  • U.S. Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. This document outlines disposal technologies, identifying incineration as a primary method for halogenated organic wastes.
  • CPAchem Ltd.Safety data sheet for Dichloroacetic Acid. (2022-09-29). Provides hazard information (H311, H314, H400) and first-aid measures relevant to chlorinated acidic compounds.
  • Santa Cruz Biotechnology, Inc.this compound Safety Data Sheet. Provides specific hazard (H302, H315, H319, H335) and precautionary statements for the target compound. [URL: https://www.scbt.com/p/2-6-dichloro-3-fluoroisonicotinic-acid-149468-00-8]
  • Fisher Scientific.SAFETY DATA SHEET - 2,6-Dichloro-5-fluoronicotinic acid. (2009-09-22). SDS for a structurally similar compound, detailing hazards, PPE, disposal considerations, and incompatible materials. [URL: https://www.fishersci.com/sds]
  • Jubilant Ingrevia Limited.3-Chloropyridine Safety Data Sheet. Details handling, storage, and disposal for a related chlorinated pyridine compound.
  • U.S. Government Publishing Office.eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Lists halogenated organic compounds regulated by the EPA, establishing the regulatory context. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
  • ChemicalBook.2,6-Dichloro-3-fluoro-isonicotinic acid CAS#: 149468-00-8. Provides basic chemical identifiers. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82701888.htm]
  • University of Washington.Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Provides examples of how different chemical wastes are categorized.
  • Fisher Scientific.SAFETY DATA SHEET - 2,6-Dichloronicotinic acid. Provides hazard and disposal information for a closely related compound. [URL: https://www.fishersci.com/sds]
  • Washington State University.Pyridine Standard Operating Procedure. Outlines waste collection, container, and labeling procedures for a related chemical class.
  • U.S. Environmental Protection Agency (EPA).EPA HAZARDOUS WASTE CODES. Lists federal codes for categorizing hazardous waste, including those for halogenated solvents.
  • Westlaw.California Code of Regulations - Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. State-level example of EPA regulations for halogenated organics. [URL: https://govt.westlaw.com/calregs/Document/I5E3B3B50478A11E28827DF234299049A?
  • Cole-Parmer.Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. MSDS for a similar compound detailing emergency procedures, handling, storage, and PPE. [URL: https://www.coleparmer.com/msds]
  • Braun Research Group, Northwestern University.Halogenated Organic Liquids - Standard Operating Procedure. Details procedures for segregating and labeling halogenated waste streams.
  • Carl ROTH.Safety Data Sheet: Pyridine. (2020). Provides comprehensive safety, handling, and disposal information for the parent compound class. [URL: https://www.carlroth.com]
  • BLD Pharmatech.SAFETY DATA SHEET - 2,6-dichloroisonicotinic acid. (2018-08-20). Provides hazard statements and precautionary measures for a similar compound.
  • U.S. Occupational Safety and Health Administration (OSHA).Hazard Classification Guidance for Manufacturers, Importers, and Employers. Provides the framework for understanding chemical hazard classifications in the workplace. [URL: https://www.osha.
  • REDA Safe.Chemical Compatibility and Storage Guidelines. Offers best practices for segregating and storing incompatible chemicals. [URL: https://www.redasafe.
  • U.S. Occupational Safety and Health Administration (OSHA).Acid and Caustic Solutions. Outlines general safety requirements for handling corrosive materials, including the need for emergency eyewash and shower facilities. [URL: https://www.osha.gov/alkaline-cleaning-process/acid-caustic-solutions]
  • Lion Technology Inc.OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Summarizes key OSHA standards (29 CFR 1910.106) governing the storage of hazardous materials.
  • Capital Resin Corporation.The OSHA Chemical Storage Requirements. (2022-06-10). Discusses OSHA's rules for proper chemical storage and segregation. [URL: https://www.capitalresin.com/blog/post/the-osha-chemical-storage-requirements]

Sources

Navigating the Safe Handling of 2,6-dichloro-3-fluoroisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, halogenated aromatic compounds such as 2,6-dichloro-3-fluoroisonicotinic acid represent a class of molecules with significant potential. However, their unique chemical structures also necessitate a thorough understanding of their handling and safety requirements. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Core Safety Directives: A Hazard-Based Approach

A thorough hazard assessment is the foundation of safe laboratory practice.[4][5] Based on the known risks of similar halogenated carboxylic acids, this compound should be treated as a hazardous substance with the potential to cause irritation and corrosion to the skin, eyes, and respiratory tract.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[6][7][8] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection against splashes of the chemical, which is expected to be a serious eye irritant.[1][9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Protects the skin from direct contact, as the compound is expected to be a skin irritant.[9][11]
Body Protection A lab coat or chemical-resistant apron.Protects clothing and underlying skin from spills and splashes.[9][11]
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of any dust or vapors, as the compound may cause respiratory tract irritation.[9][12]
Foot Protection Closed-toe shoes.Protects feet from potential spills.[4][8]

Operational Protocol: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk and ensuring experimental integrity.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage Hazard_Assessment Hazard Assessment Receipt_and_Storage->Hazard_Assessment Inspect SDS of analogue PPE_Donning PPE Donning Hazard_Assessment->PPE_Donning Select appropriate PPE Weighing_and_Dispensing Weighing and Dispensing (in fume hood) PPE_Donning->Weighing_and_Dispensing Reaction_Setup Reaction Setup Weighing_and_Dispensing->Reaction_Setup Decontamination Decontamination of Glassware and Surfaces Reaction_Setup->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Waste_Disposal Waste Disposal Waste_Segregation->Waste_Disposal Halogenated vs. Non-halogenated PPE_Doffing PPE Doffing Waste_Disposal->PPE_Doffing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.